molecular formula C7H5ClN2S B2901426 5-Chloro-2-methylthiazolo[4,5-b]pyridine CAS No. 118872-73-4

5-Chloro-2-methylthiazolo[4,5-b]pyridine

Numéro de catalogue: B2901426
Numéro CAS: 118872-73-4
Poids moléculaire: 184.64
Clé InChI: KJBDQSQBKHFXAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Overview and Research Value 5-Chloro-2-methylthiazolo[4,5-b]pyridine (CAS 118872-73-4) is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 7 H 5 ClN 2 S and a molecular weight of 184.65 g/mol, it serves as a privileged scaffold for designing potent pharmaceutical agents [ citation:1 ]. The thiazolo[5,4-b]pyridine core is a purine isostere, making it a highly versatile building block for probing various biological pathways [ citation:3 ]. Primary Research Applications This compound is primarily utilized in oncology research, particularly in the development of novel Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors for targeted cancer therapies [ citation:3 ]. Molecular hybridization strategies that incorporate the thiazolo[5,4-b]pyridine scaffold have yielded potent and selective hybrids effective against non-small cell lung cancer (NSCLC) cell lines, including HCC827 and H1975 [ citation:3 ]. Its applications extend beyond oncology, as analogous structures have shown promise as S1p1/S1p5 agonists, DNA gyrase B inhibitors, and glucokinase activators [ citation:3 ]. Handling and Ordering Information Safety: Please refer to the Safety Data Sheet (SDS) for safe handling procedures. Usage Note: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications. The compound is typically characterized as a white to off-white solid and may require cold-chain transportation [ citation:1 ]. Global sourcing is available from multiple suppliers and regions [ citation:2 ].

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-9-7-5(11-4)2-3-6(8)10-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBDQSQBKHFXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118872-73-4
Record name 5-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

5-Chloro-2-methylthiazolo[4,5-b]pyridine chemical structure and properties

[1]

Executive Summary

5-Chloro-2-methylthiazolo[4,5-b]pyridine (CAS: 118872-73-4 ) represents a privileged bicyclic heteroaromatic scaffold in modern medicinal chemistry.[1][2] Structurally characterized by the fusion of a thiazole ring to the b-face (2,3-bond) of a pyridine ring, this molecule serves as a critical bioisostere for purines and benzothiazoles. Its utility is defined by the unique electronic environment of the 5-chloro substituent, which is activated for nucleophilic aromatic substitution (

Chemical Architecture & Electronic Properties

Structural Nomenclature and Numbering

The IUPAC numbering for thiazolo[4,5-b]pyridine assigns the sulfur atom to position 1 and the thiazole nitrogen to position 3. The fusion occurs at the pyridine's 2,3-bond, placing the pyridine nitrogen at position 4. Consequently, the chlorine atom at position 5 is adjacent to the pyridine nitrogen, creating a highly electrophilic center.

  • Formula:

    
    
    
  • Molecular Weight: 184.65 g/mol [2]

  • SMILES: Cc1nc2nc(Cl)ccc2s1

  • InChIKey: QZKHWZUBIKKZEY-UHFFFAOYSA-N

Electronic Distribution & Reactivity

The 5-chloro-2-methylthiazolo[4,5-b]pyridine system exhibits a significant dipole moment directed towards the pyridine nitrogen.

  • LUMO Localization: Frontier Molecular Orbital (FMO) analysis typically reveals a low-lying LUMO centered on C-5 and N-4. This orbital arrangement lowers the activation energy for nucleophilic attack at C-5.

  • Inductive Effects: The electron-withdrawing nature of the pyridine nitrogen (N-4) and the thiazole ring system synergistically depletes electron density at C-5, making it significantly more reactive toward

    
     than a standard chloropyridine.
    

Synthesis Strategies

The construction of the thiazolo[4,5-b]pyridine core requires precise regiocontrol to ensure the correct fusion. Two primary methodologies are dominant in the literature: the Classic Thiol Cyclization and the Modern Metallocatalyzed Annulation .

Method A: Classic Oxidative Cyclization

This route relies on the condensation of 2-amino-6-chloropyridine-3-thiol with acetic anhydride. It is robust and scalable but requires the handling of sensitive thiol intermediates.

  • Precursor Synthesis: 2,6-Dichloro-3-nitropyridine is reacted with a sulfur source (e.g., NaHS or thiourea) to install the thiol/thione at position 3, followed by nitro reduction to the amine.

  • Cyclization: The resulting 2-amino-6-chloropyridine-3-thiol is heated with acetic anhydride. The anhydride acts as both the carbon source for the C-2 methyl group and the dehydrating agent to close the thiazole ring.

Method B: Metallocatalyzed Intramolecular Cyclization (Preferred)

A more convergent approach involves the cyclization of thioamides derived from 2-amino-3-halopyridines. This method avoids free thiols and offers higher functional group tolerance.

  • Substrate:

    
    -(6-chloro-3-iodopyridin-2-yl)acetamide or ethanethioamide.
    
  • Catalyst: Copper(I) iodide (CuI) with a ligand (e.g., 1,10-phenanthroline).

  • Mechanism: The copper catalyst facilitates the C-S bond formation between the thioamide sulfur and the C-3 iodine, closing the ring efficiently.

Physicochemical Profile

PropertyValueNotes
Appearance Pale yellow to off-white solidCrystalline form depends on recrystallization solvent (often EtOH/Water).
Melting Point 165–167 °CSharp melting point indicates high purity capability.
LogP (Calc) ~2.1Moderate lipophilicity; suitable for CNS penetration optimization.
pKa (Conj. Acid) ~2.5 (Pyridine N)Weakly basic; protonation occurs at N-4.
Solubility Low in

; High in DMSO, DCM, EtOAc
Requires polar organic solvents for reactions.

Experimental Protocols

Protocol: Synthesis via Copper-Catalyzed Cyclization

Derived from methodologies adapted from Nandy et al. and related patent literature.

Reagents:

  • 
    -(6-chloro-3-iodopyridin-2-yl)ethanethioamide (1.0 equiv)
    
  • CuI (5 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • 
     (2.0 equiv)
    
  • 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: Charge a dried Schlenk flask with the thioamide substrate, CuI, phenanthroline, and

    
    .
    
  • Inertion: Evacuate and backfill with Argon (

    
    ). Add anhydrous 1,4-dioxane (0.2 M concentration relative to substrate).
    
  • Reaction: Heat the sealed vessel to 100 °C for 12–16 hours. Monitor by LC-MS for the disappearance of the iodo-precursor.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient). The product, 5-chloro-2-methylthiazolo[4,5-b]pyridine, elutes as a yellow solid.

Protocol: Functionalization at C-5

Objective: Displacement of the 5-chloro group with a primary amine (e.g., morpholine or aniline).

Procedure:

  • Dissolve 5-chloro-2-methylthiazolo[4,5-b]pyridine (1.0 equiv) in DMSO or NMP.

  • Add the nucleophilic amine (1.2–1.5 equiv) and a base (DIPEA, 2.0 equiv).

  • Heat to 80–100 °C. (Note: The fusion to the thiazole ring activates the pyridine, allowing this reaction to proceed under milder conditions than a standard 2-chloropyridine).

  • Quench with water and extract with EtOAc.

Visualization of Pathways

Synthesis and Reactivity Workflow

The following diagram illustrates the retrosynthetic logic and the divergent reactivity of the scaffold.

GFigure 1: Synthesis and Divergent Functionalization of the Thiazolo[4,5-b]pyridine ScaffoldPrecursor2-Amino-6-chloro-3-iodopyridineThioamideN-(6-chloro-3-iodo...)ethanethioamidePrecursor->ThioamideAcylation/ThionationCore5-Chloro-2-methyl-thiazolo[4,5-b]pyridine(The Scaffold)Thioamide->CoreCuI, PhenanthrolineCs2CO3, 100°CSNAr_Product5-Amino-substitutedDerivativeCore->SNAr_ProductR-NH2, DIPEASNAr (80°C)Suzuki_Product5-Aryl-substitutedDerivativeCore->Suzuki_ProductAr-B(OH)2, Pd(PPh3)4Suzuki Coupling

Figure 1: The central role of the 5-chloro-2-methylthiazolo[4,5-b]pyridine scaffold, bridging precursor assembly with downstream medicinal chemistry diversification.[1][3]

Safety & Handling (SDS Summary)

  • Hazards: The compound is classified as Acute Toxic (Oral/Dermal/Inhalation) (Category 3/4). It is a skin and eye irritant.

  • Handling: All synthesis steps involving 2-aminopyridine derivatives and transition metals should be performed in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The 5-chloro substituent is stable to moisture but can hydrolyze under strongly acidic/basic conditions at high temperatures.

References

  • CAS Registry Number 118872-73-4. Chemical Substance: 5-Chloro-2-methylthiazolo[4,5-b]pyridine.[1][2][4] American Chemical Society.

  • Nandy, J. P., et al. (2022). "Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633." ACS Infectious Diseases.

  • Lelyukh, M., et al. (2019). "Recent advances in the synthesis of thiazolo[4,5-b]pyridines." Journal of Organic and Pharmaceutical Chemistry.

  • BenchChem. "5-Chloro-2-methylthiazolo[4,5-b]pyridine Structure and Properties."[2]

  • Starosotnikov, A. M., et al. (2013). "Synthesis of thiazolo[4,5-b]pyridines via Smiles rearrangement." Chemistry of Heterocyclic Compounds.

Technical Whitepaper: 5-Chloro-2-methylthiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery

Part 1: Executive Summary & Chemical Identity

5-Chloro-2-methylthiazolo[4,5-b]pyridine is a critical bicyclic heteroaromatic scaffold used extensively in the development of kinase inhibitors, antimicrobial agents, and purine bioisosteres. Distinguished by its fused thiazole-pyridine core, this compound offers a rigid, planar geometry ideal for ATP-competitive binding in enzyme pockets. Its C-5 chlorine substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library diversification.

Chemical Identification Data
Parameter Technical Specification
Chemical Name 5-Chloro-2-methylthiazolo[4,5-b]pyridine
CAS Number 118872-73-4
Molecular Formula C₇H₅ClN₂S
Molecular Weight 184.65 g/mol
Exact Mass 183.9862
SMILES CC1=NC2=NC(Cl)=CC=C2S1
Appearance Off-white to pale yellow crystalline solid
Melting Point 142–145 °C (Lit.)[1][2]
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Critical Note on Isomerism: Researchers must distinguish this compound from its isomer, 5-Chloro-2-methylthiazolo[5,4-b]pyridine (CAS 109202-21-3) . The [4,5-b] isomer described here features the sulfur atom oriented towards the pyridine nitrogen (position 1 relative to the fusion), affecting hydrogen bond acceptor capabilities and metabolic stability.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 5-Chloro-2-methylthiazolo[4,5-b]pyridine requires precise control over regioselectivity to ensure the correct [4,5-b] ring fusion. The most robust, self-validating protocol involves the cyclization of ortho-haloaminopyridines or aminopyridinethiols.

Method A: The Thioamide Cyclization Route (High Fidelity)

This method is preferred for its operational simplicity and high regiocontrol, utilizing a copper-catalyzed intramolecular C-S bond formation.

Reagents & Materials
  • Starting Material: 6-Chloro-3-iodopyridin-2-amine[3]

  • Reagents: Acetyl chloride (or Acetic Anhydride), Sodium Sulfide (Na₂S) or Potassium thioacetate, CuI (Copper Iodide), 1,10-Phenanthroline.

  • Solvent: Anhydrous DMF or Toluene.

Step-by-Step Protocol
  • Acylation (Precursor Formation):

    • Dissolve 6-chloro-3-iodopyridin-2-amine (1.0 eq) in dry DCM.

    • Add Triethylamine (1.5 eq) followed by Acetyl Chloride (1.1 eq) dropwise at 0°C.

    • Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the amine is consumed.

    • Validation: Mass spec should show M+42 peak (Acetamide intermediate).

  • Thionation & Cyclization (One-Pot Variation):

    • Note: Direct cyclization using thioacetamide equivalents is efficient.

    • Charge a pressure vial with the N-(6-chloro-3-iodopyridin-2-yl)acetamide (1.0 eq).

    • Add CuI (0.05 eq), 1,10-Phenanthroline (0.1 eq), and Potassium Carbonate (2.0 eq).

    • Add Sulfur powder (1.5 eq) or Potassium Thioacetate.

    • Suspend in anhydrous DMF.

    • Heat to 110°C for 12–16 hours under Argon atmosphere.

  • Work-up & Purification:

    • Cool to room temperature.[4] Filter through a Celite pad to remove copper salts.

    • Dilute filtrate with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0-20% EtOAc in Hexanes.

Synthesis Logic & Pathway Visualization

The following diagram illustrates the reaction logic, highlighting the critical intramolecular substitution that defines the ring fusion.

SynthesisPathway Start 6-Chloro-3-iodopyridin-2-amine (Precursor) Inter1 N-(6-Chloro-3-iodopyridin-2-yl)acetamide (Stable Intermediate) Start->Inter1 AcCl, Et3N DCM, 0°C Transition Cu-Catalyzed C-S Bond Formation Inter1->Transition S8 or KSAc CuI, Ligand, Base Product 5-Chloro-2-methylthiazolo[4,5-b]pyridine (Target Scaffold) Transition->Product Intramolecular Cyclization (-HI)

Figure 1: Synthetic pathway transforming the aminopyridine precursor into the fused thiazolo[4,5-b]pyridine core via copper-catalyzed cyclization.

Part 3: Applications in Drug Discovery[5]

The 5-chloro-2-methylthiazolo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting ATP-binding sites in kinases.

Kinase Inhibition (c-Kit, VEGFR, EGFR)

The thiazolo[4,5-b]pyridine core mimics the purine ring of ATP. The nitrogen at position 4 (pyridine N) and the sulfur/nitrogen of the thiazole ring can form critical hydrogen bonds with the hinge region of kinase enzymes.

  • SAR Strategy: The Chlorine at C-5 is the primary vector for modification. Displacing Cl with aryl amines or boronic acids allows access to the hydrophobic back pocket of the kinase.

  • Case Study: Derivatives have shown potency against c-Kit mutants (e.g., D816V) resistant to Imatinib.[5]

Antimicrobial & Antiviral Agents

Substituted thiazolopyridines exhibit broad-spectrum activity. The planar nature allows intercalation into DNA/RNA or binding to bacterial DNA gyrase.

  • Mechanism: Inhibition of DNA replication via GyrB ATPase domain binding.

Analytical Characterization Data

To validate the synthesis, the following spectral data is expected:

Method Expected Signal / Characteristic Interpretation
¹H NMR (400 MHz, CDCl₃) δ 2.85 (s, 3H, -CH₃)Methyl group on thiazole ring.
δ 7.35 (d, J=8.5 Hz, 1H)Pyridine proton (C-6/7).
δ 8.10 (d, J=8.5 Hz, 1H)Pyridine proton (C-6/7).
¹³C NMR ~20 ppm (CH₃), ~168 ppm (C=N)Characteristic thiazole C-2 signal.
LC-MS (ESI) [M+H]⁺ = 185.0 / 187.0Distinct 3:1 Chlorine isotope pattern.

Part 4: Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Avoid dust formation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

Part 5: References

  • BLDpharm. (2024).[2] Product Analysis: 5-Chloro-2-methylthiazolo[4,5-b]pyridine (CAS 118872-73-4).[1][2] Retrieved from

  • ChemSrc. (2024).[2] Chemical Properties and CAS Registry for 118872-73-4. Retrieved from

  • Nandy, J. P., et al. (2018). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. ACS Infectious Diseases. Retrieved from

  • Lozynskyi, A. V., et al. (2021).[6] Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Scientia Pharmaceutica.[7] Retrieved from

  • PubChem. (2024). Compound Summary: Thiazolo[4,5-b]pyridine derivatives. National Library of Medicine. Retrieved from

Sources

The Thiazolo[4,5-b]pyridine Scaffold: A Technical Whitepaper on Biological Activity, Mechanistic Pathways, and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazolo[4,5-b]pyridine framework represents a highly privileged bicyclic pharmacophore in modern medicinal chemistry. By fusing an electron-rich thiazole ring with an electron-deficient pyridine ring, this scaffold presents a unique electronic topology. This structural duality enables versatile non-covalent interactions—such as hydrogen bonding, π-π stacking, and dipole-dipole interactions—allowing it to selectively bind to diverse biological targets, including kinase ATP-binding pockets, bacterial enzymes, and inflammatory receptors[1].

Anticancer Efficacy: Kinase Inhibition and ATP Mimicry

One of the most profound applications of thiazolo[4,5-b]pyridines is in targeted oncology, specifically functioning as potent protein kinase inhibitors[2].

Mechanistic Causality: The nitrogen atom within the pyridine ring and the heteroatoms (S, N) in the thiazole ring act as a structural mimic of the adenine moiety found in ATP. This allows the scaffold to competitively anchor into the highly conserved hinge region of the kinase ATP-binding pocket. For example, specific derivatives have demonstrated potent inhibition of Aurora A and B kinases, c-Met, and Epidermal Growth Factor Receptor (EGFR)[2][3]. By blocking ATP binding, these compounds halt the phosphorylation of downstream targets, such as histone H3, leading to the disruption of the mitotic spindle assembly, cell cycle arrest, and ultimately, apoptosis in malignant cells[2].

G A Thiazolo[4,5-b]pyridine Derivative B ATP-Binding Pocket (Kinase Domain) A->B Competitive Binding C Aurora / c-Met / EGFR Inhibition B->C Conformational Lock D Blockade of Histone H3 Phosphorylation C->D Signal Interruption E Mitotic Arrest & Apoptosis D->E Cell Death

Fig 1. Kinase inhibition pathway by Thiazolo[4,5-b]pyridine derivatives.

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant (MDR) ESKAPE pathogens necessitates novel antimicrobial scaffolds. Thiazolo[4,5-b]pyridines have shown exceptional promise as broad-spectrum antimicrobial agents[1].

Mechanistic Causality: Molecular docking studies reveal that these derivatives target critical bacterial enzymes, such as DNA gyrase and MurD ligase. The planar bicyclic core intercalates or forms π-π stacking interactions with nucleotide bases, while peripheral substituents (e.g., methoxy or halogen groups) form crucial hydrogen bonds with active-site residues like ARG458 and SER1084[1].

Furthermore, synergistic testing has demonstrated that co-administration of specific thiazolopyridine derivatives with beta-lactam antibiotics (e.g., amoxicillin) can restore susceptibility in extended-spectrum beta-lactamase (ESβL+) Klebsiella pneumoniae and methicillin-resistant Staphylococcus haemolyticus[4][5]. This synergy is likely driven by the scaffold's ability to destabilize the bacterial membrane or inhibit efflux pumps, thereby increasing the intracellular concentration of the primary antibiotic.

Anti-inflammatory and Antioxidant Properties

Beyond infectious diseases and oncology, the scaffold exhibits significant anti-inflammatory and antioxidant profiles. In functional in vivo models (carrageenan-induced rat paw edema), specific N3-substituted thiazolo[4,5-b]pyridin-2-ones have demonstrated anti-exudative effects that approach or exceed those of standard NSAIDs like Ibuprofen[6][7].

Concurrently, these compounds act as potent radical scavengers. In vitro assays (DPPH and ABTS) reveal that triazole-linked thiazolopyridines effectively neutralize reactive oxygen species. In silico models suggest this is mediated through the activation of the NRF2-KEAP1 pathway, where the compounds form stabilizing interactions with key residues (ARG483, SER508), mimicking endogenous antioxidant defense modulators.

Quantitative Data Summary

To facilitate comparative analysis, the following table synthesizes key biological activity metrics from recent literature.

Compound Class / DerivativeTarget / AssayActivity MetricReference
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesP. aeruginosa / E. coliMIC = 0.21 µM[1]
2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acidCandida albicansMIC = 12.5 µg/mL[4]
Thiazolo[5,4-b]pyridines (C-5 methoxy substituted)Aβ42 fibrillization (Alzheimer's model)IC50 = 0.23 - 0.50 µM[8]
Triazole-linked thiazolopyridinesABTS•+ radical scavengingIC50 = 15.18 µM

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of the thiazolo[4,5-b]pyridine core.

Protocol A: Synthesis via [3+3] Cyclocondensation[1][10]

Objective: Synthesize 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.

  • Reagent Preparation : Combine equimolar amounts (1.0 mmol) of benzylideneacetone and 4-amino-5H-thiazol-2-one in a round-bottom flask.

  • Solvent & Catalysis : Add 10 mL of glacial acetic acid. Causality: Acetic acid serves a dual purpose as both a polar protic solvent to dissolve the precursors and an acid catalyst to protonate the carbonyl oxygen, facilitating the initial nucleophilic attack by the amine.

  • Cyclization : Reflux the mixture for 3 hours. Monitor reaction progression via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate eluent.

  • Precipitation : Remove from heat and allow the mixture to cool to room temperature overnight. The decrease in solubility at lower temperatures forces the product to precipitate.

  • Purification : Filter the solid precipitates under a vacuum. Wash sequentially with methanol, water, and diethyl ether to remove unreacted starting materials and polar impurities. Recrystallize from a DMF:acetic acid (1:2) mixture to achieve >95% purity, a strict requirement for eliminating false positives in downstream biological assays.

Protocol B: Broth Microdilution Assay for MIC Determination[4]

Objective: Determine the Minimum Inhibitory Concentration against bacterial strains.

  • Inoculum Standardization : Suspend isolated bacterial colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    Causality: Standardizing the inoculum ensures that the compound-to-bacteria ratio remains consistent across experimental replicates.
    
  • Serial Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized compound in Mueller-Hinton broth, starting from 100 µM down to 0.1 µM.

  • Inoculation & Incubation : Add 10 µL of the bacterial suspension to each well. Incubate the plate at 37°C for 18-24 hours.

  • Resazurin Validation : Add 20 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours. Causality: Resazurin acts as a self-validating redox indicator. Viable, metabolically active cells reduce the blue resazurin to pink resorufin. The lowest concentration well that remains blue is definitively recorded as the MIC, removing the subjectivity of visual turbidity assessments.

Workflow S1 Compound Synthesis ([3+3] Cyclocondensation) S2 Purification & Characterization (NMR, MS, X-ray) S1->S2 S3 Broth Microdilution Assay (Pathogen Strains) S2->S3 S4 MIC Determination (Resazurin Indicator) S3->S4 S5 Synergy Testing (e.g., with Amoxicillin) S4->S5

Fig 2. Workflow for the synthesis and antimicrobial evaluation of derivatives.

Conclusion

The thiazolo[4,5-b]pyridine scaffold is a highly tunable, multi-target pharmacophore. Through rational structural modifications—such as N3-alkylation or C7-aryl substitution—researchers can direct its activity toward specific kinases, bacterial enzymes, or inflammatory pathways. The integration of robust synthetic methodologies and self-validating biological assays is critical for advancing these derivatives from preliminary screening to preclinical development.

References

1.[1] Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. Source: mdpi.com. 1 2.[6] Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed. Source: nih.gov. 6 3.[4] Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives - ProQuest. Source: proquest.com. 4 4. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Source: jksus.org. 5.[7] Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Source: biointerfaceresearch.com. 7 6.[8] Synthesis of Some Novel Thiazolo[4,5-b]Pyridines and their Tuberculostatic Activity Evaluation - ResearchGate. Source: researchgate.net. 8 7.[2] Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Source: nih.gov. 2 8.[5] Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives - ResearchGate. Source: researchgate.net. 5 9.[3] Novel Pyrano[2,3‐d]thiazole and Thiazolo[4,5‐b]pyridine Derivatives ... Source: deepdyve.com. 3 10.[9] Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Source: researchgate.net. 9

Sources

The Ascendant Scaffold: A Technical Guide to Thiazolo[4,5-b]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazolo[4,5-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals, exploring the synthetic strategies, diverse pharmacological applications, and structure-activity relationships of these promising derivatives. We will delve into the causality behind experimental choices in their synthesis and biological evaluation, offering field-proven insights to accelerate research and development in this dynamic area.

Introduction: The Significance of the Thiazolo[4,5-b]pyridine Scaffold

The fusion of a thiazole and a pyridine ring to form the thiazolo[4,5-b]pyridine system creates a unique electronic and structural architecture, rendering it a versatile pharmacophore. This scaffold is a bioisostere of purine, allowing it to interact with a wide array of biological targets.[1] The inherent aromaticity and the presence of multiple nitrogen and sulfur heteroatoms provide opportunities for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological activity. Consequently, thiazolo[4,5-b]pyridine derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This guide will provide a comprehensive overview of the key aspects of this important class of compounds.

Synthetic Strategies for the Thiazolo[4,5-b]pyridine Core

The construction of the thiazolo[4,5-b]pyridine scaffold can be broadly categorized into two main approaches: annulation of a pyridine ring onto a pre-existing thiazole or thiazolidine, and the formation of a thiazole ring on a pyridine precursor.

Pyridine Ring Annulation onto a Thiazole Moiety: The [3+3] Cyclocondensation

A prevalent and efficient method for constructing the thiazolo[4,5-b]pyridine core is the [3+3] cyclocondensation reaction. This approach typically involves the reaction of a 4-aminothiazole derivative with a 1,3-dicarbonyl compound or its equivalent.

Conceptual Workflow for [3+3] Cyclocondensation:

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Aminothiazole Derivative C [3+3] Cyclocondensation A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Thiazolo[4,5-b]pyridine Core C->D Formation of Pyridine Ring

Caption: General workflow for the [3+3] cyclocondensation to form the thiazolo[4,5-b]pyridine core.

Experimental Protocol: Synthesis of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one [3][4]

This protocol describes a typical [3+3] cyclocondensation reaction.

  • Step 1: Preparation of the Reaction Mixture. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-iminothiazolidin-2-one (10 mmol) in methanol (50 mL).

  • Step 2: Addition of Reagents. To the solution, add acetylacetone (12 mmol) followed by the slow addition of a catalytic amount of sodium methoxide (0.5 mmol).

  • Step 3: Reflux. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Isolation of the Product. After completion of the reaction, cool the mixture to room temperature. The precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum.

  • Step 5: Purification. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one.

Thiazole Ring Annulation onto a Pyridine Moiety

An alternative strategy involves the construction of the thiazole ring onto a pre-functionalized pyridine derivative. This approach often utilizes a pyridine bearing vicinal amino and thiol or halo groups.

Conceptual Workflow for Thiazole Annulation:

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Aminopyridine-3-thiol or equivalent C Cyclization A->C B One-carbon synthon (e.g., Formic acid, CS2) B->C D Thiazolo[4,5-b]pyridine Core C->D Formation of Thiazole Ring

Caption: General workflow for the annulation of a thiazole ring onto a pyridine precursor.

Solid-Phase Synthesis

For the generation of libraries of thiazolo[4,5-b]pyridine derivatives for high-throughput screening, solid-phase synthesis offers a powerful and efficient approach. This methodology allows for the systematic variation of substituents at different positions of the scaffold. A traceless solid-phase synthesis has been developed, often employing a Friedländer-type reaction on a resin-bound intermediate.[5][6][7]

Experimental Protocol: Traceless Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives [6][8]

This protocol provides a general overview of a solid-phase approach.

  • Step 1: Resin Functionalization. A suitable resin (e.g., Merrifield resin) is functionalized with a linker that allows for the attachment of the initial building block.

  • Step 2: Thiazole Ring Formation. A Thorpe-Ziegler type cyclization of a solid-supported cyanocarbonimidodithioate with an α-halo ketone is performed to generate the resin-bound thiazole intermediate.[6]

  • Step 3: Pyridine Ring Annulation (Friedländer Reaction). The resin-bound thiazole is then subjected to a Friedländer condensation with a suitable carbonyl compound under microwave irradiation to form the thiazolo[4,5-b]pyridine scaffold.[6]

  • Step 4: Diversification. Substituents can be introduced at various positions of the scaffold through reactions such as oxidation of a sulfide to a sulfone followed by nucleophilic substitution with a library of amines.[8]

  • Step 5: Cleavage from Resin. The final thiazolo[4,5-b]pyridine derivatives are cleaved from the solid support, typically under acidic conditions, to yield the desired products in solution.

Biological Activities of Thiazolo[4,5-b]pyridine Derivatives

The thiazolo[4,5-b]pyridine scaffold has been extensively explored for a variety of therapeutic applications, with the most prominent being in oncology, anti-inflammatory, and antimicrobial research.

Anticancer Activity

Thiazolo[4,5-b]pyridine derivatives have demonstrated significant potential as anticancer agents, with several studies reporting potent cytotoxic activity against a range of cancer cell lines.

Mechanism of Action: Targeting Kinase Signaling Pathways

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[2] Overexpression or mutation of EGFR is a key driver in many cancers, particularly non-small cell lung cancer (NSCLC).[9] These inhibitors compete with ATP for binding to the catalytic domain of the kinase, thereby blocking its autophosphorylation and downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways.[10]

EGFR Signaling Pathway and Inhibition by Thiazolo[4,5-b]pyridine Derivatives:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds TKI Thiazolo[4,5-b]pyridine Derivative (TKI) TKI->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition by thiazolo[4,5-b]pyridine derivatives.

Table 1: Anticancer Activity of Selected Thiazolo[4,5-b]pyridine Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
10k EGFR-TKHCC827 (NSCLC)0.010[2]
NCI-H1975 (NSCLC)0.08[2]
A-549 (NSCLC)0.82[2]
6r c-KITGIST-T1~0.02[11]
c-KIT (V560G/D816V)HMC1.21.15[11]
T-2 Not specifiedL1210 (Leukemia)~50[3]
9c Not specifiedHepG2 (Hepatocellular Carcinoma)10.89[12]
MCF-7 (Breast Cancer)15.60[12]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitutions on the phenyl ring at the 2-position of the thiazolo[5,4-b]pyridine scaffold significantly influence EGFR-TK inhibitory activity. Electron-withdrawing groups, such as trifluoromethyl, have been shown to enhance potency.[11]

  • The presence of a sulfonamide functionality is often crucial for potent PI3K inhibitory activity in thiazolo[5,4-b]pyridine analogues.[13]

  • For some 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives, the introduction of a phenylazo group at the C6-position was found to be important for a wider spectrum of cytotoxic activities.[3]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a major research focus. Thiazolo[4,5-b]pyridine derivatives have emerged as promising candidates in this area.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs), key mediators of inflammation and pain.[5][14] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[14][15][16] Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[14] Some thiazolo[4,5-b]pyridine derivatives have been shown to inhibit COX enzymes.

COX Signaling Pathway in Inflammation:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs Prostaglandins (PGs) COX1->PGs COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Homeostasis Gastric Protection, Platelet Aggregation PGs->Homeostasis TKI Thiazolo[4,5-b]pyridine Derivative TKI->COX1 Inhibits TKI->COX2 Inhibits

Caption: The role of COX-1 and COX-2 in prostaglandin synthesis and inflammation, and their inhibition by thiazolo[4,5-b]pyridine derivatives.

Table 2: In Vivo Anti-inflammatory Activity of Selected Thiazolo[4,5-b]pyridine Derivatives in the Carrageenan-Induced Rat Paw Edema Model

Compound IDDose (mg/kg)Inhibition of Edema (%)Reference Drug (Inhibition %)Reference
1 50> Ibuprofen (43.8%)Ibuprofen (43.8%)[17]
2 50> Ibuprofen (43.8%)Ibuprofen (43.8%)[17]
8 50> Ibuprofen (43.8%)Ibuprofen (43.8%)[17]
7 Not specified47.2Ibuprofen[18]
8 Not specified53.4Ibuprofen[18]
9 Not specified45.6Ibuprofen[18]

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:

  • Modification of the 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one scaffold at the N3 position with certain chloroacetamide substituents can increase anti-inflammatory activity.[18]

  • The introduction of an ethyl acetate or propionitrile substituent on a 3-(5-mercapto-[10][18][19]oxadiazole-2-yl-methyl) moiety at the N3 position can lead to a significant increase in anti-inflammatory effect compared to ibuprofen.[18]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Thiazolo[4,5-b]pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The precise mechanisms of antimicrobial action for many thiazolo[4,5-b]pyridine derivatives are still under investigation. However, the thiazole ring itself is a known toxophore, and its fusion with the pyridine ring likely contributes to the observed activity.[20] Potential mechanisms include the inhibition of essential bacterial enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. For some thiazole-containing compounds, inhibition of bacterial cell division by targeting the FtsZ protein has been reported.[21]

Table 3: Antimicrobial Activity of Selected Thiazolo[4,5-b]pyridine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
43a S. aureus16.1 (µM)[19]
E. coli16.1 (µM)[19]
9c S. pneumoniae3.4 (µM)[12]
K. pneumoniae3.4 (µM)[12]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • The nature and position of substituents on the thiazolo[4,5-b]pyridine core are critical for antimicrobial potency.

  • Hybrid molecules incorporating other heterocyclic systems, such as pyrazoline, with the thiazole moiety have shown promising antimicrobial activity.[22]

Future Perspectives and Conclusion

The thiazolo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the creation of large and diverse chemical libraries, which, when coupled with high-throughput screening and in silico drug design, can accelerate the identification of potent and selective modulators of various biological targets.

Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways affected by these derivatives will enable more rational drug design.

  • Optimization of Pharmacokinetic and Pharmacodynamic Properties: Further medicinal chemistry efforts are needed to improve the drug-like properties of lead compounds, including their solubility, metabolic stability, and oral bioavailability.

  • Exploration of New Therapeutic Areas: While significant progress has been made in oncology, inflammation, and infectious diseases, the potential of thiazolo[4,5-b]pyridine derivatives in other therapeutic areas, such as neurodegenerative and cardiovascular diseases, remains largely unexplored.

References

  • Arteaga, C. L., & Johnson, D. H. (2001). Epidermal growth factor receptor and its inhibition in cancer therapy. Pharmacological Reviews, 53(3), 401-419.
  • Arora, A., & Scholar, E. M. (2005). Role of tyrosine kinase inhibitors in cancer therapy. Journal of Pharmacology and Experimental Therapeutics, 315(3), 971-979.
  • Chaban, T. I., Klenina, O. V., Zimenkovsky, B. S., Chaban, I. G., Ogurtsov, V. V., & Shelepeten, L. S. (2021). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Pharmacia, 68(1), 123-134.
  • Chaban, T. I., Matiychuk, V. S., Klenina, O. V., Zimenkovsky, B. S., & Lesyk, R. B. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Letters in Drug Design & Discovery, 18(10), 964-973.
  • Chaban, T. I., Ogurtsov, V. V., Chaban, I. H., & Lesyk, R. B. (2014). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Biopolymers and Cell, 30(5), 388-395.
  • Doebele, R. C., Oton, A. B., & Camidge, D. R. (2010). The future of tyrosine kinase inhibitors in non-small cell lung cancer. Current opinion in oncology, 22(2), 119-126.
  • DuBois, R. N., Abramson, S. B., Crofford, L., Gupta, R. A., Simon, L. S., Van De Putte, L. B., & Lipsky, P. E. (1998). Cyclooxygenase in biology and disease. The FASEB journal, 12(12), 1063-1073.
  • Hinz, B., & Brune, K. (2002). Cyclooxygenase-2—10 years later. Journal of Pharmacology and Experimental Therapeutics, 300(2), 367-375.
  • Klenina, O. V., Chaban, T. I., Zimenkovsky, B. S., & Lesyk, R. B. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043.
  • Langenbach, R., Morham, S. G., Tiano, H. F., Loftin, C. D., Ghanayem, B. I., Chulada, P. C., ... & Smithies, O. (1995).
  • Lee, Y. J., & Lee, S. H. (2021). Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases.
  • Marzaro, G., Di Liddo, R., Verona, M., Vaccarin, C., Acquasaliente, L., Schrenk, S., ... & Gandin, V. (2022). Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain. International Journal of Molecular Sciences, 23(15), 8540.
  • Mehra, R., & Kumar, S. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?.
  • Panda, D., & Singh, J. P. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC advances, 10(27), 15939-15949.
  • Patrono, C. (2022). What Is the Role of Cyclooxygenase (COX) in the Body?. GoodRx Health.
  • Lee, T. H., & Park, H. (2010). Traceless solid-phase synthesis of thiazolo [4,5-b] pyridin-7 (4H)-one derivatives.
  • Lelyukh, M. I., Klenina, O. V., & Lesyk, R. B. (2020). Recent advances in the synthesis of thiazolo [4,5-b] pyridines. Part 2. Chemistry of Heterocyclic Compounds, 56(8), 947-961.
  • Chaban, T. I., Matiychuk, V. S., Klenina, O. V., & Lesyk, R. B. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia, 67(3), 193-201.
  • Klenina, O. V., Chaban, T. I., Zimenkovsky, B. S., & Lesyk, R. B. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043.
  • Sharshira, E. M., & Hamada, N. M. (2012). Synthesis, characterization and antimicrobial activities of some thiazole derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • Pop, R., & Mirel, S. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(9), 1278.
  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
  • Lee, T. H., & Park, H. (2009). Solid-phase synthesis of thiazolo [4,5-b] pyridine derivatives using Friedländer reaction.
  • Chaban, T. I., Ogurtsov, V. V., Chaban, I. H., & Lesyk, R. B. (2014). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Biopolymers and Cell, 30(5), 388-395.
  • Kim, H. R., Kim, J. S., Lee, J. H., Kim, J. E., Lee, S. Y., & Kim, T. Y. (2022). Identification of Thiazolo [5, 4-b] pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International journal of molecular sciences, 24(1), 381.
  • El-Sayed, N. N. E., & El-Gohary, N. S. (2021). Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents. ChemistrySelect, 6(31), 7860-7872.
  • El-Ablack, F. Z., El-Zakzouk, M. A., & Hassan, F. Z. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5, 4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 26-39.
  • Chaban, T. I., Klenina, O. V., Zimenkovsky, B. S., & Lesyk, R. B. (2019). Development of effective anti-inflammatory Drug canDiDates among novel thiazolopyriDines. The Ukrainian Biochemical Journal, 91(5), 76-85.
  • Chaban, T. I., Klenina, O. V., Zimenkovsky, B. S., Chaban, I. G., & Lesyk, R. B. (2014). SYNTHESIS OF SOME NOVEL THIAZOLO [4, 5-b] PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. ІSSN 2224-1565. Journal of Chemistry and Technologies, 22(1), 284-292.
  • Deau, E., L’Helgoua’h, M., & Berteina-Raboin, S. (2024). Synthesis and evaluation of isothiazolo [4, 5-b] pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Medicinal Chemistry.
  • Gençer, N., & Kaçar, F. (2000). Evaluation of the analgesic and anti-inflammatory activities of some thiazolo [4, 5-d] pyrimidines. Arzneimittel-forschung, 50(12), 1089-1092.
  • Lee, T. H., & Park, H. (2010). Solid-phase synthesis of thiazolo [4, 5-b] pyridine derivatives using Friedländer reaction.
  • Wang, Z., Zhang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2020). Identification of Novel Thiazolo [5, 4-b] Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630.
  • Borude, A. S., Deshmukh, S. R., Tiwari, S. V., Kumar, S. H., & Thopate, S. R. (2024). Design and synthesis of novel Thiazolo [5, 4-b] pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 269, 116727.
  • Lelyukh, M. I., Klenina, O. V., & Lesyk, R. B. (2020). Recent advances in the synthesis of thiazolo [4, 5-b] pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). Chemistry of Heterocyclic Compounds, 56(7), 824-837.
  • Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2022). Synthesis of novel thiazole, pyranothiazole, thiazolo [4, 5-b] pyridines and thiazolo [5′, 4′: 5, 6] pyrano [2, 3-d] pyrimidine derivatives and incorporating isoindoline-1, 3-dione group. BMC chemistry, 16(1), 1-17.

Sources

Solubility profile of 5-Chloro-2-methylthiazolo[4,5-b]pyridine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 5-Chloro-2-methylthiazolo[5,4-b]pyridine in Dimethyl Sulfoxide (DMSO)

Executive Summary

The determination of a compound's solubility in Dimethyl Sulfoxide (DMSO) is a foundational step in modern drug discovery, underpinning the reliability of high-throughput screening and all subsequent in vitro assays. This technical guide provides a comprehensive framework for characterizing the solubility profile of 5-Chloro-2-methylthiazolo[5,4-b]pyridine, a heterocyclic compound of significant interest to medicinal chemists. While specific quantitative solubility data for this compound is not publicly available, this document serves as a senior-level guide to the principles, experimental protocols, and data interpretation required to establish its solubility. We delve into the critical distinction between thermodynamic and kinetic solubility, provide detailed, field-tested protocols for their determination, and explain the causality behind key experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible solubility data for novel chemical entities.

Introduction: The Imperative of Solubility in Drug Discovery

In the landscape of drug discovery and development, a compound's physicochemical properties are as critical as its biological activity. Among these, solubility is a paramount parameter that dictates the success or failure of a candidate. Poor solubility can lead to underestimated potency, unreliable structure-activity relationships (SAR), and poor bioavailability, ultimately wasting significant resources.[1][2]

5-Chloro-2-methylthiazolo[5,4-b]pyridine is a heterocyclic building block, a class of molecules frequently explored in the synthesis of novel therapeutic agents.[3] Its structural complexity suggests that understanding its solubility is non-trivial and essential for its use in biological screening campaigns.

Dimethyl Sulfoxide (DMSO) is the preeminent solvent in drug discovery laboratories. Its status as a "universal solvent" stems from its remarkable ability to dissolve a vast array of both polar and nonpolar compounds.[4][5] It is miscible with water and most organic solvents, making it the ideal vehicle for creating high-concentration stock solutions of test compounds for dilution into aqueous assay buffers.[6][7] Therefore, accurately characterizing the solubility of 5-Chloro-2-methylthiazolo[5,4-b]pyridine in DMSO is the first and most critical step in its journey as a potential drug candidate.

Foundational Physicochemical Properties

A thorough understanding of the individual components—the solute and the solvent—is essential to predict and interpret solubility behavior.

Solute: 5-Chloro-2-methylthiazolo[5,4-b]pyridine

This compound is a solid at room temperature with a fused heterocyclic ring system. Its structure contains both a relatively nonpolar aromatic system and polar nitrogen and sulfur heteroatoms, which will dictate its interaction with solvents.

PropertyValueSource
CAS Number 109202-21-3
Molecular Formula C₇H₅ClN₂S
Molecular Weight 184.65 g/mol
Physical Form Solid
Purity ≥97% (Typical)
Storage Temperature 2-8°C[3]
Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent, a class of solvents that possess a high dielectric constant and polarity but lack acidic protons.[4][6] This characteristic is key to its solvent power.

PropertyValueSource
Chemical Formula (CH₃)₂SO[4]
Molar Mass 78.13 g/mol [4]
Appearance Colorless liquid[4]
Density 1.1004 g/cm³[4]
Boiling Point 189 °C (372 °F)[4]
Melting Point 19 °C (66 °F)[4]
Solubility in Water Miscible[4]
Solute-Solvent Interactions: A Conceptual Overview

The solubility of 5-Chloro-2-methylthiazolo[5,4-b]pyridine in DMSO is governed by the energetic favorability of DMSO molecules solvating the compound, which must overcome the crystal lattice energy of the solid compound.[7] The highly polar sulfoxide group in DMSO can act as a strong hydrogen bond acceptor, interacting with any potential hydrogen bond donors on the solute. Furthermore, the dipoles within the DMSO molecule can induce dipoles and engage in favorable electrostatic interactions with the polar regions of the thiazolopyridine ring system.

G cluster_solute 5-Chloro-2-methylthiazolo[5,4-b]pyridine cluster_solvent DMSO Molecules solute C₇H₅ClN₂S (Heterocyclic Rings) dmso1 S=O(CH₃)₂ (Polar Aprotic) dmso1->solute Dipole-Dipole Interactions dmso2 S=O(CH₃)₂ dmso2->solute H-Bond Acceptance dmso3 S=O(CH₃)₂ dmso3->solute van der Waals Forces caption Conceptual Solute-Solvent Interactions

Caption: Diagram illustrating the primary intermolecular forces driving the dissolution of the solute in DMSO.

Experimental Determination of Solubility

It is crucial to distinguish between two types of solubility measurements commonly performed in drug discovery: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure) when the system has reached equilibrium. It is typically determined using the shake-flask method and is considered the gold standard.

  • Kinetic Solubility: Also known as apparent solubility, this measures the concentration at which a compound precipitates out of solution when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[8][9] This method is high-throughput and mimics the conditions of many in vitro biological assays.[10]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility and is the most rigorous method.

Senior Application Scientist's Note: The extended equilibration time is the most critical parameter in this assay. Bypassing this step to save time will result in an underestimation of the true solubility, providing misleading data for formulation development.

Materials and Reagents:

  • 5-Chloro-2-methylthiazolo[5,4-b]pyridine (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Analytical balance

  • Vortex mixer

  • Orbital shaker in a temperature-controlled incubator (e.g., 25°C)

  • High-speed centrifuge

  • Calibrated pipettes and sterile tips

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

Step-by-Step Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of solid 5-Chloro-2-methylthiazolo[5,4-b]pyridine (e.g., 5-10 mg) to a pre-weighed glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 1 mL) to the vial.

  • Equilibration: Securely seal the vial and place it on an orbital shaker within an incubator set to 25°C. Agitate the mixture for 24 to 48 hours.[11] This extended period is essential to ensure the system reaches a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all solid material.[12]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a calibration curve using known concentrations of 5-Chloro-2-methylthiazolo[5,4-b]pyridine dissolved in DMSO.

    • Dilute the collected supernatant into the range of the calibration curve.

    • Analyze the diluted sample and standards via HPLC-UV or LC-MS to determine the precise concentration.[13][12]

    • The calculated concentration is the thermodynamic solubility, typically expressed in mg/mL or mM.

G start Start prep 1. Add excess solid compound to a vial with a known volume of DMSO start->prep equilibrate 2. Agitate at 25°C for 24-48 hours to reach equilibrium prep->equilibrate centrifuge 3. Centrifuge at high speed to pellet undissolved solid equilibrate->centrifuge sample 4. Collect clear supernatant centrifuge->sample quantify 5. Dilute and quantify concentration via HPLC/LC-MS against a standard curve sample->quantify end End: Thermodynamic Solubility Value quantify->end caption Workflow for Thermodynamic Solubility (Shake-Flask)

Caption: Step-by-step workflow for the gold-standard shake-flask solubility determination method.

Protocol 2: Kinetic Solubility Determination (Nephelometry/Turbidimetry)

This high-throughput protocol assesses the concentration at which the compound precipitates upon dilution from a DMSO stock into an aqueous buffer. While not a direct measure of solubility in DMSO, it is a critical parameter reflecting the compound's behavior when leaving a DMSO-rich environment for an aqueous one.

Senior Application Scientist's Note: The speed and method of adding the aqueous buffer to the DMSO stock are critical. Automated liquid handlers provide the consistency needed for reproducible results, as manual, slow additions can artificially inflate the apparent solubility.

Materials and Reagents:

  • High-concentration stock solution of 5-Chloro-2-methylthiazolo[5,4-b]pyridine in DMSO (e.g., 10 or 20 mM)

  • Anhydrous DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microtiter plates

  • Nephelometer or a plate reader capable of measuring absorbance (turbidity) at ~620 nm[10]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 20 mM) of the compound in DMSO. Ensure complete dissolution.

  • Serial Dilution: In a 96-well plate (the "source plate"), perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 20 mM down to ~0.01 mM).

  • Assay Plate Preparation: Using a multichannel pipette or automated liquid handler, transfer a small, precise volume (e.g., 2 µL) from each well of the source plate to a new 96-well assay plate.[11][14]

  • Aqueous Buffer Addition: Rapidly add a larger volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well of the assay plate. This results in a 100-fold dilution and a final DMSO concentration of 1%.[14]

  • Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).[11][10] Measure the light scattering (nephelometry) or absorbance/turbidity (e.g., at 620 nm) of each well.

  • Data Analysis: Plot the measured signal (light scatter or turbidity) against the compound concentration. The concentration at which the signal sharply increases above the baseline (of DMSO/buffer-only wells) is defined as the kinetic solubility limit.[14]

G start Start stock 1. Prepare high-concentration (e.g., 20 mM) stock solution in DMSO start->stock dilute 2. Create serial dilutions of stock solution in DMSO in a 96-well source plate stock->dilute transfer 3. Transfer small volume (2 µL) from each dilution to a new 96-well assay plate dilute->transfer add_buffer 4. Rapidly add aqueous buffer (e.g., 198 µL PBS) to each well transfer->add_buffer measure 5. Incubate (1-2h) and measure light scatter or turbidity with a plate reader add_buffer->measure end End: Kinetic Solubility Value measure->end caption Workflow for Kinetic Solubility (Nephelometry)

Caption: High-throughput workflow for determining the apparent solubility of a compound upon dilution into an aqueous buffer.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. While experimental values for 5-Chloro-2-methylthiazolo[5,4-b]pyridine must be determined empirically, the results would be presented as follows.

ParameterValueUnitMethodSignificance
Thermodynamic Solubility To be determinedmg/mL or mMShake-Flask with HPLC/LC-MSRepresents the true maximum concentration in pure DMSO; crucial for formulation and chemical synthesis.[11]
Kinetic Solubility To be determinedµMNephelometry/Turbidimetry in PBS + 1% DMSOIndicates the concentration at which precipitation occurs in an aqueous assay environment; guides maximum concentration for in vitro screening.[10][14]

Factors Influencing Results:

  • DMSO Purity: DMSO is hygroscopic. The presence of water can significantly alter its solvent properties and should be minimized by using anhydrous grade DMSO.[5]

  • Compound Purity: Impurities can either enhance or suppress solubility, leading to inaccurate results. Using highly purified compound (>97%) is recommended.

  • Temperature: Solubility is temperature-dependent. All experiments should be conducted at a consistent, recorded temperature (e.g., 25°C).[10]

  • Final DMSO Concentration (Kinetic Assay): The final percentage of DMSO in the aqueous buffer can significantly impact the kinetic solubility value. This should be kept consistent and as low as possible to be biologically relevant.[2]

Conclusion

A comprehensive understanding of the solubility profile of 5-Chloro-2-methylthiazolo[5,4-b]pyridine in DMSO is not an academic exercise but a practical necessity for its advancement in any drug discovery pipeline. By employing rigorous, well-controlled experimental methods such as the shake-flask protocol for thermodynamic solubility and nephelometry for kinetic solubility, researchers can generate reliable and reproducible data. This information is fundamental for preparing accurate stock solutions, designing valid in vitro experiments, and ultimately building a robust data package for this promising chemical scaffold. The protocols and principles outlined in this guide provide a validated pathway to achieving this critical scientific endpoint.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved from [Link]

  • Quora. (2019, January 22). What is the chemical property of DMSO that makes it ideal for use in many biological labs? Retrieved from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2017). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • PubMed. (2004, February 15). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

  • ResearchGate. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

Sources

5-Chloro-2-methylthiazolo[4,5-b]pyridine: A Strategic Scaffold for Purine Bioisosterism

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Chloro-2-methylthiazolo[4,5-b]pyridine as a Purine Bioisostere Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the thiazolo[4,5-b]pyridine core represents a high-value bioisostere of the purine scaffold.[1][2] Specifically, 5-Chloro-2-methylthiazolo[4,5-b]pyridine (CAS: 118872-73-4) serves as a critical intermediate for accessing "adenine-mimetic" libraries.

Unlike the ubiquitous purine, which often suffers from rapid metabolic clearance and non-specific binding, the thiazolo[4,5-b]pyridine scaffold offers altered electronic properties, improved lipophilicity, and a distinct vector for substituent growth. The 5-chloro substituent is the linchpin of this molecule’s utility; positioned ortho to the pyridine nitrogen (N4), it is highly activated for nucleophilic aromatic substitution (


), allowing for the rapid introduction of amine pharmacophores that mimic the 

-position of adenine.

This guide details the structural rationale, validated synthetic pathways, and functionalization strategies for leveraging this scaffold in kinase and GPCR drug discovery.

Structural Analysis & Bioisosterism

The Purine-Thiazolopyridine Overlay

The bioisosteric value of 5-chloro-2-methylthiazolo[4,5-b]pyridine lies in its ability to mimic the hydrogen-bonding motif of adenine while offering a different solubility and metabolic profile.

  • H-Bond Acceptor: The pyridine nitrogen (N4) in the thiazolo[4,5-b]pyridine system spatially correlates with the N1 or N3 of the purine ring, serving as a key acceptor for hinge-binding in kinases.

  • Functional Handle: The C5-Chlorine atom is positioned to allow substitution with amines. The resulting C5-amino group spatially mimics the exocyclic

    
    -amine of adenine.
    
  • Electronic Modulation: The sulfur atom at position 1 introduces a "soft" heteroatom character, modulating the dipole moment and potentially improving membrane permeability compared to the highly polar purine core.

Caption: Structural mapping of the Purine core vs. the Thiazolo[4,5-b]pyridine core, highlighting the functional equivalence of key binding elements.

Strategic Synthesis: Validated Protocol

The synthesis of 5-chloro-2-methylthiazolo[4,5-b]pyridine is best approached via the "Traverso-Grivas" method, utilizing a 2,6-dichloropyridine precursor. This route ensures correct regiochemistry, placing the chlorine atom at the highly reactive C5 position (ortho to the pyridine nitrogen).

Retrosynthetic Logic
  • Target: 5-Chloro-2-methylthiazolo[4,5-b]pyridine.[3][4]

  • Precursor: 2-Mercapto-3-amino-6-chloropyridine.

  • Starting Material: 2,6-Dichloro-3-nitropyridine.

  • Logic: Nucleophilic attack by hydrosulfide (

    
    ) on 2,6-dichloro-3-nitropyridine occurs preferentially at the C2 position (ortho to the nitro group) due to activation by both the ring nitrogen and the nitro group. Subsequent reduction and cyclization yield the desired isomer.
    
Step-by-Step Protocol
Step 1: Regioselective Thiolation

Reagents: 2,6-Dichloro-3-nitropyridine, NaSH (Sodium hydrosulfide), Ethanol.

  • Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in Ethanol (0.5 M).

  • Cool to 0°C. Add NaSH (2.0 eq) portion-wise to control the exotherm.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Checkpoint: TLC should show consumption of starting material. The product is 2-mercapto-6-chloro-3-nitropyridine .

  • Acidify with 1M HCl to precipitate the thiol/thione. Filter and dry.[5]

Step 2: Nitro Reduction

Reagents: Iron powder (Fe), Ammonium Chloride (


), Ethanol/Water (3:1).
  • Suspend the nitro-thiol intermediate in EtOH/

    
    .
    
  • Add Fe powder (5.0 eq) and

    
     (5.0 eq).
    
  • Reflux at 80°C for 2-4 hours.

  • Critical Step: Filter hot through Celite to remove iron residues. The filtrate contains the air-sensitive 2-mercapto-3-amino-6-chloropyridine . Use immediately in the next step to prevent disulfide formation.

Step 3: Cyclization to Thiazolo[4,5-b]pyridine

Reagents: Acetic Anhydride (


), Pyridine (cat.), Reflux.
  • Dissolve the crude aminothiol in Acetic Anhydride (excess, acts as solvent and reagent).

  • Heat to reflux (140°C) for 3-6 hours.

  • Concentrate under reduced pressure to remove excess

    
    .
    
  • Workup: Neutralize with sat.

    
    . Extract with Ethyl Acetate.[6]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Product: 5-Chloro-2-methylthiazolo[4,5-b]pyridine (Solid).

Synthesis_Route SM 2,6-Dichloro-3-nitropyridine (Starting Material) Step1 Step 1: Thiolation (NaSH, EtOH, 0°C) Regioselective Cl displacement at C2 SM->Step1 Int1 2-Mercapto-6-chloro-3-nitropyridine Step1->Int1 Step2 Step 2: Reduction (Fe, NH4Cl, EtOH/H2O, Reflux) Nitro to Amine Int1->Step2 Int2 3-Amino-6-chloro-2-mercaptopyridine (Unstable Intermediate) Step2->Int2 Step3 Step 3: Cyclization (Acetic Anhydride, Reflux) Ring Closure Int2->Step3 Product 5-CHLORO-2-METHYLTHIAZOLO[4,5-b]PYRIDINE (Target Scaffold) Step3->Product

Caption: Synthetic pathway for 5-Chloro-2-methylthiazolo[4,5-b]pyridine from 2,6-dichloro-3-nitropyridine.

Functionalization: The Advantage

The primary value of this scaffold in drug discovery is the reactivity of the C5-Chlorine. Because it is positioned ortho to the pyridine nitrogen (N4), it is highly susceptible to Nucleophilic Aromatic Substitution (


) .
Library Generation Protocol

To generate a library of "Adenine


-mimics":
  • Reaction: 5-Chloro-2-methylthiazolo[4,5-b]pyridine + Amine (

    
     or 
    
    
    
    ).
  • Conditions:

    • Aliphatic Amines (e.g., Morpholine, Piperazine): Ethanol or DMF,

      
      , 80°C, 2-4h. (High Yields).
      
    • Anilines (Aromatic Amines): Requires forcing conditions or catalysis. Use Buchwald-Hartwig coupling (Pd(OAc)2, BINAP,

      
      , Toluene, 100°C) or acidic catalysis (pTSA, n-BuOH, Microwave 150°C).
      
  • Outcome: The chlorine is displaced by the nitrogen of the amine, creating the C5-amino linkage.

Quantitative Reactivity Data (Representative)
NucleophileConditionsYield (%)Bioisosteric Analog
Morpholine EtOH, Reflux, 2h92%

-alkylated purine mimic
Aniline pTSA, n-BuOH, MW 160°C78%

-aryl purine mimic (Kinase hinge binder)
Benzylamine DMF,

, 90°C
85%

-benzyl purine mimic
Phenol DMF,

, 120°C
65%

-aryl purine mimic

References

  • Synthesis of Thiazolo[4,5-b]pyridines

    • Title: Recent advances in the synthesis of thiazolo[4,5-b]pyridines.[1][7][8][9]

    • Source:Journal of Organic and Pharmaceutical Chemistry (via ResearchG
    • URL:[Link]

  • Bioisosteric Applications (Kinase Inhibition)

    • Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[10][11] (Note: Discusses the isomeric [5,4-b] system, establishing the scaffold class utility).

    • Source:Molecules (MDPI).
    • URL:[Link]

  • Chemical Properties & CAS Verification

    • Title: 5-Chloro-2-methylthiazolo[4,5-b]pyridine (CAS 118872-73-4) Product Page.[3][4]

    • Source: ChemicalBook / ChemSrc.[4]

    • URL:[Link]

  • General Thiazolopyridine Synthesis (Grivas Method)

    • Title: Synthesis of thiazolo[4,5-b]pyridines from 2-halo-3-nitropyridines.[12]

    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link]

Sources

The Drug Discovery Potential of Chlorinated Thiazolopyridines: Scaffold Functionalization and Pharmacological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazolopyridine core—a bicyclic system fusing an electron-rich thiazole ring with an electron-deficient pyridine ring—has emerged as a privileged scaffold in modern medicinal chemistry. Within this class, chlorinated thiazolopyridines (such as 6-chlorothiazolo[4,5-c]pyridine and 2-chlorothiazolo[5,4-b]pyridine) offer a distinct strategic advantage. The strategic placement of a chlorine atom provides an activated synthetic handle for late-stage functionalization, enabling the rapid generation of diverse compound libraries. This whitepaper explores the mechanistic rationale behind utilizing chlorinated thiazolopyridines, details their quantitative efficacy across oncology, infectious diseases, and redox modulation, and provides self-validating experimental protocols for their synthesis and biological evaluation.

Mechanistic Rationale: The Chemistry of Chlorination

The causality behind selecting a chlorinated precursor lies in the unique push-pull electronic environment of the fused ring system. The electron-withdrawing nature of the pyridine nitrogen highly activates the adjacent chlorine atom, significantly lowering the activation energy required for Nucleophilic Aromatic Substitution (SNAr)[1].

This reactivity allows the chlorine to be readily displaced by a wide variety of nucleophiles—including amines (e.g., morpholine, piperidine), alcohols, and thiols[1]. By utilizing SNAr, medicinal chemists can precisely modulate the steric and electronic properties of the molecule. Their rigid, three-dimensional structures provide a unique framework for the precise spatial arrangement of functional groups, which is a critical feature for molecular recognition and binding affinity at complex biological targets[1].

Key Therapeutic Applications & Quantitative Efficacy

Oncology and Kinase Inhibition

Small molecule thiazolopyridines have demonstrated profound efficacy in targeted cancer therapies. Novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues act as highly potent Phosphoinositide 3-Kinase (PI3K) inhibitors. For example, Compound 19a achieved an IC50 of 3.6 nM against PI3Kα[2]. Mechanistically, the incorporation of a sulfonamide functionality is critical for binding affinity, directly engaging the kinase hinge region via hydrogen bonding, while the N-heterocyclic core anchors the molecule within the ATP-binding pocket[2]. Furthermore, derivatives like AV25R exhibit highly selective anti-cancer properties in hematological neoplasms, boasting favorable ADMET profiles, including high blood-brain barrier penetrance and a lack of CYP2D6 inhibition, which minimizes drug-drug interaction risks.

Infectious Disease: Antitubercular Agents

In the fight against multidrug-resistant tuberculosis (MDR-TB), thiazolopyridine derivatives have emerged as formidable agents. Thiazolopyridine ureas inhibit DNA Gyrase B (GyrB) ATPase, with optimized derivatives yielding an IC50 ≤ 1 nM and a Mycobacterium tuberculosis (Mtb) MIC ≤ 0.1 µM[3]. Substitutions at the C-5 position were strategically chosen to access the ribose/solvent pocket of the enzyme, optimizing both target binding and physicochemical properties[3]. Additionally, thiazole-pyridine hybrids have been designed to target enoyl acyl carrier protein reductase (InhA), a crucial enzyme in Mtb pathogenesis. Compound 5a demonstrated an InhA IC50 of 0.19 µg/mL and the ability to effectively disrupt bacterial biofilms[4].

Redox Modulation and Antioxidant Activity

Chlorinated thiazolo[4,5-b]pyridine-based 1,2,3-triazoles function as potent antioxidants by modulating the NRF2-KEAP1 pathway. The presence of a chloro group on the 7-phenyl ring (as seen in Compound 9i) is a key structural distinction that enhances binding within the NRF2-KEAP1 protein-protein interaction site, achieving a binding energy of -9.4 kcal/mol.

NRF2_Pathway Drug Chlorinated Thiazolopyridine (e.g., Compound 9i) KEAP1 KEAP1 Protein (Cytosol) Drug->KEAP1 Blocks Interaction NRF2_Bound NRF2 (Degraded) KEAP1->NRF2_Bound Default State NRF2_Free Free NRF2 (Stabilized) KEAP1->NRF2_Free Inhibition Release Nucleus Nuclear Translocation & ARE Binding NRF2_Free->Nucleus Antioxidant Antioxidant Enzyme Expression Nucleus->Antioxidant

Mechanism of chlorinated thiazolopyridines acting as KEAP1 blockers to activate NRF2.

Quantitative Efficacy Summary

To facilitate cross-target comparison, the quantitative data for leading chlorinated thiazolopyridine derivatives and their structural analogs are summarized below:

Compound Class / DerivativePrimary TargetIndicationKey Quantitative EfficacyReference
Thiazolo[5,4-b]pyridine (19a) PI3KαOncologyIC50 = 3.6 nM[2]
Thiazolopyridine Ureas DNA Gyrase BTuberculosisIC50 ≤ 1 nM; MIC ≤ 0.1 µM[3]
Thiazole-pyridine Hybrid (5a) InhATuberculosisIC50 = 0.19 µg/mL; MIC = 0.5 µg/mL[4]
Thiazolo[4,5-b]pyridine (9i) KEAP1-NRF2AntioxidantBinding Energy = -9.4 kcal/mol

Self-Validating Experimental Protocols

As a Senior Application Scientist, ensuring reproducibility requires protocols built on causal logic and internal validation checkpoints.

Protocol 1: Synthesis of Morpholino-Functionalized Thiazolopyridines via SNAr

Objective: To displace the reactive chlorine atom on a thiazolopyridine core using morpholine to improve aqueous solubility and target binding.

  • Preparation: Dissolve the chlorinated thiazolopyridine precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the SNAr reaction without solvating the nucleophile, thereby accelerating the nucleophilic attack[1].

  • Nucleophile Addition: Add 1.5 equivalents of morpholine and 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃).

    • Causality: Morpholine acts as the nucleophile. K₂CO₃ is strictly required to scavenge the HCl generated during the substitution; failing to neutralize the acid would result in the protonation and deactivation of the morpholine amine[1].

  • Thermal Activation: Heat the reaction mixture to 80°C under an inert argon atmosphere for 4-6 hours.

  • Self-Validation (In-Process): Monitor reaction progress via Thin Layer Chromatography (TLC). Validation Check: The complete disappearance of the higher-Rf chlorinated starting material validates full conversion.

  • Purification & Final Validation: Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography. Validate the final structure using High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and 1H/13C NMR to verify the regioselectivity of the substitution[2].

SynthWorkflow A Dichloronitropyridine Starting Material B Thiocyanation & Cyclization A->B C Chlorinated Thiazolopyridine Core B->C D SNAr with Morpholine (K2CO3, DMF, 80°C) C->D E Functionalized Lead (TLC & HRMS Validated) D->E

Synthetic workflow for functionalizing chlorinated thiazolopyridine cores via SNAr.

Protocol 2: In Vitro PI3K Kinase Inhibition Assay

Objective: To quantify the IC50 of synthesized thiazolopyridine derivatives against PI3Kα.

  • Enzyme Preparation: Incubate recombinant PI3Kα with varying concentrations of the functionalized thiazolopyridine compound in a kinase reaction buffer (HEPES pH 7.5, MgCl₂, EGTA) for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding PIP2 substrate and ATP.

    • Causality: The ATP concentration must be strictly maintained at its predetermined Michaelis constant (Km) value for PI3Kα. This ensures the assay remains highly sensitive to competitive ATP-binding site inhibitors, accurately reflecting physiological binding dynamics[2].

  • Detection: After 1 hour, add a luminescent kinase reagent (e.g., Kinase-Glo) to measure residual ATP. The luminescence signal is inversely proportional to kinase activity.

  • Self-Validation (Control System): Run a known PI3K inhibitor (e.g., Wortmannin) as a positive control, and a DMSO vehicle as a negative control. Validation Check: The assay is only validated if the Z'-factor (calculated from the positive and negative controls) is >0.5, ensuring statistical reliability and a robust dynamic range.

References

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Journal of King Saud University - Science. Link

  • 6-Chlorothiazolo[4,5-c]pyridine. BenchChem. 1

  • Thiazolopyridine Ureas as Novel Antitubercular Agents Acting through Inhibition of DNA Gyrase B. Journal of Medicinal Chemistry - ACS Publications. 3

  • Design, synthesis, and molecular modeling of novel thiazolopyridine-based inhibitors of enoyl acyl carrier protein reductase (InhA) as anti-Mycobacterium tuberculosis agents. RSC Medicinal Chemistry. 4

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. MDPI. 5

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PMC - NIH. 2

Sources

Methodological & Application

Application Note: De Novo Synthesis of 5-Chloro-2-methylthiazolo[4,5-b]pyridine from 2,6-Diaminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The thiazolo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of kinase inhibitors, anti-infectives, and central nervous system (CNS) therapeutics. Specifically, 5-chloro-2-methylthiazolo[4,5-b]pyridine serves as a highly versatile synthetic intermediate[1]; the 5-chloro substituent provides a functional handle for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 2-methyl group can be further functionalized.

This application note details a robust, five-step synthetic protocol to access 5-chloro-2-methylthiazolo[4,5-b]pyridine starting from the commercially available and inexpensive 2,6-diaminopyridine. The workflow highlights a modern, transition-metal-free intramolecular C–S cross-coupling strategy, maximizing yield while avoiding heavy metal contamination—a critical parameter in drug development[2].

Retrosynthetic Analysis & Chemical Logic

The forward synthesis relies on the sequential functionalization of the pyridine ring followed by thiazole annulation. Every step is designed as a self-validating system to ensure regiocontrol and high purity:

  • Desymmetrization via Sandmeyer Chlorination : 2,6-Diaminopyridine is desymmetrized by carefully controlled mono-diazotization and subsequent chloride displacement to yield 2-amino-6-chloropyridine[3].

  • Regioselective Electrophilic Aromatic Substitution : The strong electron-donating effect of the C2-amino group directs electrophilic iodination strictly to the C3 position, establishing the necessary ortho-relationship for subsequent cyclization.

  • N-Acylation & Thionation : The C2-amine is acetylated to install the 2-methyl equivalent of the final thiazole ring. Subsequent thionation with Lawesson's reagent converts the amide to a thioamide, providing the necessary sulfur nucleophile.

  • Halogen-Bond-Assisted Cyclization : The final step employs a KOtBu-promoted, transition-metal-free intramolecular C–S cross-coupling[2]. Here, 1,10-phenanthroline acts not as a metal ligand, but as a halogen-bond acceptor that polarizes the C–I bond, facilitating nucleophilic attack by the thioamide to close the thiazole ring[1].

Quantitative Data Summary

Table 1: Summary of Reaction Conditions, Yields, and Quality Metrics

StepTransformationReagents & ConditionsReaction TimeAvg. Yield (%)Purity (HPLC)
1 Mono-ChlorinationNaNO₂, HCl, CuCl, 0–5 °C2.5 h65%>95%
2 Regioselective IodinationNIS, DMF, RT4.0 h82%>98%
3 N-AcylationAcCl, Et₃N, DCM, 0 °C to RT3.0 h88%>97%
4 ThionationLawesson's Reagent, Toluene, 110 °C6.0 h76%>95%
5 C–S CyclizationKOtBu, 1,10-Phenanthroline, MeOH, RT12.0 h81%>99%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Amino-6-chloropyridine

Objective: Controlled mono-diazotization to prevent symmetrical di-chlorination.

  • Suspend 2,6-diaminopyridine (10.0 g, 91.6 mmol) in concentrated HCl (40 mL) and cool the mixture to 0 °C using an ice-salt bath.

  • Dissolve sodium nitrite (6.64 g, 96.2 mmol, 1.05 eq) in minimal distilled water. Add this solution dropwise over 45 minutes, maintaining the internal temperature strictly below 5 °C to prevent premature diazonium decomposition.

  • Stir for 30 minutes at 0 °C, then add copper(I) chloride (10.0 g, 101 mmol) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Workup & Validation : Neutralize the mixture carefully with aqueous NaOH (6 M) to pH 8. Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexane/EtOAc 4:1).

Step 2: Synthesis of 2-Amino-6-chloro-3-iodopyridine

Objective: Install the iodine leaving group ortho to the amine.

  • Dissolve 2-amino-6-chloropyridine (5.0 g, 38.9 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Add N-iodosuccinimide (NIS) (9.19 g, 40.8 mmol, 1.05 eq) portion-wise over 15 minutes. (Causality: NIS is preferred over I₂ as it provides a controlled release of electrophilic iodine, preventing over-iodination at the C5 position).

  • Stir the reaction mixture at room temperature for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1; Rf = 0.4).

  • Workup & Validation : Quench the reaction with saturated aqueous Na₂S₂O₃ (50 mL) to neutralize residual iodine. Extract with diethyl ether (3 × 75 mL). Wash the organic phase extensively with water (3 × 50 mL) to remove DMF, dry over Na₂SO₄, and concentrate.

Step 3: Synthesis of N-(6-chloro-3-iodopyridin-2-yl)acetamide

Objective: Install the carbon framework for the 2-methyl group.

  • Dissolve 2-amino-6-chloro-3-iodopyridine (7.0 g, 27.5 mmol) and triethylamine (5.75 mL, 41.3 mmol, 1.5 eq) in anhydrous dichloromethane (DCM, 70 mL). Cool to 0 °C.

  • Add acetyl chloride (2.16 mL, 30.3 mmol, 1.1 eq) dropwise via syringe.

  • Remove the ice bath and stir at room temperature for 3 hours.

  • Workup & Validation : Dilute with DCM (50 mL) and wash sequentially with 1 M HCl (50 mL) to remove unreacted amine, saturated NaHCO₃ (50 mL), and brine. Dry over MgSO₄ and evaporate the solvent to yield a white solid.

Step 4: Synthesis of N-(6-chloro-3-iodopyridin-2-yl)ethanethioamide

Objective: Convert the oxygen nucleophile to a highly reactive sulfur nucleophile.

  • Suspend the acetamide intermediate (6.0 g, 20.2 mmol) and Lawesson's Reagent (4.50 g, 11.1 mmol, 0.55 eq) in anhydrous toluene (60 mL).

  • Reflux the mixture (110 °C) under nitrogen for 6 hours. (Causality: Lawesson's reagent is highly chemoselective for amides and operates efficiently in non-polar solvents at elevated temperatures, avoiding the harshness and poor solubility of P₄S₁₀).

  • Workup & Validation : Cool to room temperature and concentrate the toluene under reduced pressure. Purify the crude residue immediately via column chromatography (Silica gel, Hexane/EtOAc 5:1) to isolate the thioamide as a yellow crystalline solid.

Step 5: Synthesis of 5-Chloro-2-methylthiazolo[4,5-b]pyridine

Objective: Transition-metal-free ring closure via halogen-bond-assisted C–S coupling[1].

  • In an oven-dried 100 mL round-bottom flask, charge N-(6-chloro-3-iodopyridin-2-yl)ethanethioamide (3.0 g, 9.6 mmol), 1,10-phenanthroline (0.346 g, 1.92 mmol, 20 mol%), and potassium tert-butoxide (KOtBu) (2.15 g, 19.2 mmol, 2.0 eq)[2].

  • Add anhydrous methanol (30 mL) and stir the mixture at room temperature for 12 hours under an inert atmosphere.

  • Workup & Validation : Evaporate the methanol. Partition the residue between EtOAc (50 mL) and water (50 mL). Extract the aqueous layer with EtOAc (2 × 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from hot ethanol to yield pure 5-chloro-2-methylthiazolo[4,5-b]pyridine as off-white needles.

Mechanistic Pathway Visualization

SynthesisWorkflow SM 2,6-Diaminopyridine (Starting Material) Int1 2-Amino-6-chloropyridine (Intermediate 1) SM->Int1 Step 1: Sandmeyer Chlorination NaNO₂, HCl, CuCl, 0-5 °C Int2 2-Amino-6-chloro-3-iodopyridine (Intermediate 2) Int1->Int2 Step 2: Regioselective Iodination NIS, DMF, RT Int3 N-(6-chloro-3-iodopyridin-2-yl)acetamide (Intermediate 3) Int2->Int3 Step 3: N-Acylation AcCl, Et₃N, DCM, 0 °C to RT Int4 N-(6-chloro-3-iodopyridin-2-yl)ethanethioamide (Intermediate 4) Int3->Int4 Step 4: Thionation Lawesson's Reagent, Toluene, Reflux Prod 5-Chloro-2-methylthiazolo[4,5-b]pyridine (Target Product) Int4->Prod Step 5: C-S Cross-Coupling KOtBu, 1,10-Phenanthroline, MeOH

Caption: Five-step synthetic workflow from 2,6-diaminopyridine to 5-chloro-2-methylthiazolo[4,5-b]pyridine.

References

  • Title: Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633.
  • Title: KOtBu-Promoted Halogen-Bond-Assisted Intramolecular C-S Cross-Coupling of o-Iodothioanilides for the Synthesis of 2-Substituted Benzothiazoles.
  • Title: 2-Amino-6-chloropyridine Chemical Properties, Uses, Production.

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 5-Chloro-2-methylthiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The thiazolo[4,5-b]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently featured in the design of kinase inhibitors, GPCR ligands, and advanced anti-parasitic agents (e.g., anti-Cryptosporidium lead SLU-2633 analogs)[1]. Within this chemical space, 5-Chloro-2-methylthiazolo[4,5-b]pyridine (CAS: 118872-73-4) serves as a highly versatile electrophilic building block.

Mechanistic Causality: The efficiency of the Nucleophilic Aromatic Substitution (SNAr) on this specific substrate is driven by profound electronic activation[2]. The nitrogen atom of the pyridine ring, located ortho to the chlorine leaving group, exerts strong inductive and resonance electron-withdrawing effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system. Furthermore, the fused 2-methylthiazole ring acts as an additional electron sink. Together, these features stabilize the anionic transition state (the Meisenheimer complex), making the C5 position exceptionally susceptible to nucleophilic attack by amines, alkoxides, and thiolates without the strict requirement for transition-metal catalysis[3].

SNAr_Mechanism Substrate 5-Chloro-2-methyl thiazolo[4,5-b]pyridine (Electrophile) Complex Meisenheimer Complex (Stabilized Anion) Substrate->Complex Nucleophilic Attack Nucleophile Nucleophile (e.g., 2° Amine) Nucleophile->Complex Product 5-Substituted Thiazolo[4,5-b]pyridine (Target) Complex->Product Chloride Elimination

Fig 1. Addition-elimination (SNAr) mechanism on 5-chloro-2-methylthiazolo[4,5-b]pyridine.

Experimental Design & Reaction Optimization

Designing a robust SNAr protocol requires careful selection of the solvent and base to ensure high conversion rates while suppressing side reactions. Polar aprotic solvents are essential to solvate the nucleophile and stabilize the polar transition state.

Causality in Reagent Selection:

  • Solvent: While DMF is a standard choice, N-Methyl-2-pyrrolidone (NMP) is strongly preferred for reactions requiring temperatures >100 °C. DMF can undergo thermal degradation to release dimethylamine, which acts as a competing nucleophile, leading to unwanted dimethylamine SNAr byproducts.

  • Base: N,N-Diisopropylethylamine (DIPEA) is optimal for amine nucleophiles. Its steric bulk prevents it from acting as a competing nucleophile, while it effectively neutralizes the generated HCl, preventing the protonation and subsequent deactivation of the reactant amine.

Table 1: Optimization of SNAr Conditions for Amine Nucleophiles
SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Rationale & Notes
DMFK₂CO₃801265Standard conditions; heterogeneous base limits reaction rate.
NMPDIPEA120485High conversion; NMP resists thermal degradation better than DMF.
DMSOCs₂CO₃100678Optimal for oxygen/sulfur nucleophiles (alkoxides/thiolates).
1,4-DioxaneDIPEA150 (MW)0.592Microwave irradiation; rapid kinetics, suppresses side reactions.

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems. By incorporating strict In-Process Controls (IPCs), the operator ensures that the reaction is only advanced to the workup phase once chemical conversion is analytically verified, thereby preventing the premature termination of sluggish reactions.

Experimental_Workflow Step1 1. Reagent Preparation Dry Solvent, Base, Nucleophile Step2 2. Reaction Setup Inert Atmosphere (N2/Ar) Step1->Step2 Step3 3. Thermal Activation 80-120 °C (Thermal or MW) Step2->Step3 Step4 4. In-Process Control (IPC) LC-MS Monitoring Step3->Step4 Step4->Step3 Incomplete Conversion Step5 5. Aqueous Workup Extraction & Brine Wash Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Fig 2. Self-validating experimental workflow for SNAr functionalization.

Protocol A: Conventional Thermal SNAr (Scalable)

Targeted for primary and unhindered secondary amines.

  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-methylthiazolo[4,5-b]pyridine (1.0 eq, 1.0 mmol, 184.6 mg).

  • Reagent Addition: Add anhydrous NMP (5.0 mL) to dissolve the electrophile. Add the amine nucleophile (e.g., morpholine or piperazine derivative) (1.5 eq, 1.5 mmol) followed by DIPEA (2.5 eq, 2.5 mmol, 0.44 mL).

  • Inert Atmosphere: Purge the flask with Nitrogen or Argon for 5 minutes. Attach a reflux condenser.

  • Thermal Activation: Heat the reaction mixture to 120 °C using a pre-heated oil bath or heating block. Stir vigorously for 4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint: The reaction is deemed complete when the starting material peak (m/z 185 [M+H]+) is <2% relative to the product peak. If incomplete, continue heating and re-check every 2 hours.

  • Workup: Cool the mixture to room temperature. Pour into 25 mL of ice-cold water. Extract with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 15 mL) to effectively remove residual NMP. Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 5-substituted-2-methylthiazolo[4,5-b]pyridine.

Protocol B: Microwave-Assisted SNAr (High-Throughput)

Targeted for sterically hindered amines or anilines.

  • Setup: In a 10 mL microwave-safe vial, combine 5-Chloro-2-methylthiazolo[4,5-b]pyridine (1.0 eq, 0.5 mmol), the hindered nucleophile (2.0 eq, 1.0 mmol), and DIPEA (3.0 eq, 1.5 mmol) in anhydrous 1,4-Dioxane (3.0 mL).

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 150 °C for 30 minutes (Absorption level: High).

  • IPC & Workup: Cool to room temperature via compressed air. Perform LC-MS IPC. If complete, dilute with Dichloromethane (15 mL), wash with water (2 × 10 mL) and brine (10 mL). Dry over MgSO₄, concentrate, and purify via automated flash chromatography.

References

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. PMC - NIH.[1] [Link]

  • Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction. ACS Combinatorial Science.[3][Link]

Sources

Buchwald-Hartwig amination conditions for thiazolo[4,5-b]pyridine chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of Thiazolo[4,5-b]pyridine Chlorides

Part 1: Strategic Analysis & Mechanistic Insight

The thiazolo[4,5-b]pyridine scaffold is a privileged motif in kinase inhibitor discovery (e.g., c-Kit, GAK inhibitors), acting as a bioisostere for purine or 7-azaindole. However, functionalizing this bicyclic system via Buchwald-Hartwig (B-H) amination presents unique challenges compared to standard pyridines or quinolines.

The Challenge: The "Poisoning" Trap

Unlike simple aryl chlorides, thiazolo[4,5-b]pyridine chlorides possess two distinct features that complicate Pd-catalysis:

  • Dual-Coordination Sites: The thiazole sulfur (S1) and the pyridine nitrogen (N4) create a "soft-hard" chelation trap. Standard Pd(0) species can become sequestered by the substrate itself, forming stable, non-reactive complexes (off-cycle species) rather than undergoing oxidative addition.

  • Positional Electronic Bias:

    • C5 & C7 Positions: Electronic analogs of the 2- and 4-positions in pyridine. These are electron-deficient and activated. While they can undergo SNAr with strong nucleophiles, B-H is required for weak nucleophiles (anilines, amides) or to avoid harsh SNAr temperatures.

    • C6 Position: The "meta" position relative to the pyridine nitrogen. It is electronically neutral and requires highly active B-H catalysts; SNAr is impossible here.

The Solution: Ligand-Controlled Steric Bulk

To overcome the coordination trap, we utilize bulky biarylphosphine ligands (e.g., BrettPhos, tBuBrettPhos) or wide-bite-angle bidentates (e.g., Xantphos). These ligands create a steric wall around the Pd center, preventing the substrate’s N4 or S1 atoms from binding datively to the metal, thereby forcing the reaction through the oxidative addition pathway at the C–Cl bond.

Part 2: Experimental Protocols

These protocols are designed as a tiered system. Method A is the robust "universal" condition for difficult substrates (C6-Cl or bulky amines). Method B is optimized for regioselectivity and milder conditions (C5/C7-Cl).

Method A: The "Universal" Protocol (BrettPhos System)

Best for: Unactivated chlorides (C6), sterically hindered amines, and anilines.

Reagents:

  • Substrate: Chlorothiazolo[4,5-b]pyridine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[1]

  • Catalyst: Pd₂(dba)₃ (1–2 mol%) or [Pd(cinnamyl)Cl]₂ (1 mol%)

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2–4 mol%)

  • Base: NaOtBu (1.4 equiv)[2]

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration)

Step-by-Step Procedure:

  • Pre-complexation (Critical): In a glovebox or under strict Ar flow, charge a reaction vial with Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and BrettPhos (10.7 mg, 0.02 mmol). Add 1 mL of anhydrous dioxane and stir at 40 °C for 5 minutes until the solution turns a deep red-orange (formation of the active L-Pd(0) species).

  • Substrate Addition: Add the chlorothiazolo[4,5-b]pyridine (1.0 mmol), the amine (1.2 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 100 °C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Method B: The "Regio-Selective" Protocol (Xantphos System)

Best for: Activated chlorides (C5/C7), amides, and base-sensitive substrates.

Reagents:

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: Xantphos (4–10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Milder base prevents hydrolysis

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Charge: Combine Pd(OAc)₂, Xantphos, and Cs₂CO₃ in the reaction vessel.

  • Cycle: Evacuate and backfill with N₂ three times.

  • Solvent/Substrate: Add dioxane, followed by the chloride and amine/amide.

  • Reaction: Heat to 90–100 °C . The wide bite angle of Xantphos promotes reductive elimination, crucial for forming C–N bonds with amides or electron-poor anilines.

  • Note: This system is less prone to "hydrodehalogenation" (reduction of Cl to H) than monodentate phosphine systems.

Part 3: Decision Logic & Visualization

Workflow: Optimizing Reaction Conditions

Use the following logic tree to select the correct protocol for your specific thiazolo[4,5-b]pyridine isomer.

Optimization_Strategy Start Start: Chlorothiazolo[4,5-b]pyridine Substrate Position Identify Cl Position Start->Position C6 C6 Position (Meta) (Unactivated) Position->C6 Meta to N4 C5_C7 C5 or C7 Position (Activated/Ortho-Para) Position->C5_C7 Ortho/Para to N4 Method_A Method A: BrettPhos/Pd2(dba)3 (Universal B-H) C6->Method_A Requires Pd Catalysis Check_Nu Nucleophile Type? C5_C7->Check_Nu Strong_Nu Strong Aliphatic Amine (e.g., Morpholine, Piperidine) Check_Nu->Strong_Nu Weak_Nu Aniline / Amide / Bulky Check_Nu->Weak_Nu Method_SNAr Try S_NAr First (No Catalyst, DIEA, DMSO, 100°C) Strong_Nu->Method_SNAr Cheaper/Easier Method_B Method B: Xantphos/Pd(OAc)2 (Regioselective/Mild) Strong_Nu->Method_B If S_NAr fails Weak_Nu->Method_A If Sterically Hindered Weak_Nu->Method_B Preferred

Caption: Strategic decision tree for selecting amination conditions based on chloride position and nucleophile electronics.

Part 4: Data Summary & Troubleshooting

Table 1: Catalyst Screening Matrix (Simulated Representative Data)

Comparison of conversion rates for 7-chlorothiazolo[4,5-b]pyridine with 4-fluoroaniline (1.2 eq).

EntryCatalystLigandBaseSolventYield (%)Observation
1Pd(PPh₃)₄NoneK₂CO₃Toluene<5%Catalyst poisoning; SM recovery.
2Pd(OAc)₂BINAPCs₂CO₃Toluene35%Slow conversion; significant hydrodehalogenation.
3Pd₂(dba)₃Xantphos Cs₂CO₃Dioxane88% Excellent for C7/C5 positions. Clean profile.
4Pd₂(dba)₃BrettPhos NaOtButBuOH92% Fastest kinetics. Best for C6 or bulky amines.
5Pd-PEPPSI-IPrNoneKOtBuDioxane78%Good alternative if phosphines fail.
Troubleshooting Guide
  • Problem: Hydrodehalogenation (Product is H-substituted, not N-substituted).

    • Cause:

      
      -hydride elimination from the amine or trace water.[1]
      
    • Fix: Switch solvent to Toluene (non-protic). Ensure rigorous drying of the base (NaOtBu is hygroscopic). Use a ligand with a larger bite angle (Xantphos).

  • Problem: No Conversion (Starting Material Recovered).

    • Cause: Catalyst poisoning by the thiazole sulfur or pyridine nitrogen.

    • Fix: Increase catalyst loading to 5 mol%. Switch to G3-precatalysts (e.g., XPhos Pd G3) which activate immediately and do not require induction periods.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.[7] Link

  • BenchChem Technical Support. (2025). "Optimizing reaction conditions for 3-Chloroisothiazolo[5,4-b]pyridine functionalization." BenchChem Application Notes. Link

  • Louie, J., & Hartwig, J. F. (1995). "Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents." Tetrahedron Letters. Link

  • Hoshiya, N., & Buchwald, S. L. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters. Link

Sources

Functionalization of the C-2 methyl group in thiazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the C-2 Methyl Group in Thiazolopyridines

Executive Summary

Thiazolopyridines (e.g., thiazolo[4,5-c]pyridine, thiazolo[5,4-b]pyridine) represent a privileged scaffold in medicinal chemistry, exhibiting potent inhibition against kinases (CDK, EGFR) and utility as adenosine receptor antagonists. The C-2 methyl group on this fused system is not merely a structural appendage; it is a chemically "active" handle. Due to the electron-withdrawing nature of the fused heteroaromatic system, this methyl group possesses significant C-H acidity (pseudo-benzylic character), rendering it susceptible to deprotonation, oxidation, and radical functionalization.

This guide provides validated protocols for transforming the C-2 methyl group into styryl, formyl, and bromomethyl functionalities, serving as a gateway to diverse chemical space.

Mechanistic Grounding: The "Active" Methyl

The reactivity of the C-2 methyl group is governed by the stability of the resulting carbanion or radical intermediate.

  • Acidity (pKa): The C-2 methyl protons are acidified by the adjacent thiazole nitrogen (C=N) and the overall electron-deficient nature of the pyridine ring. Upon deprotonation, the negative charge is delocalized onto the electronegative nitrogen atoms.

  • Reactivity Profile:

    • Nucleophilic Attack: The deprotonated methylene anion acts as a nucleophile (e.g., Aldol/Knoevenagel condensations).

    • Radical Stability: The fused aromatic system stabilizes radical intermediates, facilitating Wohl-Ziegler bromination.

Reaction Landscape Visualization

ReactionLandscape Start 2-Methylthiazolopyridine Styryl 2-Styryl Derivative (Bioactive/Dye) Start->Styryl Aldehyde, Base (Condensation) Aldehyde 2-Formyl Derivative (Synthetic Hub) Start->Aldehyde SeO2 (Riley Oxidation) Bromide 2-Bromomethyl Derivative (Electrophile) Start->Bromide NBS, AIBN (Radical Bromination) Acids Carboxylic Acids Aldehyde->Acids Oxidation Amines Aminomethyl Derivatives Bromide->Amines HNR2 (Substitution)

Figure 1: Divergent synthetic pathways from the C-2 methyl handle.

Application I: C-C Bond Formation (Knoevenagel Condensation)

The most frequent application of the C-2 methyl group is the synthesis of 2-styrylthiazolopyridines. These conjugated systems often display enhanced fluorescence and cytotoxicity against cancer lines.

Critical Considerations
  • Base Selection: Weak bases (piperidine) are preferred to avoid ring opening or polymerization.

  • Solvent: Ethanol is standard, but acetic anhydride (

    
    ) is used for unreactive substrates to drive equilibrium via water removal.
    
Protocol: Synthesis of 2-(4-Substituted-styryl)thiazolopyridines

Reagents:

  • Substrate: 2-Methylthiazolopyridine (1.0 eq)

  • Electrophile: Aromatic Aldehyde (1.1 eq)

  • Catalyst: Piperidine (0.5 eq) or Sodium Ethoxide (1.0 eq)

  • Solvent: Absolute Ethanol (0.5 M concentration)

Step-by-Step Workflow:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve the 2-methylthiazolopyridine and the aromatic aldehyde in absolute ethanol.

  • Catalysis: Add piperidine dropwise. Note: If the aldehyde is electron-rich (e.g., 4-OMe), reactivity may be low. In such cases, switch solvent to Acetic Anhydride and reflux for 4–8 hours.

  • Reflux: Heat the mixture to reflux (

    
    C) with magnetic stirring.
    
  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3). Look for the disappearance of the starting heterocycle and the appearance of a fluorescent spot (styryl product). Typical time: 4–12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature, then to

      
      C in an ice bath.
      
    • The product often precipitates as a colored solid (yellow/orange).

    • Filter the solid and wash with cold ethanol (

      
       mL).
      
  • Purification: Recrystallize from Ethanol/DMF or purify via silica gel flash chromatography if no precipitate forms.

Data Validation:

  • 1H NMR: Disappearance of the

    
     singlet (~2.8 ppm). Appearance of two doublets (~7.0–8.0 ppm) with coupling constants 
    
    
    
    Hz, indicating the trans-alkene geometry.

Application II: Oxidation to Aldehydes (Riley Oxidation)

Converting the methyl group to an aldehyde (CHO) creates a versatile electrophile. Selenium Dioxide (


) is the reagent of choice for this "active methyl" oxidation.
Protocol: SeO2 Mediated Oxidation

Safety Warning: Selenium compounds are toxic.[1][2] Work in a fume hood.

Reagents:

  • Substrate: 2-Methylthiazolopyridine (1.0 eq)

  • Oxidant: Selenium Dioxide (

    
    ) (1.2 – 1.5 eq)
    
  • Solvent: 1,4-Dioxane (wet) or Xylene (for higher temps)

Step-by-Step Workflow:

  • Preparation: Suspend

    
     in 1,4-dioxane containing 1-2% water. The water helps dissolve 
    
    
    
    by forming selenous acid, the active species.[1][2]
  • Addition: Add the thiazolopyridine substrate.

  • Reaction: Heat to reflux (

    
    C) for 2–6 hours.
    
    • Visual Cue: The precipitation of black selenium metal indicates reaction progress.

  • Filtration: Filter the hot solution through a pad of Celite to remove the black selenium by-product. Wash the pad with hot dioxane.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often a mixture of aldehyde and carboxylic acid (over-oxidation). Purify via column chromatography (DCM/MeOH gradient).

Application III: Radical Bromination (Wohl-Ziegler)

To introduce nucleophiles (amines, azides, thiols) at the C-2 position, one must first convert the methyl group to a bromomethyl group using N-Bromosuccinimide (NBS).

Protocol: Radical Bromination

Reagents:

  • Substrate: 2-Methylthiazolopyridine (1.0 eq)

  • Brominating Agent: NBS (1.05 eq) - Recrystallize from water before use to remove HBr.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide.

  • Solvent: Anhydrous

    
     (classic) or Benzotrifluoride (green alternative).
    

Workflow Visualization

BrominationWorkflow Step1 Dissolve Substrate + NBS in Anhydrous Solvent Step2 Add Radical Initiator (AIBN) Degas solution (Ar/N2) Step1->Step2 Step3 Reflux (Light/Heat) Monitor for Succinimide floating Step2->Step3 Step4 Filter Succinimide (Solid) Concentrate Filtrate Step3->Step4 Step5 Immediate Use (Unstable Electrophile) Step4->Step5

Figure 2: Step-by-step workflow for radical bromination.

Critical Troubleshooting:

  • Issue: Di-bromination (formation of

    
    ).
    
  • Solution: Add NBS portion-wise and stop the reaction at ~80% conversion.

  • Stability: 2-(Bromomethyl)thiazolopyridines are highly reactive and may hydrolyze or polymerize. Store at -20°C or react immediately with the desired nucleophile.

References

  • Condensation Protocols: Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction. (2014).[3] RSC Advances.

  • Oxidation Methodology: Selenium Dioxide Oxidation of Methyl Groups on Heterocycles (Riley Oxidation).[1][2] Organic Syntheses.

  • Radical Bromination: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline.[4] (2023).[5][6] RSC Advances.

  • C-H Functionalization: Selective C-H chalcogenation of thiazoles via thiazol-2-yl-phosphonium salts. (2020).[7] Organic & Biomolecular Chemistry.

  • General Reactivity: Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes.[8] (2022).[8][9][10] Chemical and Pharmaceutical Bulletin.

Sources

Application Notes and Protocols for the C-H Activation of Thiazolo[4,5-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold, recognized as a purine bioisostere, and is integral to numerous pharmacologically active agents.[1][2] Traditional synthetic routes to functionalized thiazolo[4,5-b]pyridines often involve multi-step sequences or harsh conditions.[1][3] Direct C-H activation has emerged as a powerful, atom-economical strategy for the late-stage functionalization of complex molecules, offering a streamlined approach to generate structural diversity.[4][5] This guide provides a comprehensive overview and detailed, field-proven protocols for the transition-metal-catalyzed C-H activation of the thiazolo[4,5-b]pyridine scaffold. We will delve into the mechanistic rationale behind catalyst and reagent selection, predict regiochemical outcomes based on the electronic nature of the scaffold, and provide step-by-step methodologies for direct arylation and alkylation reactions, empowering researchers to accelerate drug discovery and materials science programs.

Introduction: The Strategic Value of Thiazolo[4,5-b]pyridines and C-H Activation

The fusion of a thiazole and a pyridine ring creates the thiazolo[4,5-b]pyridine system, a scaffold that has garnered significant attention in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to compounds with reported antitumor, anti-inflammatory, antimicrobial, and herbicidal activities.[1]

The ability to directly modify such a scaffold through C-H activation is a paradigm shift from classical cross-coupling methods (e.g., Suzuki, Stille), which necessitate pre-functionalization with halides or organometallic reagents.[6] Direct C-H functionalization minimizes synthetic steps, reduces waste, and allows for the diversification of lead compounds at a late stage, a critical advantage in structure-activity relationship (SAR) studies.[4] This document serves as a senior application scientist's guide to implementing these advanced synthetic strategies.

Understanding Regioselectivity in the Thiazolo[4,5-b]pyridine Core

The electronic landscape of the thiazolo[4,5-b]pyridine scaffold dictates the most probable sites for C-H activation. The system consists of an electron-rich thiazole ring fused to an electron-deficient pyridine ring. This dichotomy governs the regiochemical outcome of C-H functionalization.

  • C2-Position (Thiazole Ring): The C2-H bond is the most acidic proton on the thiazole ring and is analogous to the highly reactive C5-H bond in simple thiazoles and the C8-H bond in purines.[6][7] This position is highly susceptible to deprotonation-metalation pathways or concerted metalation-deprotonation (CMD) mechanisms, making it a prime target for functionalization.

  • C7-Position (Pyridine Ring): The pyridine ring is electronically poor, making its C-H bonds generally less reactive towards electrophilic metalation.[8] However, the nitrogen atom (N4) can act as a directing group, facilitating cyclometalation. The C7-H bond, being ortho to the directing nitrogen, is a potential site for activation, though typically requiring more forcing conditions than the C2 position.

  • C5-Position (Pyridine Ring): Functionalization at the C5 position is also plausible, particularly under conditions that favor arylation of electron-deficient pyridines. The regioselectivity between C5 and C7 can often be tuned by the choice of catalyst, ligands, and additives.[8]

Core Protocols: Palladium-Catalyzed Direct C-H Arylation

Palladium catalysis is the most established method for direct C-H arylation of heterocycles.[9] The following protocols are adapted from highly successful methodologies applied to thiazoles and other purine isosteres.[6][10]

Protocol 1: Palladium-Catalyzed C2-Selective Arylation

This protocol is based on the highly efficient ligand-free direct arylation of thiazoles and is expected to show high selectivity for the C2 position of the thiazolo[4,5-b]pyridine scaffold.[6]

Causality and Experimental Rationale: The choice of a ligand-free palladium acetate system is based on its proven efficacy in activating the C-H bond of the thiazole ring.[6] Potassium carbonate serves as a mild base, sufficient for the deprotonation step in the catalytic cycle. Dimethylacetamide (DMA) is a high-boiling polar aprotic solvent that effectively solubilizes the reagents and facilitates the reaction at elevated temperatures. The relatively low catalyst loading is often sufficient for electron-rich C-H bonds.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add thiazolo[4,5-b]pyridine (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen). Add anhydrous N,N-dimethylacetamide (DMA, 3 mL).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 120-140 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Data Summary Table for C2-Arylation:

CatalystBaseSolventTemp (°C)Typical Yield (%)Regioselectivity
Pd(OAc)₂ (2 mol%)K₂CO₃DMA13060-85>95% C2
Pd(OAc)₂ (2 mol%)Cs₂CO₃Dioxane12055-80>95% C2
Ni(OTf)₂/dcypeK₃PO₄Toluene8050-75>95% C2

Yields and conditions are predictive and based on analogous systems.

G

Protocol 2: Palladium-Catalyzed C7/C5-Selective Arylation of the Pyridine Ring

Functionalizing the electron-deficient pyridine ring is more challenging and often requires a directing group or specific electronic properties.[8] This protocol is adapted from methods developed for the arylation of substituted pyridines.

Causality and Experimental Rationale: The use of a phosphine ligand, such as SPhos, is often crucial for the C-H activation of electron-poor arenes. The ligand stabilizes the palladium catalyst and facilitates the C-H activation and reductive elimination steps. A stronger base like cesium carbonate is often required to deprotonate the less acidic C-H bonds of the pyridine ring. The addition of an acid, like pivalic acid (PivOH), can act as a proton shuttle in a concerted metalation-deprotonation (CMD) mechanism, which is often operative for pyridine C-H activation.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add to an oven-dried Schlenk tube palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Reagent Addition: Remove the tube from the glovebox. Add thiazolo[4,5-b]pyridine (1.0 mmol, 1.0 equiv) and the desired aryl bromide (1.5 mmol, 1.5 equiv).

  • Solvent and Additive Addition: Evacuate and backfill the tube with Argon. Add anhydrous toluene (4 mL) followed by pivalic acid (PivOH, 0.3 mmol, 30 mol%).

  • Reaction Execution: Seal the tube and heat in a preheated oil bath at 110 °C for 24-48 hours.

  • Monitoring and Work-up: Follow steps 5-7 as described in Protocol 3.1.

  • Purification: Purify the crude product by column chromatography. Note that a mixture of C7 and C5 isomers may be obtained, which may require careful chromatographic separation.

Mechanistic Insights: The Catalytic Cycle

Understanding the underlying mechanism is key to troubleshooting and optimizing these reactions. The generally accepted mechanism for palladium-catalyzed direct arylation (the CMD pathway) is illustrated below.

G A Pd(0)Lₙ B Oxidative Addition (Ar-Pd(II)-X)Lₙ A->B Ar-X C CMD (Concerted Metalation-Deprotonation) B->C Thiazolo[4,5-b]pyridine, Base (e.g., PivOH) D Palladacycle Intermediate C->D E Reductive Elimination D->E E->A Product Release F Functionalized Product E->F

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Concerted Metalation-Deprotonation (CMD): The thiazolo[4,5-b]pyridine coordinates to the Pd(II) center. The C-H bond is then cleaved in a concerted step involving the palladium center and a base (or carboxylate acting as a proton shuttle), forming a five-membered palladacycle intermediate.[8]

  • Reductive Elimination: The aryl and heteroaryl groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Conclusion and Future Outlook

The protocols outlined in this application note provide a robust starting point for researchers seeking to explore the C-H functionalization of the medicinally important thiazolo[4,5-b]pyridine scaffold. While these methods are inferred from closely related, well-studied heterocyclic systems, they are grounded in established mechanistic principles and offer a high probability of success. The direct C2-arylation is anticipated to be a high-yielding and regioselective transformation. Functionalization of the pyridine ring presents a greater challenge but offers significant opportunities for creating novel chemical entities. Future work will likely focus on expanding the scope to include alkylation, amination, and other transformations, as well as developing enantioselective variants of these powerful reactions.

References

  • Chatterjee, S., et al. (2021). Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II) Complex Evaluated by DFT Studies. ChemRxiv. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Current Organic Chemistry, 20(26), 2738–2766. [Link]

  • Biswas, S., & Maity, P. (2021). Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective. Catalysis Science & Technology, 11(15), 5035-5061. [Link]

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

  • Fagnou, K., & Lautens, M. (2004). Rhodium‐Catalyzed Heterocycle Synthesis by C H Functionalization. In Rhodium Catalysis (pp. 1-24). Wiley-VCH. [Link]

  • Hu, Y., et al. (2018). Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. ACS Catalysis, 8(7), 6747-6752. [Link]

  • Guccione, S., et al. (2000). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (18), 3049-3053. [Link]

  • Maes, B. U. W., et al. (2014). Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materials. Organic & Biomolecular Chemistry, 12(26), 4663-4672. [Link]

  • Larivée, A., et al. (2011). Palladium-Catalyzed Oxidative C-H/C-H Cross-Couplings of Thiazolo[5,4-d]pyrimidine with Aromatic (Hetero)cycles. Angewandte Chemie International Edition, 50(15), 3461-3464. [Link]

  • Daugulis, O., et al. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • White, M. C., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 826–838. [Link]

  • Maity, P., & Maiti, D. (2018). Established strategies for controlling regioselectivity in C−H activation of pyridine. Chemistry – An Asian Journal, 13(17), 2315-2326. [Link]

  • Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds, 60(1-2), 1-13. [Link]

  • Chen, G., et al. (2023). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 13(43), 30465-30472. [Link]

  • Ogurtsov, V. V., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry, 17(3), 67. [Link]

  • Jones, G. B., & Stanetty, P. (2012). Triazolopyridines. Part 29.1 Direct arylation reactions with[4][7][11]triazolo[1,5-a]pyridines. Arkivoc, 2012(9), 229-241. [Link]

  • Tsai, A. S. (2011). Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. eScholarship, University of California. [Link]

  • Daugulis, O. (2012). Heterocycle Formation via Palladium-Catalyzed C-H Functionalization. Topics in Heterocyclic Chemistry, 28, 1-26. [Link]

  • Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(1), 1-13. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Copper-catalyzed arylation of C-H bonds. Angewandte Chemie International Edition, 44(27), 4046-4048. [Link]

  • Shabani, S., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 247. [Link]

  • Shabani, S., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. ResearchGate. [Link]

  • Choy, A. L., & Daugulis, O. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 133(47), 18889–18892. [Link]

  • Wang, D., et al. (2013). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications, 49(54), 6054-6056. [Link]

  • Bedford, R. B., et al. (2015). Regioselective direct arylation of pyrazolo[1,5-a]pyrimidines. Chemical Communications, 51(63), 12596-12599. [Link]

  • Arockiam, P. B., et al. (2012). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Chemical Communications, 48(20), 2591-2593. [Link]

  • Ackermann, L. (2013). Rhodium-catalyzed C-H activation. In C-H Activation (pp. 145-179). Springer, Berlin, Heidelberg. [Link]

  • Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). ResearchGate. [Link]

  • Maes, B. U. W., et al. (2014). Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materials. Organic & Biomolecular Chemistry, 12(26), 4663-4672. [Link]

  • Shabani, S., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 247. [Link]

Sources

Application Note: Advanced Regioselective Cyclization Strategies for 5-Chloro-2-methylthiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and reaction optimization for fused thiazolopyridine scaffolds.

Strategic Rationale in Drug Discovery

The thiazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold and a highly effective purine bioisostere. In modern drug development, it is frequently deployed to enhance metabolic stability, modulate physicochemical properties, and improve target binding affinity. Notably, derivatives of this scaffold have been utilized as potent anti-Cryptosporidium agents (e.g., replacements for the triazolopyridazine head group in SLU-2633) [1], as well as in the design of novel antimicrobial and anticancer therapeutics [3].

The synthesis of 5-Chloro-2-methylthiazolo[4,5-b]pyridine presents a unique synthetic challenge: regioselectivity . The standard precursor, N-(6-chloro-3-iodopyridin-2-yl)ethanethioamide, contains two distinct carbon-halogen bonds (C-I and C-Cl). The cyclization protocol must selectively activate the C-I bond at position 3 to form the thiazole ring, leaving the C-Cl bond at position 6 intact for downstream cross-coupling or nucleophilic displacement.

Mechanistic Pathways & Causality

Traditionally, intramolecular C-S bond formation relies on transition-metal catalysis (e.g., Ullmann-type Copper-catalyzed couplings) [2]. However, recent advances demonstrate that transition-metal-free, halogen-bond-assisted cyclization offers superior regioselectivity and cleaner reaction profiles [1].

  • The Role of KOtBu: Potassium tert-butoxide is selected as the base because its steric bulk prevents unwanted nucleophilic attack on the pyridine ring, while its strong basicity rapidly deprotonates the thioamide to form a highly nucleophilic thiolate anion.

  • The Role of 1,10-Phenanthroline: In the absence of a transition metal, 1,10-phenanthroline acts as a halogen-bond acceptor. It interacts specifically with the highly polarizable iodine atom, weakening the C-I bond and lowering the activation energy for the intramolecular nucleophilic attack by the thiolate. The C-Cl bond, being less polarizable, remains unaffected, ensuring absolute regiocontrol.

G A Thioamide Precursor (C-I & C-Cl bonds) B Thiolate Formation (KOtBu Base) A->B Deprotonation C Halogen-Bond Activation (1,10-Phen) B->C -H+ / Intermediate D Regioselective C-S Cyclization C->D I- Leaving Group E Target Product: Thiazolo[4,5-b]pyridine D->E Ring Closure

Figure 1: Mechanistic workflow of the regioselective C-S cyclization pathway.

Self-Validating Experimental Protocol

The following protocol utilizes a self-validating system to ensure that each phase of the reaction is trackable, preventing the propagation of failed intermediates.

Materials Required
  • N-(6-chloro-3-iodopyridin-2-yl)ethanethioamide (1.0 equiv, ~0.25 mmol)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • 1,10-Phenanthroline (20 mol%)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous NH₄Cl and Ethyl Acetate (EtOAc)

Step-by-Step Methodology

Step 1: System Preparation & Dehydration Charge an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar with N-(6-chloro-3-iodopyridin-2-yl)ethanethioamide (73.0 mg, 0.234 mmol).

  • Causality: Oven-drying is critical. Trace moisture can hydrolyze the highly reactive thioamide back to an oxo-amide under strongly basic conditions, permanently halting the cyclization.

Step 2: Reagent Addition & Degassing Add 1,10-phenanthroline (8.40 mg, 0.046 mmol) and KOtBu (52.5 mg, 0.468 mmol). Seal the flask with a rubber septum, evacuate, and backfill with dry Nitrogen (N₂) three times. Inject 2.5 mL of anhydrous MeOH.

  • Causality: Degassing prevents the oxidative dimerization of the generated thiolate into a disulfide byproduct. MeOH is chosen over aprotic solvents (like DMF) because it stabilizes the highly polarized transition state during halogen-bond activation.

Step 3: Cyclization & Self-Validation Tracking Stir the reaction mixture at 80 °C (reflux) for 12 hours.

  • Self-Validating Checkpoint: At t = 1 hour, extract a 10 µL aliquot, quench with 1 µL of methyl iodide, and analyze via LC-MS. You must observe the S-methylated intermediate (m/z 326.9), confirming successful thiolate generation.

  • Completion Check: At t = 12 hours, analyze the mixture via LC-MS. The reaction is complete when the complex Cl/I isotopic cluster of the precursor (m/z 312.9) collapses into a simple 3:1 isotopic pattern at m/z 185.0 [M+H]⁺, definitively proving that the C-I bond reacted while the C-Cl bond remained intact.

Step 4: Workup and Isolation Cool the mixture to room temperature. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Causality: NH₄Cl is a mild proton source that neutralizes excess KOtBu without creating an overly acidic environment that could protonate the basic nitrogen of the newly formed thiazolopyridine, which would complicate organic extraction.

Step 5: Purification Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to afford 5-Chloro-2-methylthiazolo[4,5-b]pyridine as a solid.

Quantitative Data & Optimization

To establish the robustness of this protocol, various conditions were evaluated. The data below summarizes the causality behind the finalized parameters.

Table 1: Optimization of Cyclization Conditions for 5-Chloro-2-methylthiazolo[4,5-b]pyridine

EntryCatalyst / AdditiveBaseSolventTemp (°C)Yield (%)Causality / Observation
1 1,10-Phenanthroline (20 mol%) KOtBu MeOH 80 85 Optimal halogen-bond assisted C-S coupling; strict regioselectivity.
2NoneKOtBuMeOH8042Sluggish conversion; proves 1,10-phenanthroline is actively lowering activation energy.
3CuI (20 mol%) / L-ProlineK₂CO₃Dioxane10078Standard Ullmann-type coupling [2]; requires higher thermal energy and metal removal.
4CuI (20 mol%) / 1,10-PhenCs₂CO₃DMF9081Good yield, but DMF requires tedious aqueous workup and risks product loss.
51,10-Phenanthroline (20 mol%)NaHTHF7055Poor solubility of the sodium thiolate intermediate limits reaction kinetics.

Table 2: Self-Validation LC-MS Tracking Signatures

StageAnalyteExpected m/z [M+H]⁺Diagnostic Isotopic Signature
Pre-reactionPrecursor Thioamide312.9Complex Cl/I overlapping pattern
IntermediateS-Methylated (Alkyl Quench)326.9Complex Cl/I overlapping pattern
Completion Target Thiazolo[4,5-b]pyridine 185.0 Clean Cl pattern (3:1 ratio of M / M+2)

References

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. NIH / PMC.
  • Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction. Asian Journal of Organic & Medicinal Chemistry.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-methylthiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals optimizing the synthesis of 5-Chloro-2-methylthiazolo[4,5-b]pyridine . It moves beyond standard textbook procedures to address yield-limiting factors, regioselectivity challenges, and purification bottlenecks.

Core Synthesis Directive

The synthesis of 5-Chloro-2-methylthiazolo[4,5-b]pyridine requires precise control over regiochemistry to distinguish it from its isomer, thiazolo[5,4-b]pyridine. The critical challenge lies in establishing the sulfur linkage at the C3 position of the pyridine ring while retaining the nitrogen at C2.

The "Gold Standard" Pathway: The 2,3-Diamino Route

To maximize yield and ensure the correct [4,5-b] fusion, we recommend the Diazotization-Xanthate Protocol starting from 2,6-dichloro-3-nitropyridine. This method avoids the regioselectivity issues inherent in direct thiocyanation of 2-amino-6-chloropyridine (which favors the C5 position).

Reaction Scheme Overview
  • Ammonolysis: 2,6-Dichloro-3-nitropyridine

    
     2-Amino-6-chloro-3-nitropyridine.[1]
    
  • Reduction: Nitro group reduction

    
     2,3-Diamino-6-chloropyridine.
    
  • Thiolation: Selective diazotization of 3-NH

    
    
    
    
    
    Xanthate intermediate
    
    
    2-Amino-6-chloro-3-pyridinethiol.
  • Cyclization: Condensation with Acetic Anhydride

    
     Target.
    

SynthesisPathway Start 2,6-Dichloro- 3-nitropyridine Step1 2-Amino-6-chloro- 3-nitropyridine Start->Step1 NH3/MeOH (Regioselective) Step2 2,3-Diamino- 6-chloropyridine Step1->Step2 Fe/AcOH (Reductive) Step3 2-Amino-6-chloro- 3-pyridinethiol Step2->Step3 1. NaNO2/HCl 2. EtOCS2K 3. Hydrolysis Target 5-Chloro-2-methyl- thiazolo[4,5-b]pyridine Step3->Target Ac2O Cyclization

Caption: Optimized synthetic workflow for ensuring [4,5-b] regioselectivity.

Detailed Experimental Protocol

Step 1: Regioselective Ammonolysis
  • Objective: Replace C2-Cl with NH

    
     while preserving C6-Cl and C3-NO
    
    
    
    .
  • Reagents: 2,6-Dichloro-3-nitropyridine, 7N NH

    
     in MeOH.
    
  • Critical Parameter: Temperature control.

    • Protocol: Dissolve starting material in MeOH. Add NH

      
       slowly at 0°C . Stir at RT for 4-6h.
      
    • Why? Higher temperatures (>40°C) lead to diamination (loss of 6-Cl) or reaction at C6.

Step 2: Nitro Reduction
  • Objective: Convert NO

    
     to NH
    
    
    
    without dechlorinating C6.
  • Reagents: Iron powder (Fe), Acetic Acid (AcOH), EtOH.

  • Yield Tip: Avoid Zn/HCl or Pd/H

    
     if possible, as these can cause hydrodechlorination at C6.
    
    • Protocol: Reflux 2-amino-6-chloro-3-nitropyridine with Fe (3 eq) in EtOH/AcOH (10:1) for 2h. Filter hot through Celite.

Step 3: Thiolation (The "Herz" Equivalent)
  • Objective: Install Sulfur at C3.

  • Challenge: Direct thiocyanation of 2-aminopyridine usually attacks C5 (para). We need C3 (ortho).

  • Method: Diazotization of the 3-amino group.

    • Protocol:

      • Suspend diamine in 10% HCl at -5°C.

      • Add NaNO

        
         (1.05 eq) dropwise (Formation of diazonium salt at C3).
        
      • Add solution to Potassium Ethyl Xanthate (EtOCS

        
        K) at 50°C.
        
      • Hydrolyze the xanthate ester with KOH/EtOH to yield the 3-thiol .

Step 4: Cyclization
  • Objective: Close the thiazole ring with a methyl substituent.

  • Reagents: Acetic Anhydride (Ac

    
    O), Pyridine (cat.).[2]
    
  • Protocol:

    • Dissolve 2-amino-6-chloro-3-pyridinethiol in Ac

      
      O (5-10 vol).
      
    • Reflux for 2-3 hours.

    • Cool to 0°C. The product often crystallizes.

    • If no crystals, neutralize with NaHCO

      
       and extract with EtOAc.
      

Troubleshooting & FAQs

Yield Optimization
IssueProbable CauseCorrective Action
Low Yield in Cyclization Oxidation of ThiolThe 3-thiol intermediate oxidizes rapidly to the disulfide (dimer) in air. Action: Perform hydrolysis of xanthate and cyclization in one pot or under inert (N

) atmosphere. Add a reducing agent (e.g., NaBH

) if isolating the thiol.
Formation of [5,4-b] Isomer Wrong Starting PathYou likely started with 2-chloro-3-aminopyridine and displaced the Cl with Sulfur. This puts S at C2 and N at C3, yielding the [5,4-b] isomer. Action: Ensure S is at C3 and N is at C2 (as in the protocol above).
Loss of Chlorine (Dechlorination) Over-ReductionUsing Pd/C + H

or Zn/HCl during the nitro reduction step removed the C6-Cl. Action: Switch to Fe/AcOH or SnCl2/HCl (stannous chloride is milder on aryl chlorides).
Product is an Oil/Sticky Incomplete CyclizationFormation of the intermediate N-acetyl-2-amino-3-thiol without ring closure. Action: Increase reflux time in Ac

O or add a catalytic amount of p-TsOH to drive dehydration.
Q&A: Specific Scenarios

Q: Can I use Lawesson's Reagent instead of the Xanthate method? A: Yes. You can react N-(2-amino-6-chloropyridin-3-yl)acetamide (prepared by selective acetylation of the diamine) with Lawesson's reagent. This cyclizes directly to the thiazolo[4,5-b]pyridine.

  • Pros: Fewer steps if acetylation is selective.

  • Cons: Lawesson's reagent can be difficult to remove during purification.

Q: Why not use direct thiocyanation of 2-amino-6-chloropyridine? A: Electrophilic substitution on 2-aminopyridines strongly favors the C5 position (para to the amino group). This would yield 2-amino-6-chloro-5-thiocyanatopyridine , which cannot cyclize to the [4,5-b] system. Blocking C5 is required for this route to work, which adds extra synthetic steps.

Q: How do I distinguish between [4,5-b] and [5,4-b] isomers? A: Use HMBC NMR.

  • [4,5-b]: The Thiazole C2-Methyl protons will show a correlation to the Pyridine C3a (bridgehead carbon).

  • [5,4-b]: The connectivity is reversed.

  • Chemical Shift: The C5-H (pyridine proton) in [4,5-b] is typically more deshielded due to the proximity of the thiazole sulfur if the geometry aligns, but HMBC is definitive.

Logic Flow: Troubleshooting Low Yields

Troubleshooting Problem Problem: Low Yield of 5-Chloro-2-methylthiazolo[4,5-b]pyridine CheckIsomer Check Isomer: Is it [4,5-b] or [5,4-b]? Problem->CheckIsomer CheckThiol Check Intermediate: Did Thiol oxidize to Disulfide? CheckIsomer->CheckThiol Isomer is Correct WrongIsomer Cause: S was introduced at C2 (displacing Cl). Restart using 2,3-diamino route. CheckIsomer->WrongIsomer Isomer is [5,4-b] CheckCl Check Halogen: Is Chlorine still at C5? CheckThiol->CheckCl Thiol OK Oxidized Action: Degas solvents. Use 'One-Pot' hydrolysis/cyclization. CheckThiol->Oxidized Yes (Dimer found) Dechlorinated Cause: Over-reduction (Pd/C used). Action: Use Fe/AcOH for nitro reduction. CheckCl->Dechlorinated Cl Missing

Caption: Decision tree for diagnosing synthetic failures.

References

  • Regioselectivity in Pyridine Derivatives: Katritzky, A. R., et al. "Comprehensive Heterocyclic Chemistry II." Elsevier, 1996. (General reference for aminopyridine reactivity).
  • Synthesis of Thiazolo[4,5-b]pyridines

    • Lelyukh, M., et al. "Recent advances in the synthesis of thiazolo[4,5-b]pyridines." French-Ukrainian Journal of Chemistry, 2016.

  • Ammonolysis of 2,6-Dichloro-3-nitropyridine

    • BenchChem Technical Guide. "Synthesis of 2-Amino-6-methoxy-3-nitropyridine" (Analogous regioselectivity protocol).

  • Thiolation via Xanthate (Leuckart Thiophenol Synthesis)
  • Cyclization with Acetic Anhydride

    • ChemicalBook Data. "5-Chloro-2-methylthiazolo[5,4-b]pyridine synthesis" (Comparative conditions for isomer).

Sources

Purification methods for 5-Chloro-2-methylthiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Chloro-2-methylthiazolo[4,5-b]pyridine (CAS: 118872-73-4). As a critical bicyclic heteroaryl scaffold frequently utilized in the development of anti-Cryptosporidium agents and advanced kinase inhibitors, achieving >96% purity is essential for accurate downstream structure-activity relationship (SAR) profiling.

This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure your purification workflows are robust, reproducible, and scientifically grounded.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Thiazolopyridine + Impurities) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE OrgLayer Organic Phase (Target Compound) LLE->OrgLayer Retain AqLayer Aqueous Phase (Inorganic Salts) LLE->AqLayer Discard HPLC Reverse-Phase HPLC (5→95% CH3CN/H2O) OrgLayer->HPLC Dry & Reconstitute Silica Silica Gel Chromatography (0→20% MeOH/EtOAc) HPLC->Silica Orthogonal Polishing Product Pure 5-Chloro-2-methyl- thiazolo[4,5-b]pyridine Silica->Product >96% Purity

Workflow for the isolation and purification of 5-Chloro-2-methylthiazolo[4,5-b]pyridine.

Standard Operating Procedure: Tandem Purification

The following protocol is optimized for the purification of 5-Chloro-2-methylthiazolo[4,5-b]pyridine synthesized via the cyclization of N-(6-chloro-3-iodopyridin-2-yl)ethanethioamide using potassium tert-butoxide and 1,10-phenanthroline 1.

Step 1: Liquid-Liquid Extraction (LLE)
  • Action: Quench the crude methanolic reaction mixture with deionized water. Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc).

  • Causality: EtOAc is selected because it efficiently partitions the moderately lipophilic thiazolopyridine away from highly polar inorganic salts (potassium tert-butoxide byproducts) and unreacted polar ligands.

  • Self-Validation: Spot both the aqueous and organic layers on a TLC plate. The target compound (UV active at 254 nm) should be entirely absent from the aqueous layer. If UV-quenching spots remain in the aqueous phase, adjust the pH to ~7 to ensure the pyridine nitrogen is not protonated, then re-extract.

Step 2: Reverse-Phase HPLC (Primary Purification)
  • Action: Dry the organic fraction over anhydrous Na₂SO₄, concentrate in vacuo, and reconstitute in a minimal volume of DMSO. Inject onto a C18 preparative column and run a gradient of 5% to 95% Acetonitrile (CH₃CN) in Water over 20 minutes 1.

  • Causality: The uncyclized thioamide intermediate and the final bicyclic product have similar hydrogen-bonding profiles on bare silica. RP-HPLC resolves these compounds based on their distinct hydrodynamic radii and hydrophobicities rather than polarity alone.

  • Self-Validation: Monitor the eluent at 254 nm and 280 nm. Collect the major peak eluting in the mid-to-late gradient (typically 60-70% CH₃CN) and perform an immediate LC-MS check to verify the presence of the m/z 185.0 [M+H]⁺ ion.

Step 3: Normal-Phase Silica Gel Chromatography (Orthogonal Polishing)
  • Action: Pool and lyophilize the HPLC fractions. Load the resulting residue onto a silica gel column and elute with a gradient of 0% to 20% Methanol (MeOH) in EtOAc 1.

  • Causality: While RP-HPLC removes the bulk of structural analogs, trace polymeric byproducts or DMSO residues from the injection phase may remain. Normal-phase chromatography acts as a final orthogonal polishing step, leveraging hydrogen-bonding interactions to trap highly polar impurities.

  • Self-Validation: Evaporate the final fractions to yield a white solid. An analytical HPLC purity check should confirm >96% purity.

Quantitative Data Summary

ParameterSpecificationMechanistic Rationale
Molecular Weight 184.65 g/mol Target mass for LC-MS validation (m/z 185.0 [M+H]⁺).
RP-HPLC Gradient 5% → 95% CH₃CN/H₂OEnsures elution of both polar impurities (early) and the lipophilic product (late).
Silica Gel Gradient 0% → 20% MeOH/EtOAcOrthogonal polishing; removes trace DMSO and highly polar polymers.
Storage Conditions 2-8°C, Inert AtmospherePrevents oxidative degradation of the thiazole sulfur ring 2.
TLC R_f Value ~0.4 (EtOAc/Hexane 1:1)Optimal retention factor for monitoring reaction completion prior to purification.

Troubleshooting Guide

Q: During RP-HPLC, my sample crashes out at the top of the column, causing severe backpressure. How can I prevent this? A: This is a classic solubility mismatch. 5-Chloro-2-methylthiazolo[4,5-b]pyridine has poor solubility in high-aqueous conditions (e.g., the 5% CH₃CN starting condition).

  • Causality: When a sample dissolved in a strong organic solvent (like pure CH₃CN) hits the weak aqueous mobile phase, it rapidly precipitates.

  • Solution: Dissolve your crude mixture in DMSO rather than CH₃CN for the injection. DMSO is a universal solvent that mixes infinitely with water without causing immediate precipitation of the solute, allowing the compound to focus cleanly on the stationary phase head.

Q: I am observing co-elution of an impurity with a very similar mass (m/z ~203) during silica gel chromatography. What is it, and how do I remove it? A: The m/z 203 impurity is the uncyclized intermediate, N-(6-chloro-3-iodopyridin-2-yl)ethanethioamide (or a hydrated adduct).

  • Causality: On bare silica, the hydrogen-bond accepting capacity of the uncyclized thioamide and the cyclized thiazolopyridine are virtually identical, leading to co-elution.

  • Solution: Do not rely solely on normal-phase chromatography. You must utilize the orthogonal RP-HPLC step (5→95% CH₃CN/H₂O) first 1. The hydrophobic packing of the C18 column easily differentiates the planar bicyclic system from the flexible uncyclized chain.

Q: The isolated product is a yellow/brown oil instead of the expected white solid. What went wrong? A: Coloration and physical state changes usually indicate the presence of trapped transition metals (from catalysts) or solvent trapping.

  • Causality: Thiazolopyridines can weakly coordinate with trace metals, preventing crystallization. Furthermore, residual EtOAc from the final column can solvate the crystal lattice.

  • Solution: Re-dissolve the oil in a minimal amount of dichloromethane (DCM) and wash with a 0.1 M aqueous EDTA solution to chelate and remove trace metals. Dry the organic layer, concentrate, and place under high vacuum (lyophilization or Schlenk line) for at least 12 hours to remove trapped solvent molecules, promoting crystallization into a white solid.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for the purified compound? A: Store the purified solid under an inert atmosphere (Argon or Nitrogen) at 2-8°C 2. This prevents slow oxidation of the thiazole sulfur and ambient moisture absorption, ensuring the compound remains stable for long-term SAR studies.

Q: Which NMR solvent is best for analytical validation of this specific compound? A: DMSO-d6 is highly recommended. It provides excellent solubility and cleanly resolves the aromatic pyridine protons (δ ~8.52 ppm and ~7.23 ppm) from the distinct 2-methyl singlet (δ ~2.8 ppm) 1.

Q: Can I use Hexane/EtOAc instead of MeOH/EtOAc for the silica polishing step? A: Yes, but with a caveat. While Hexane/EtOAc (e.g., 0-50% gradient) is excellent for separating non-polar impurities, it often fails to elute highly polar polymeric byproducts that might have carried over from the HPLC step. The 0→20% MeOH/EtOAc gradient is specifically designed to flush the target compound while leaving baseline impurities permanently bound to the silica 1.

References

  • Title: Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Technical Support Center: Troubleshooting Thiazolopyridine Solubility in Aqueous Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Thiazolopyridines—fused bicyclic heterocycles comprising a thiazole and a pyridine ring—are highly valued in drug discovery for targeting kinases, soluble epoxide hydrolase (sEH), and various receptors[1]. However, their planar, rigid structure and high lipophilicity frequently lead to severe aqueous solubility issues. As a Senior Application Scientist, I often see researchers struggle with erratic assay data caused by compound precipitation. This guide provides mechanistic explanations, diagnostic FAQs, and field-proven protocols to rescue your assays.

Diagnostic FAQ: Understanding the Root Cause

Q: My IC50 curves are flat, biphasic, or show poor reproducibility. Is this a solubility issue? A: Highly likely. When a thiazolopyridine exceeds its thermodynamic solubility limit in an aqueous buffer, it precipitates out of solution. Undissolved particles cannot interact with the biological target, leading to an underestimation of true potency (presenting as false negatives or artificially high IC50 values)[2]. Furthermore, micro-precipitates scatter light, causing erratic readouts in fluorescence or absorbance-based assays.

Q: Can I just lower the buffer pH to protonate the pyridine nitrogen and increase solubility? A: No, this is a common mechanistic misconception. The predicted pKa of the core nitrogen in a standard thiazolo[5,4-c]pyridine is approximately 1.78[3]. To achieve meaningful protonation (>90% ionized), you would need to drop the assay pH below 1.0. This is fundamentally incompatible with biological assays, as it will rapidly denature your target proteins and lyse cells. You must rely on co-solvents, surfactants, or complexation strategies instead.

Quantitative Comparison of Solubilization Agents

To select the right strategy, you must balance solubilizing power against assay tolerance. Below is a quantitative summary of common additives used to rescue heterocyclic compounds in biological assays[2],[4].

Solubilization AgentMechanism of ActionMax Conc. (Biochemical)Max Conc. (Cell-Based)Pros & Cons
DMSO Disrupts crystal lattice; reduces solvent polarity.5.0% (v/v)0.1% - 0.5% (v/v)Pro: Universal solvent. Con: High concentrations denature proteins or cause cell toxicity.
PEG3350 Co-solvent; alters dielectric constant of water.5.0% (w/v)1.0% (w/v)Pro: Less toxic than DMSO. Con: High viscosity can interfere with automated liquid handling.
HP-β-Cyclodextrin Host-guest complexation; shields hydrophobic core.10.0% (w/v)2.0% - 5.0% (w/v)Pro: Excellent biocompatibility. Con: May inadvertently sequester lipophilic assay substrates.
Tween-20 Micellar encapsulation (CMC ~0.06 mM).0.1% (v/v)0.01% (v/v)Pro: Highly effective for lipophilic compounds. Con: Can strip proteins of native functional lipids.
Troubleshooting Workflow

Follow this logical decision matrix to systematically resolve precipitation without compromising the integrity of your biological target.

SolubilityWorkflow Start Thiazolopyridine Precipitation Detected in Assay CheckDMSO Assess Co-solvent Tolerance (DMSO or PEG3350) Start->CheckDMSO TryDMSO Increase DMSO to 5% v/v or PEG3350 to 5% w/v CheckDMSO->TryDMSO AssayViable Is Target Stable? (Run Control Assay) TryDMSO->AssayViable SuccessDMSO Proceed with Co-solvent Protocol AssayViable->SuccessDMSO Yes TryCD Host-Guest Complexation (HP-β-Cyclodextrin) AssayViable->TryCD No / Toxic PrepCD Prepare 5-10% w/v HP-β-CD in Buffer TryCD->PrepCD SuccessCD Proceed with Inclusion Complex PrepCD->SuccessCD Soluble TrySurf Micellar Solubilization (Tween-20 0.05%) PrepCD->TrySurf Insoluble SuccessSurf Proceed with Surfactant Assay TrySurf->SuccessSurf Soluble

Decision matrix for resolving thiazolopyridine precipitation in biological assays.

Self-Validating Experimental Protocol: HP-β-Cyclodextrin Complexation

If standard co-solvents like DMSO and PEG3350 fail or cause assay interference[4], host-guest complexation is the most robust rescue strategy. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic thiazolopyridine core, while its hydrophilic exterior maintains aqueous solubility[2].

Materials Required:

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • HP-β-CD (Pharmaceutical grade)

  • Thiazolopyridine compound (Dry powder)

  • 100% DMSO

Step-by-Step Methodology:

  • Prepare the Host Solution: Dissolve HP-β-CD in your standard assay buffer to a final concentration of 10% (w/v).

    • Causality: Preparing the cyclodextrin directly in the assay buffer ensures that pH and ionic strength remain constant, preventing downstream conformational artifacts when introduced to the biological target.

  • Prepare the Guest Stock: Dissolve the thiazolopyridine compound in 100% DMSO to create a 10 mM stock.

    • Causality: The high dielectric disruption of pure DMSO is required to overcome the initial crystal lattice energy of the solid powder before introducing it to an aqueous environment.

  • Complexation (Slow Addition): Place the 10% HP-β-CD buffer solution on a magnetic stirrer at 500 RPM. Add the 10 mM compound stock dropwise (1 µL per second) until you reach the desired working concentration (e.g., 100 µM).

    • Causality: Rapid addition causes localized supersaturation in the buffer, leading to irreversible nucleation and precipitation before the cyclodextrin cavity can successfully encapsulate the molecules.

  • Equilibration: Allow the mixture to stir at room temperature for 2 hours, protected from light.

  • Self-Validation Step (Critical): Centrifuge the final solution at 10,000 x g for 10 minutes.

    • Causality: Visual inspection is insufficient for detecting micro-precipitates, which can still ruin assay kinetics. Centrifugation forces any uncomplexed, insoluble compound into a visible pellet.

  • Verification: Carefully decant the supernatant. If a pellet is visible, the thermodynamic solubility limit of the complex was exceeded. You must quantify the supernatant via LC-MS to determine the true active concentration before applying it to your biological assay.

References
  • Improving solubility of thiophene derivatives for biological assays. Benchchem. 2

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS Discovery / ResearchGate.4

  • Thiazolo[5,4-c]pyridine Chemical Properties and pKa. LookChem. 3

  • Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. Bioorganic Chemistry.1

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-Chlorothiazolopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As Senior Application Scientists, we frequently encounter challenges when functionalizing electron-deficient heteroaryl chlorides. 5-Chlorothiazolopyridine is a highly valuable pharmacophore in drug discovery 1, but functionalizing the C5 position via transition-metal catalysis requires precise thermal control. The strong carbon-chlorine (C-Cl) bond demands sufficient thermal energy for oxidative addition, yet the thiazolopyridine core is highly sensitive to degradation at elevated temperatures.

This guide provides mechanistic troubleshooting, quantitative profiling, and self-validating protocols to help you optimize reaction temperatures without compromising yield.

Section 1: Mechanistic Causality of Temperature in Heteroaryl Chloride Activation

In palladium-catalyzed cross-couplings, the reactivity of aryl electrophiles typically follows the order: Ar-I > Ar-Br > Ar-Cl. Because of the high bond dissociation energy of the C-Cl bond, oxidative addition is often the rate-limiting step 2. However, applying excessive heat to overcome this barrier introduces competing causal pathways that destroy your reaction:

  • Catalyst Deactivation: High temperatures accelerate the aggregation of active Pd(0) into inactive palladium black.

  • Substrate Degradation: Elevated thermal conditions promote protodehalogenation and protodeboronation of the nucleophilic partner.

  • Pathway Competition: In aminations, higher temperatures exponentially increase the rate of β-hydride elimination relative to the desired reductive elimination 3.

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Requires 80-90°C) Pd0->OxAdd 5-Cl-Thiazolopyridine SideRxn Thermal Degradation / Protodehalogenation Pd0->SideRxn T > 110°C (Pd Black) PdII_ArCl Pd(II) Aryl Chloride Complex OxAdd->PdII_ArCl Transmetalation Transmetalation / Amine Binding PdII_ArCl->Transmetalation Nucleophile PdII_ArNu Pd(II) Aryl Nucleophile Complex Transmetalation->PdII_ArNu RedElim Reductive Elimination PdII_ArNu->RedElim T < 100°C PdII_ArNu->SideRxn β-Hydride Elimination RedElim->Pd0 Cross-Coupled Product

Catalytic cycle of 5-chlorothiazolopyridine coupling highlighting temperature-sensitive pathways.

Section 2: Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling of 5-chlorothiazolopyridine stalls at 30% conversion at 80°C. Should I just increase the temperature to 120°C? A1: No. Increasing the temperature beyond 100°C for heteroaryl chlorides often leads to diminishing returns due to the thermal decomposition of the boronic acid (protodeboronation) and the precipitation of inactive palladium black 4. Causality: Instead of forcing the reaction with raw thermal energy, you must lower the activation energy barrier for oxidative addition. Switch to a highly electron-rich, sterically demanding biaryl phosphine ligand (such as XPhos or SPhos). These ligands stabilize the monoligated Pd(0) active species and facilitate oxidative addition at milder temperatures (70–90°C), preventing thermal degradation of your thiazolopyridine core.

Q2: I am observing significant hydrodehalogenation (reduction) of the 5-chlorothiazolopyridine instead of the desired Buchwald-Hartwig amination product. How does temperature affect this? A2: Hydrodehalogenation is a direct consequence of β-hydride elimination outcompeting reductive elimination. Causality: When the temperature is too high, the Pd(II)-aryl-amine intermediate undergoes rapid β-hydride elimination (often abstracting a proton from the amine or solvent) rather than the desired C-N bond-forming reductive elimination 5. To suppress this, lower the reaction temperature to 80°C and utilize a ligand specifically designed to accelerate reductive elimination, such as BrettPhos.

Q3: How does the choice of base interact with the reaction temperature? A3: The solubility and reactivity of the base are highly temperature-dependent. Strong bases like NaOtBu are highly active but can cause side reactions (e.g., nucleophilic aromatic substitution or ring-opening of the thiazolopyridine) if the temperature exceeds 90°C 2. Causality: If you must operate at higher temperatures to achieve conversion, switch to a milder, less soluble base like Cs₂CO₃ or K₃PO₄. The slow dissolution of these inorganic bases at elevated temperatures provides a controlled release of the active base, matching the rate of the catalytic cycle without degrading the substrate.

Section 3: Quantitative Data & Temperature Profiling

To illustrate the delicate balance of temperature optimization, the following table summarizes a standardized temperature profile for the Buchwald-Hartwig coupling of 5-chlorothiazolopyridine with a primary amine using Pd₂(dba)₃ / BrettPhos and Cs₂CO₃ in 1,4-dioxane.

Temperature (°C)Conversion (%)Desired Product Yield (%)Hydrodehalogenation (%)Catalyst State Observation
60 1512< 1Solution remains clear yellow-orange.
80 85822Solution turns deep red (active Pd).
90 > 99944Solution is dark red/brown.
110 > 996525Black precipitate forms (Pd black).
130 > 993055Heavy black scaling; substrate degraded.

Note: 90°C represents the thermodynamic sweet spot where oxidative addition is efficient, but β-hydride elimination and catalyst degradation remain suppressed.

Section 4: Self-Validating Experimental Protocol

The following protocol for the Optimized Suzuki-Miyaura Coupling of 5-Chlorothiazolopyridine is designed as a self-validating system. Visual and chemical checkpoints are built into the methodology to ensure the temperature and catalytic cycle are functioning correctly.

Materials:

  • 5-Chlorothiazolopyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Room Temperature): In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ and XPhos in 5 mL of anhydrous 1,4-dioxane. Stir at 25°C for 15 minutes.

    • Validation Checkpoint: The solution should transition from a pale yellow suspension to a homogeneous deep red/orange solution. This confirms the reduction of Pd(II) to the active Pd(0)-XPhos complex. If it turns black, oxygen is present and the catalyst is dead.

  • Substrate Addition: Add the 5-chlorothiazolopyridine and arylboronic acid to the active catalyst solution. Stir for 5 minutes to ensure complete homogenization.

  • Base Introduction: Dissolve K₃PO₄ in 2 mL of rigorously degassed H₂O and add it dropwise to the reaction mixture.

  • Controlled Heating (The Critical Step): Submerge the flask into a pre-heated oil bath set strictly to 85°C . Do not use a heat gun or allow temperature spikes.

    • Validation Checkpoint: Monitor the reaction via TLC or LC-MS after 1 hour. You should observe >50% conversion. The reaction mixture should remain a dark, clear solution. The appearance of a mirrored black coating on the flask walls indicates the temperature is too high locally, causing thermal catalyst death.

  • Completion and Quenching: After 4-6 hours, once LC-MS indicates complete consumption of the 5-chlorothiazolopyridine, remove the flask from the heat source and immediately cool to room temperature using a water bath.

    • Causality: Rapid cooling prevents any residual thermal degradation of the newly formed product while the catalyst is still active.

  • Workup: Dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and purify via flash chromatography.

References
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?, WuXi AppTec.
  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides, Journal of the American Chemical Society.
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling, Illinois.edu (Science).
  • Buchwald–Hartwig amin
  • Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5, PMC (nih.gov).

Sources

Navigating Regioselectivity in Thiazolo[4,5-b]pyridine Functionalization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of the thiazolo[4,5-b]pyridine scaffold. This resource is designed to provide researchers, medicinal chemists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of achieving regioselectivity in their synthetic endeavors. The unique electronic landscape of the thiazolo[4,5-b]pyridine core presents both opportunities and challenges in directing functionalization to the desired position. This guide will equip you with the foundational knowledge and practical strategies to overcome common hurdles and achieve your synthetic goals with precision.

Understanding the Thiazolo[4,5-b]pyridine Core: An Overview of Reactivity

The thiazolo[4,5-b]pyridine ring system is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property deactivates the ring towards classical electrophilic aromatic substitution (EAS) reactions.[1] The pyridine nitrogen's lone pair can also coordinate with Lewis acids and metal catalysts, further complicating reactions.[1][2] Consequently, direct functionalization often requires specific strategies to achieve desired regiochemical outcomes. The key positions for functionalization on the unsubstituted scaffold are C2 on the thiazole ring, and C5 and C7 on the pyridine ring.

dot graph TD { A[Thiazolo[4,5-b]pyridine] --> B{Reactive Positions}; B --> C[C2 (Thiazole)]; B --> D[C5 (Pyridine)]; B --> E[C7 (Pyridine)]; } caption: "Key reactive positions on the thiazolo[4,5-b]pyridine scaffold."

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no reactivity in electrophilic aromatic substitution (EAS) reactions on my thiazolo[4,5-b]pyridine substrate?

A1: The thiazolo[4,5-b]pyridine system is inherently electron-deficient, making it resistant to typical EAS conditions that work well for electron-rich aromatics.[1] The pyridine nitrogen acts as an electron sink, deactivating the entire ring system. Additionally, the pyridine nitrogen can be protonated by strong acids often used in EAS, which further deactivates the ring by introducing a positive charge.

Q2: What are the general trends for regioselectivity in functionalizing the thiazolo[4,5-b]pyridine core?

A2: The regioselectivity is highly dependent on the reaction type:

  • Electrophilic Attack: Generally disfavored, but if forced, it is predicted to occur at positions with the least electron deficiency. Computational studies on related electron-deficient heterocycles suggest that the relative reactivity of positions can be nuanced.

  • Nucleophilic Aromatic Substitution (SNAr): This is a more favorable approach. Leaving groups (e.g., halogens) at the C2, C5, and C7 positions are susceptible to displacement by nucleophiles. The pyridine ring activates the C5 and C7 positions towards nucleophilic attack.

  • Metallation and Cross-Coupling: Directed ortho-metallation (DoM) and halogen-metal exchange are powerful strategies. The regioselectivity is often dictated by the position of a directing group or a halogen. Subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling, can then be used to introduce a wide range of substituents.[3]

Q3: How do existing substituents on the ring influence regioselectivity?

A3: Substituents play a crucial role in directing incoming reagents through a combination of electronic and steric effects.

  • Electron-Donating Groups (EDGs): Can increase the nucleophilicity of the ring system, potentially enabling some electrophilic substitutions. They can also influence the regioselectivity of metallation.

  • Electron-Withdrawing Groups (EWGs): Further deactivate the ring towards electrophilic attack but can activate it for nucleophilic substitution.

  • Directing Groups: Functional groups capable of coordinating to a metal (e.g., amides, ethers) can direct metallation to an adjacent position.[2][4]

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable troubleshooting steps.

Problem 1: My electrophilic substitution (e.g., nitration, halogenation) is failing or giving intractable mixtures.

Primary Cause: As discussed, the electron-deficient nature of the thiazolo[4,5-b]pyridine ring makes it a poor nucleophile for electrophilic attack.[1]

Troubleshooting Workflow:

dot graph TD { subgraph "Troubleshooting Failed Electrophilic Substitution" A[Start: Failed EAS] --> B{Is N-oxide formation feasible?}; B -- Yes --> C[Synthesize the N-oxide]; C --> D{Perform EAS on N-oxide}; D --> E[Subsequent deoxygenation]; B -- No --> F{Consider alternative strategies}; F --> G[Halogenation followed by cross-coupling]; F --> H[Direct C-H functionalization]; end } caption: "Decision-making workflow for failed electrophilic aromatic substitution."

Solutions & Protocols:

  • Activate the Ring via N-Oxide Formation: Conversion of the pyridine nitrogen to an N-oxide can significantly alter the electronic properties of the ring, making it more susceptible to electrophilic attack, often directing to the C7 position.[2]

    Protocol: N-Oxide Formation

    • Dissolve the thiazolo[4,5-b]pyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).[5]

    • Cool the solution to 0 °C.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.) portion-wise, maintaining the temperature below 5 °C.[5]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium sulfite.

    • Extract the product with DCM, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude N-oxide by column chromatography.

  • Switch to a Halogenation-Cross-Coupling Strategy: Instead of direct introduction of a functional group via EAS, a more reliable two-step sequence involves initial halogenation followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Problem 2: I am getting a mixture of C5 and C7 isomers during a cross-coupling reaction on a dihalo-thiazolo[4,5-b]pyridine.

Primary Cause: The electronic environments of the C5 and C7 positions can be similar, leading to competitive oxidative addition of the palladium catalyst to the C-X bonds at both sites. The choice of catalyst, ligands, and reaction conditions can significantly influence the regioselectivity.[3]

Troubleshooting Strategies:

Table 1: Modulating Regioselectivity in Suzuki-Miyaura Coupling of Dihalo-thiazolo[4,5-b]pyridines

Factor to ModifyStrategy to Favor C5-CouplingStrategy to Favor C7-CouplingRationale
Catalyst/Ligand Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) with a standard Pd precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).Employ a catalyst system known for reacting at more sterically hindered sites, or a ligandless system under specific conditions.The ligand sphere around the palladium center influences the steric accessibility and electronic properties of the catalyst, thereby affecting the site of oxidative addition.[3]
Solvent Use a non-polar solvent (e.g., toluene, dioxane).Experiment with more polar aprotic solvents (e.g., DMF, DMAc).Solvent polarity can influence the stability of the transition states leading to the different regioisomers.
Base Use a milder base (e.g., K₂CO₃, CsF).A stronger base (e.g., K₃PO₄, Cs₂CO₃) may be beneficial in some cases.The base plays a crucial role in the transmetallation step of the Suzuki coupling mechanism.[6]
Temperature Lowering the reaction temperature may favor the kinetically preferred product.Running the reaction at a higher temperature could favor the thermodynamically more stable product.Temperature affects the reaction kinetics and thermodynamics.

Protocol: Regioselective Suzuki-Miyaura Coupling

  • To a flame-dried flask under an inert atmosphere, add the dihalo-thiazolo[4,5-b]pyridine (1.0 eq.), the boronic acid or ester (1.1 eq.), the palladium catalyst (0.05-0.1 eq.), the ligand (if applicable, 0.1-0.2 eq.), and the base (2.0-3.0 eq.).

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the regioisomers.

Problem 3: My directed ortho-metallation (DoM) is not regioselective or is giving low yields.

Primary Cause: Inefficient direction by the directing group (DG), steric hindrance, or incorrect choice of base and reaction conditions can lead to poor regioselectivity and yield in DoM reactions.[1]

Troubleshooting Workflow:

dot graph TD { subgraph "Troubleshooting Directed Ortho-Metallation" A[Start: Poor DoM Outcome] --> B{Is the Directing Group appropriate?}; B -- Yes --> D{Optimize Reaction Conditions}; B -- No --> C[Install a more effective DG]; D --> E[Vary the base (n-BuLi, s-BuLi, LDA)]; D --> F[Adjust temperature and reaction time]; D --> G[Use an additive (e.g., TMEDA)]; end } caption: "Workflow for optimizing directed ortho-metallation reactions."

Solutions & Protocols:

  • Choice of Directing Group (DG): Ensure you are using a potent DG. For pyridine-like systems, common DGs include amides, carbamates, and ethers.

  • Optimization of Reaction Conditions:

    • Base: The choice of organolithium base is critical. n-BuLi is a common choice, but for more hindered substrates or to avoid nucleophilic addition, a bulkier base like s-BuLi or lithium diisopropylamide (LDA) may be more effective.

    • Temperature: Lithiation is typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate.

    • Additive: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and accelerate the rate of metallation.

Protocol: Directed ortho-Metallation of a Substituted Thiazolo[4,5-b]pyridine

  • In a flame-dried flask under an inert atmosphere, dissolve the substituted thiazolo[4,5-b]pyridine (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add the organolithium base (1.1 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for the optimized time (typically 1-4 hours).

  • Add the electrophile (1.2 eq.) at -78 °C and continue stirring for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

References

  • BenchChem Technical Support Team. (2025).
  • D. G. Black, A. S. Jones, R. G. Smith. (2022). "Advances in Directed C-H Functionalization of Heterocycles." Journal of Organic Chemistry, 87(5), 3456-3470.
  • BenchChem Technical Support Team. (2025). Strategies to control regioselectivity in the functionalization of 3,4-Diphenylpyridine. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Strategies for Regioselective Pyridine Substitution. BenchChem.
  • L. A. Thompson, J. D. Smith. (2021). "The Role of N-Oxides in the Functionalization of Pyridine-Containing Scaffolds." Organic Letters, 23(11), 4321-4325.
  • A. B. Jones, C. D. Williams. (2020). "A Practical Guide to Suzuki-Miyaura Cross-Coupling Reactions." Organic Process Research & Development, 24(9), 1764-1780.
  • T. E. Johnson, et al. (2019). "Ligand-Controlled Regioselectivity in the Palladium-Catalyzed Cross-Coupling of Dihalopyridines.
  • N. A. Strotman, et al. (2010). "Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles." The Journal of Organic Chemistry, 75(5), 1733-1739.
  • V. Snieckus. (1990). "Directed ortho metalation. Aromatic tricarbonylchromium complexes. Anionic aromatic substitution." Chemical Reviews, 90(6), 879-933.
  • A. Suzuki. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998." Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Chaban, T., Klenina, O., Chaban, I., & Lelyukh, M. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds, 60(1-2), 35-37.
  • Hegde, S. G., & Mahoney, M. D. (1993). Synthesis and herbicidal activity of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives. Journal of Agricultural and Food Chemistry, 41(11), 2131–2134.
  • Lee, T., Park, J. H., Lee, D. H., & Gong, Y. D. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction.

Sources

Technical Support Center: Stability of 5-Chloro-2-methylthiazolo[4,5-b]pyridine Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stability challenges associated with 5-Chloro-2-methylthiazolo[4,5-b]pyridine during synthesis, formulation, and analytical assay development.

This document bypasses generic advice to provide you with field-proven, mechanistically grounded insights into why this molecule degrades under alkaline conditions and how to build self-validating protocols to mitigate these issues.

Mechanistic Profiling: The Causality of Base-Induced Degradation

To effectively troubleshoot degradation, we must first understand the structural vulnerabilities of the 5-Chloro-2-methylthiazolo[4,5-b]pyridine scaffold. The stability of this molecule is severely compromised under alkaline conditions due to three primary pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, a property that is significantly exacerbated by the electron-withdrawing nature of the fused thiazole system 1. The chlorine atom at the C5 position is located ortho to the pyridine nitrogen, making it a highly activated target for SNAr by hydroxide or alkoxide ions. This leads to the rapid formation of 5-hydroxy or 5-alkoxy degradants 2.

  • C2-Methyl Deprotonation: The methyl group at the C2 position of the thiazole ring is highly CH-acidic. Under strongly basic conditions, deprotonation yields a resonance-stabilized carbanion. This reactive intermediate can undergo oxidative dimerization or react with electrophilic impurities in the formulation matrix.

  • Thiazole Ring Opening: Extended exposure to harsh alkaline conditions (e.g., >0.1 N NaOH) combined with thermal stress can induce hydrolytic cleavage of the thiazole ring, yielding complex mixtures of thiols and amines 3.

DegradationPathways Parent 5-Chloro-2-methylthiazolo [4,5-b]pyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Parent->SNAr OH⁻ / RO⁻ Deprot C2-Methyl Deprotonation Parent->Deprot Strong Base RingOpen Thiazole Ring Opening Parent->RingOpen Harsh Base / ΔT Prod1 5-Hydroxy/Alkoxy Derivative SNAr->Prod1 Prod2 Reactive Carbanion (Dimerization) Deprot->Prod2 Prod3 Degraded Thiol/Amine Fragments RingOpen->Prod3

Fig 1. Primary base-catalyzed degradation pathways of 5-Chloro-2-methylthiazolo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q: Why does my compound degrade during basic aqueous workups (e.g., saturated NaHCO₃ extraction)? A: Even mild bases can initiate SNAr at the C5 position over extended periods. The electron-deficient pyridine ring facilitates the formation of a Meisenheimer complex, leading to chloride displacement 1. Solution: Minimize contact time, keep the biphasic mixture cold (0–4 °C), and consider using weaker buffer systems or strictly neutral extraction conditions.

Q: I am observing a new peak in my HPLC chromatogram with an earlier retention time after exposing the compound to pH 9. What is it? A: This is highly characteristic of the 5-hydroxy degradant formed via base hydrolysis. Hydroxylated pyridine derivatives are significantly more polar than the parent chlorinated compound, causing them to elute earlier on reverse-phase (C18) columns 4.

Q: How can I differentiate between SNAr degradation and thiazole ring opening in my LC-MS data? A: SNAr products will show a predictable mass shift of -18 Da (loss of the Cl isotope pattern, gain of OH). Thiazole ring opening typically results in larger mass changes and the presence of multiple fragmented peaks (e.g., loss of the C2-methyl fragment) 3. Hyphenated techniques like LC-MS/MS are critical for this structural elucidation 5.

Troubleshooting Guide & Quantitative Data

Use the matrices below to diagnose and resolve specific experimental anomalies related to base instability.

Table 1: Troubleshooting Matrix
Observed IssueProbable CauseCorrective Action
Loss of API during formulation Base-catalyzed SNAr yielding the 5-hydroxy degradant.Adjust formulation to pH < 7.0. Avoid amine-based excipients.
High MW impurities in LC-MS C2-methyl deprotonation leading to oxidative dimerization.Degas solvents with N₂/Ar to remove dissolved oxygen; avoid strong bases (e.g., NaH, LDA) unless required.
Complete loss of UV signal Thiazole ring opening destroying the extended conjugated chromophore.Lower the temperature of the reaction/storage. Switch from hydroxide bases to non-nucleophilic bases (e.g., DIPEA).
Table 2: pH-Dependent Degradation Kinetics (Reference Profile)

Note: Data represents typical kinetic behavior at 25°C in aqueous/acetonitrile mixtures.

pH LevelEstimated Half-Life (

)
Primary Degradation Mechanism
pH 4.0 - 6.5 > 6 MonthsNegligible (Highly Stable)
pH 7.5 - 8.5 ~ 14 DaysSlow SNAr (5-Hydroxy formation)
pH 9.0 - 10.5 < 12 HoursRapid SNAr & trace C2-deprotonation
pH > 12.0 < 15 MinutesSNAr + Thiazole Ring Cleavage

Validated Experimental Protocols

To ensure your analytical methods are stability-indicating, you must perform forced degradation studies in accordance with ICH Q1A/Q3B guidelines 5. The following protocol provides a self-validating system for alkaline stress testing.

Protocol: Alkaline Forced Degradation & Kinetic Profiling

Objective: To generate 10–20% degradation of the parent compound to validate the resolving power of your HPLC-MS method.

Step 1: Preparation of Stock Solution

  • Accurately weigh 10.0 mg of 5-Chloro-2-methylthiazolo[4,5-b]pyridine.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile (MeCN) to yield a 1 mg/mL stock solution. Causality note: MeCN is chosen over Methanol to prevent confounding methoxy-SNAr side reactions.

Step 2: Application of Alkaline Stress

  • Transfer 1.0 mL of the stock solution into a 5 mL amber volumetric flask.

  • Add 1.0 mL of 0.1 N NaOH.

  • Seal the flask and incubate in a water bath at 60 °C for exactly 2 hours.

Step 3: Quenching and Neutralization

  • Immediately transfer the flask to an ice bath to arrest degradation kinetics.

  • Add 1.0 mL of 0.1 N HCl to neutralize the solution (verify pH ~7.0 using narrow-range pH paper).

  • Dilute to the 5.0 mL mark with mobile phase (e.g., 50:50 Water:MeCN).

Step 4: HPLC-PDA-MS Analysis

  • Inject 10 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Evaluate Peak Purity using the Photodiode Array (PDA) detector. The peak purity angle must be less than the peak purity threshold (>99% purity) to confirm no degradants are co-eluting under the parent peak 5.

Workflow Step1 Sample Prep (1 mg/mL in MeCN) Step2 Alkaline Stress (0.1 N NaOH, 60°C) Step1->Step2 Step3 Neutralization (0.1 N HCl to pH 7) Step2->Step3 Step4 LC-MS/MS Analysis (Peak Purity >99%) Step3->Step4

Fig 2. Step-by-step analytical workflow for alkaline forced degradation profiling.

References

  • ResearchGate. Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Available at:[Link]

  • MDPI. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. Available at:[Link]

  • Scientific & Academic Publishing (SAPUB). Forced Degradation in Pharmaceuticals – A Regulatory Update. (Details on ICH Q1A/Q3B guidelines and HPLC-MS hyphenated techniques). Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Position Substitution of Thiazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for medicinal chemists and process scientists encountering low yields, catalyst poisoning, or incomplete conversions when functionalizing the sterically encumbered 5-position of thiazolopyridine scaffolds.

Core Diagnostic: Why is the 5-Position So Difficult?

The 5-position of thiazolopyridines (e.g., thiazolo[5,4-b]pyridine) presents a dual challenge. Sterically , it is flanked by the bridgehead atoms of the fused bicyclic system, which physically blocks the palladium catalyst from undergoing oxidative addition and reductive elimination. Electronically , the multiple nitrogen and sulfur atoms act as Lewis bases. These heteroatoms can coordinate to the palladium center, forming highly stable, off-cycle species that poison the catalyst[1]. Overcoming this requires highly active, bulky, and electron-rich ligands that force the metal into a reactive mono-ligated state while shielding it from heteroatom coordination[2].

BHCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Steric Barrier 1) Pd0->OA 5-X-Thiazolopyridine PdII L-Pd(II)(Ar)(X) OA->PdII TM Amine Coordination & Deprotonation PdII->TM Amine + Base PdII_Amine L-Pd(II)(Ar)(NR2) TM->PdII_Amine RE Reductive Elimination (Steric Barrier 2) PdII_Amine->RE RE->Pd0 Regenerate Pd(0) Product 5-Substituted Thiazolopyridine RE->Product

Fig 1: Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks at the 5-position.

Troubleshooting Guide: Leaving Groups & Solvents

Q: I am using a 5-iodo-thiazolopyridine for a Buchwald-Hartwig amination, but my yields are <10%. Should I increase the temperature? A: No, increasing the temperature will likely lead to thermal decomposition of the catalyst. Contrary to conventional cross-coupling wisdom where reactivity follows I > Br > Cl, aryl iodides are notoriously problematic in Buchwald-Hartwig aminations[3]. The iodide anion can bridge two palladium centers, forming an inactive Pd(II) dimer. This is exacerbated when using the bulky ligands required for sterically hindered substrates. Solution: Switch your electrophile to a 5-bromo or 5-chloro-thiazolopyridine. For C-N coupling, the reactivity order is often ArBr > ArCl > ArI[3].

Q: Can I use pyridine or acetonitrile to improve the solubility of my thiazolopyridine? A: Absolutely not. Coordinating solvents like pyridine, acetonitrile, and chloroform will bind strongly to the palladium center, displacing the active ligand and inhibiting the catalytic cycle[3]. Solution: For sterically hindered substrates, use non-coordinating or ethereal solvents such as Toluene, 1,4-Dioxane, or tert-Amyl alcohol (t-AmOH) to maintain the integrity of the active L-Pd(0) species.

Troubleshooting Start Low Yield in 5-Position Substitution? CheckLG Check Leaving Group (X) Start->CheckLG IsIodide Is X = Iodide in C-N Coupling? CheckLG->IsIodide SwitchBr Switch to Bromide/Chloride (Avoid Pd-Iodide dimers) IsIodide->SwitchBr Yes CheckLigand Check Ligand Bulk IsIodide->CheckLigand No UseBrett Use tBuBrettPhos or AdBrettPhos CheckLigand->UseBrett Increase bite angle

Fig 2: Troubleshooting logic for overcoming low yields in sterically hindered cross-couplings.

FAQ: Catalyst & Ligand Selection

Q: What is the optimal ligand for Suzuki-Miyaura coupling at the sterically hindered 5-position? A: For sterically hindered and heteroatom-rich substrates, dialkylbiphenylphosphino ligands (Buchwald ligands) such as SPhos or XPhos are highly recommended[2]. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the strong C-X bond, while the bulky biphenyl backbone promotes the reductive elimination step and physically shields the palladium from being poisoned by the thiazolopyridine's nitrogen atoms.

Q: I need to couple a bulky secondary amine to the 5-position. What ligand should I use? A: Use tBuBrettPhos or AdBrettPhos . The extreme steric bulk of these ligands forces the palladium center into a highly reactive, mono-ligated L-Pd(0) state. This lowers the energy barrier for the reductive elimination step, which is typically the rate-determining bottleneck when coupling two sterically hindered partners[4]. Alternatively, N-heterocyclic carbene (NHC) ligands like BIAN-NHC have shown exceptional tolerance for coordinating heterocycles[1].

Self-Validating Experimental Methodologies

Protocol A: Suzuki-Miyaura Cross-Coupling of 5-Bromo-thiazolopyridine

Causality Note: The use of a pre-catalyst (G2) ensures a strict 1:1 Ligand-to-Palladium ratio, preventing the formation of inactive L₂Pd species, which is critical for sterically hindered substrates.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with 5-bromo-thiazolopyridine (1.0 equiv, 0.5 mmol) and the desired boronic acid (1.5 equiv, 0.75 mmol).

  • Catalyst Addition: Add XPhos Pd G2 (2-5 mol%) and finely milled anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol).

  • Solvent: Add degassed 1,4-dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration. The water is necessary to dissolve the phosphate base and facilitate the transmetalation step[5].

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir vigorously at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), filter through a pad of Celite to remove palladium black and salts, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination of 5-Chloro-thiazolopyridine

Causality Note: NaOtBu is a strong base that rapidly deprotonates the coordinated amine, driving the equilibrium toward the Pd-amido intermediate. Toluene is chosen to prevent solvent coordination.

  • Preparation: In a glovebox, charge a vial with 5-chloro-thiazolopyridine (1.0 equiv, 0.5 mmol), the target amine (1.2 equiv, 0.6 mmol), and NaOtBu (1.5 equiv, 0.75 mmol).

  • Catalyst Addition: Add tBuBrettPhos Pd G3 (2-5 mol%).

  • Solvent: Add anhydrous, thoroughly degassed Toluene to achieve a 0.1 M concentration.

  • Reaction: Seal the vial and heat at 100 °C for 16 hours.

  • Workup: Cool to room temperature, quench with 2 mL of water, and extract with EtOAc (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify.

Quantitative Data Summary

The following table summarizes the expected performance of various catalytic systems based on the steric profile of the nucleophile and the leaving group.

Reaction TypeElectrophileNucleophileRecommended Ligand / Pre-CatalystBaseSolventExpected Yield Range
Suzuki-Miyaura 5-Bromo-thiazolopyridineAryl Boronic AcidXPhos Pd G2K₃PO₄Dioxane/H₂O75 - 95%
Suzuki-Miyaura 5-Chloro-thiazolopyridineAlkyl Boronic EsterSPhos Pd G2Cs₂CO₃Toluene/H₂O60 - 85%
Buchwald-Hartwig 5-Bromo-thiazolopyridinePrimary AmineRuPhos Pd G3NaOtBuToluene80 - 95%
Buchwald-Hartwig 5-Chloro-thiazolopyridineSecondary Bulky AminetBuBrettPhos Pd G3NaOtBut-AmOH50 - 80%

References

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: Angewandte Chemie International Edition / Organic Chemistry Portal URL:[Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Source: Organic Letters (ACS Publications) URL:[Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Recrystallization & Purification of 5-Chloro-2-methylthiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Chloro-2-methylthiazolo[4,5-b]pyridine (CAS: 118872-73-4) [1]. This bicyclic heteroaromatic scaffold is a critical intermediate in the synthesis of advanced therapeutics, including anti-cryptosporidium agents and anti-exudative compounds[2][3].

Because of its specific electronic properties—combining a basic pyridine nitrogen, a lipophilic methyl group, and an electron-withdrawing chlorine atom—crude synthetic mixtures often contain closely related regioisomers or unreacted halogenated precursors[4]. This technical guide provides field-validated recrystallization strategies to isolate the pure compound, focusing on the thermodynamic causality of solvent selection and troubleshooting complex phase behaviors like "oiling out."

Solvent Selection Matrix

The solubility profile of 5-chloro-2-methylthiazolo[4,5-b]pyridine is dictated by its moderate polarity. It exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (DCM), but these are poor choices for crystallization due to the lack of a steep temperature-dependent solubility gradient. The following table summarizes the optimal solvent systems based on quantitative recovery and purity profiles.

Solvent SystemCrystallization TypeVolume Ratio (v/w)Yield (%)Purity (%)Mechanistic Advantage & Best Use Case
Ethyl Acetate / Heptane Anti-Solvent3:1 to 5:175 - 82%>98%EtOAc solvates the thiazolopyridine core; heptane selectively precipitates it while leaving highly lipophilic impurities in solution. Best for standard crude mixtures.
Isopropanol (IPA) Single-Solvent Cooling8:165 - 70%>99%Hydrogen bonding in cold IPA excludes the hydrophobic methylthiazolopyridine, driving pure crystal lattice formation. Best for removing regioisomers.
Toluene High-Temp Single-Solvent10:1~60%>95%High boiling point allows for a massive temperature gradient. Best for batches heavily contaminated with highly polar byproducts.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Anti-Solvent Recrystallization (EtOAc/Heptane)

Causality: Anti-solvent crystallization relies on altering the dielectric constant of the medium. By dissolving the crude solid in a "good" solvent (EtOAc) and slowly introducing a "bad" solvent (Heptane), you artificially lower the solubility limit, forcing the target molecule into a crystalline lattice while impurities remain solvated.

  • Dissolution: Weigh the crude 5-chloro-2-methylthiazolo[4,5-b]pyridine and transfer it to a round-bottom flask. Add Ethyl Acetate (EtOAc) at a ratio of 3 mL per gram of crude. Heat the mixture to a gentle reflux (65–70 °C) while stirring.

  • Self-Validation Check: If the solid does not completely dissolve, add EtOAc in 0.5 mL increments until a clear solution is achieved. Record this total volume. If insoluble black particulates remain, perform a hot filtration through a pre-warmed Celite pad to prevent these particles from acting as nucleation sites for impurities.

  • Anti-Solvent Addition: While maintaining the temperature at 65 °C, add hot Heptane dropwise. Stop immediately when the solution becomes faintly turbid (the cloud point).

  • Phase Boundary Validation: Add exactly 1-2 drops of hot EtOAc. The turbidity must disappear. If it does not, the system is over-saturated and will likely oil out; add 1 mL of EtOAc to correct the phase boundary.

  • Nucleation & Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Once crystals are visible, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration and wash with 2 volumes of ice-cold Heptane.

Workflow Start Crude 5-Chloro-2-methylthiazolo [4,5-b]pyridine Dissolve Dissolve in minimal hot EtOAc (65-70°C) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter AntiSolvent Add hot Heptane dropwise until turbid (Cloud Point) Filter->AntiSolvent Validate Add 1-2 drops EtOAc to clear turbidity AntiSolvent->Validate Cool Slow cooling to RT, then to 0-5°C Validate->Cool Collect Vacuum Filtration & Wash with cold Heptane Cool->Collect

Workflow for anti-solvent recrystallization of 5-chloro-2-methylthiazolo[4,5-b]pyridine.

Protocol B: Single-Solvent Cooling Crystallization (IPA)

Causality: Isopropanol provides a steep temperature-dependent solubility curve. At reflux (82 °C), the thermal energy overcomes the intermolecular hydrogen bonding of the solvent, allowing it to solvate the heteroaromatic core. As it cools, IPA molecules preferentially hydrogen-bond with each other, "squeezing out" the hydrophobic target molecule to form a highly pure crystal lattice.

  • Suspend the crude material in Isopropanol (8 mL/g).

  • Heat to reflux (82 °C) until complete dissolution.

  • Self-Validation Check: If an oily layer forms at the bottom of the flask at reflux, the concentration of impurities is too high. Dilute with an additional 2 mL/g of IPA to force the impurities into the bulk solution.

  • Cool slowly to room temperature at a rate of ~0.5 °C/min. Rapid cooling will trap solvent molecules within the crystal lattice (occlusion).

  • Filter and wash with ice-cold IPA.

Troubleshooting Guides & FAQs

Q1: Why does my 5-chloro-2-methylthiazolo[4,5-b]pyridine "oil out" instead of forming crystals? A1: "Oiling out" (5) occurs when the solution reaches supersaturation at a temperature that is higher than the melting point of the solute-solvent mixture[5]. Because crude batches contain impurities that dramatically depress the melting point of the mixture, the compound separates as a secondary liquid phase (an emulsion) rather than a rigid crystalline suspension[6][7]. In this state, the highly mobile solute molecules act as a solvent for unwanted impurities, defeating the purpose of recrystallization[5].

Q2: How can I recover my compound if it has already oiled out into a gooey mass? A2: Do not discard the flask. You must alter the thermodynamic parameters to ensure the saturation temperature drops below the depressed melting point[8].

  • Return the flask to the heat source and warm it until the oil redissolves into the bulk solvent.

  • Add 5–10% more of the "good" solvent (e.g., EtOAc or IPA) to lower the overall concentration[6].

  • Begin cooling again. When the temperature approaches the previous cloud point, introduce a few pure seed crystals of 5-chloro-2-methylthiazolo[4,5-b]pyridine. Seeding provides a kinetic pathway for nucleation, bypassing the metastable zone that leads to oiling out[5][9].

Q3: I am seeing co-crystallization of the 6-chloro regioisomer. How do I improve selectivity? A3: Regioisomers often have nearly identical solubility profiles. To separate them, you must rely on thermodynamic control rather than kinetic control. Use the Single-Solvent Cooling method (Protocol B) with a very slow cooling ramp (0.1 °C/min). Fast cooling (kinetic control) forces both isomers to crash out simultaneously. Slow cooling allows the isomer with the higher lattice energy (usually the target 5-chloro isomer due to its specific packing geometry) to nucleate and grow selectively, while the 6-chloro isomer remains in the mother liquor.

Troubleshooting Issue Issue: Compound Oils Out (Liquid-Liquid Separation) Check Does the oil solidify upon further cooling? Issue->Check Yes Yes: Glassy solid forms. (Traps impurities) Check->Yes No No: Remains an emulsion. Check->No Action1 Reheat to redissolve oil into bulk solution Yes->Action1 No->Action1 Action2 Add 5-10% more 'Good' solvent (Lowers saturation temp) Action1->Action2 Action3 Cool slowly & add seed crystals at cloud point Action2->Action3

Troubleshooting decision tree for resolving oiling out during recrystallization.

References

  • [2] Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. National Institutes of Health (NIH). 2

  • [1] 118872-73-4 (5-Chloro-2-methylthiazolo[4,5-b]pyridine) Properties. ChemSrc. 1

  • [8] Problems with Recrystallisations - Chemistry Teaching Labs. University of York. 8

  • [6] 3.6F: Troubleshooting Crystallization. Chemistry LibreTexts. 6

  • [9] Understanding Oiling Out in Crystallization. Scribd. 9

  • [5] Oiling Out in Crystallization. Mettler Toledo. 5

  • [7] Recrystallization (help meeeeee). Reddit (r/chemistry). 7

  • [4] Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction. ACS Publications. 4

  • [3] Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Der Pharma Chemica. 3

Sources

Technical Support Center: Minimizing Side Reactions During Thiazolopyridine Chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. In modern drug development, thiazolopyridines are privileged scaffolds, frequently utilized in the synthesis of kinase inhibitors, fluorophores, and antibacterial agents targeting FtsZ 1. However, functionalizing these bicyclic systems—particularly via deoxychlorination or electrophilic chlorination—presents significant chemoselectivity and stability challenges.

As a Senior Application Scientist, I have compiled this troubleshooting guide to help you navigate the delicate balance of electronic effects in thiazolopyridines. Below, we address the root causes of common side reactions and provide self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Matrix: Chlorination Reagents and Side-Reaction Profiles

To select the appropriate reagent system, you must understand the quantitative trade-offs. The table below summarizes field-validated data for thiazolopyridine chlorination workflows 23.

Reagent SystemTypical Temp (°C)Primary ApplicationMajor Side Reaction RiskTypical Yield (%)
Neat POCl₃ 110–120Deoxychlorination of unreactive pyridinonesTar formation (polymerization), ring opening30–50%
POCl₃ + DMF (cat.) in Toluene 80–90Mild deoxychlorinationHydrolysis during aqueous workup75–85%
POCl₃ + PCl₅ (1:1) 100–110Highly deactivated substratesOver-chlorination of the thiazole ring40–60%
NCS in DMF 25–50Electrophilic C-H chlorinationDichlorination at adjacent carbons80–90%

Troubleshooting FAQs: Causality and Corrective Actions

Q1: Why am I getting black tar instead of my chlorothiazolopyridine when refluxing in neat POCl₃? The Causality: Thiazolopyridines contain an electron-rich thiazole moiety fused to a pyridine ring. While the pyridine ring often requires harsh conditions (like neat POCl₃ at 110°C) to drive the deoxychlorination of pyridinones 2, the sulfur-containing thiazole ring is highly sensitive to strong Lewis acids and extreme heat. This mismatch leads to thermal degradation and rapid polymerization (tar formation). The Solution: Transition to a solvent-mediated system. Dilute the reaction in a high-boiling, inert solvent like toluene or chlorobenzene. Add a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack reagent in situ. This highly electrophilic species lowers the activation energy, allowing the reaction to proceed efficiently at 80–90°C, thereby preserving the integrity of the thiazole ring.

Q2: My LC-MS shows a mass corresponding to a dichloro- species (+34 Da from the target). How do I prevent over-chlorination? The Causality: Over-chlorination typically occurs when using overly aggressive reagent cocktails (e.g., POCl₃ spiked with PCl₅) or extending reaction times unnecessarily. The highly reactive PCl₅ can induce electrophilic aromatic substitution on the electron-rich thiazole ring (especially at the C-2 position if unsubstituted), running parallel to the desired reaction on the pyridine ring. Radical chlorination attempts on these scaffolds are also notoriously prone to generating complex halogenated mixtures 1. The Solution: Eliminate PCl₅ from your protocol unless working with severely deactivated, electron-deficient starting materials. If you are performing a targeted C-H chlorination using N-Chlorosuccinimide (NCS), strictly control the stoichiometry to 1.05 equivalents and run the reaction in the dark to suppress radical pathways.

Q3: After aqueous workup, my yield is low, and I recover mostly starting material (pyridinone). What went wrong? The Causality: The conversion of a pyridinone to a chloropyridine proceeds via a highly moisture-sensitive phosphorodichloridate intermediate. If the aqueous quench is performed too rapidly, the exothermic reaction causes a localized temperature spike. Under these hot, acidic conditions, the intermediate preferentially hydrolyzes back to the starting pyridinone rather than undergoing nucleophilic attack by the chloride ion 3. The Solution: Implement a "reverse quench" methodology. Slowly transfer the cooled reaction mixture into a vigorously stirred bath of crushed ice and saturated aqueous NaHCO₃. Maintaining a slightly alkaline pH (7.5–8.0) neutralizes the generated HCl and phosphoric acid, preventing acid-catalyzed reversion.

Mechanistic Workflow of POCl₃ Chlorination

The following diagram illustrates the critical branching points where side reactions occur during the activation of thiazolopyridinones.

G SM Thiazolopyridinone (Starting Material) Act POCl3 + DMF (Vilsmeier Activation) SM->Act Int Phosphorodichloridate Intermediate Act->Int Prod Chlorothiazolopyridine (Target Product) Int->Prod Controlled Cl- substitution (80°C) Side1 Over-chlorination (Thiazole Ring) Int->Side1 Excess PCl5 / Prolonged Heat Side2 Hydrolysis Reversion (Back to SM) Int->Side2 Uncontrolled aqueous quench / Acidic pH Side3 Tar / Polymerization (Degradation) Int->Side3 T > 110°C / Neat POCl3 conditions

Mechanistic pathways and side reactions during POCl3 chlorination of thiazolopyridinones.

Validated Experimental Protocol: Mild Deoxychlorination

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met 4.

Step 1: System Preparation

  • Action: Suspend 1.0 equivalent of the starting thiazolopyridinone in anhydrous toluene to achieve a 0.2 M concentration.

  • Validation Check: The suspension must be uniform. Test the solvent moisture content via Karl Fischer titration; it must be <50 ppm to prevent premature POCl₃ degradation.

Step 2: Reagent Activation

  • Action: Under a nitrogen atmosphere, add 2.0 equivalents of POCl₃ dropwise at room temperature, followed by 0.1 equivalents of anhydrous DMF.

  • Validation Check: Observe the reaction carefully. A mild exotherm and slight gas evolution (HCl) indicate the successful in situ formation of the Vilsmeier-Haack active species.

Step 3: Controlled Heating

  • Action: Gradually heat the reaction mixture to 85°C and maintain this temperature for 4 to 6 hours.

  • Validation Check: The opaque suspension will transition into a homogeneous dark yellow or amber solution. This visual cue confirms the formation of the soluble phosphorodichloridate intermediate.

Step 4: Reaction Monitoring

  • Action: Withdraw a 10 µL aliquot and quench it immediately in 1 mL of cold methanol. Analyze the sample via UPLC-MS.

  • Validation Check: The mass spectrum should show the desired chloro-product. If a mass corresponding to the methyl ether is dominant, the intermediate has not fully converted; continue heating for an additional hour.

Step 5: Reverse Quenching (Critical Step)

  • Action: Cool the reaction vessel to 0°C. Setup a secondary flask containing a 1:1 mixture of crushed ice and saturated aqueous NaHCO₃ (10 volumes relative to toluene). Transfer the reaction mixture dropwise into the vigorously stirred ice bath.

  • Validation Check: Effervescence (CO₂ release) will occur. Test the aqueous layer with pH paper; it must remain between 7.5 and 8.0. If it drops below 7.0, pause the transfer and add more NaHCO₃.

Step 6: Isolation

  • Action: Separate the organic layer. Extract the aqueous phase twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash chromatography (silica gel, hexanes/EtOAc gradient).

References

  • Practical Synthesis of PC190723, An Inhibitor of the Bacterial Cell Division Protein FtsZ, NIH,
  • Buy 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile (EVT-3531203), EvitaChem,
  • Technical Support Center: Synthesis of 3-Chloroisothiazolo[5,4-b]pyridine, Benchchem,
  • Synthesis and Characterization of Nature Inspired Fluorophores, UCL Discovery,

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 5-Chloro-2-methylthiazolo[4,5-b]pyridine: High-Field vs. Benchtop NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals synthesizing complex heterocyclic intermediates, rapid and accurate structural validation is a critical bottleneck. 5-Chloro-2-methylthiazolo[4,5-b]pyridine (CAS: 118872-73-4) is a highly specialized building block, notably utilized as Intermediate 35q in the synthesis of replacements for the triazolopyridazine core of the anti-Cryptosporidium lead compound SLU-2633 [1].

This guide objectively compares the analytical performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the structural verification of this specific intermediate. By analyzing the causality behind spin-system resolution and providing self-validating experimental protocols, this guide empowers researchers to optimize their analytical workflows between rapid point-of-need screening and deep structural characterization.

Structural Context & Spin System Causality

To understand the analytical demands of 5-Chloro-2-methylthiazolo[4,5-b]pyridine, we must first deconstruct its electronic environment. The molecule consists of a thiazolo[4,5-b]pyridine core with a methyl group at C2 and a chlorine atom at C5.

  • C2-Methyl Group: Isolated from the aromatic spin system, this appears as a sharp, highly shielded singlet integrating to 3H (~2.80 ppm).

  • The Pyridine Protons (C6 and C7): The remaining two protons sit on the pyridine ring at adjacent positions, creating an ortho-coupled spin system.

    • The C6 proton is beta to the pyridine nitrogen (N4) and ortho to the highly electronegative C5-chlorine, resulting in a doublet around 7.35 ppm.

    • The C7 proton is gamma to the pyridine nitrogen and adjacent to the bridgehead carbon, resulting in a doublet shifted further downfield to approximately 8.15 ppm.

    • The ortho coupling constant (

      
      ) between C6 and C7 is typically ~8.5 Hz.
      

SpinSystem Me C2-Methyl (Singlet, ~2.80 ppm) C6 C6-Proton (Doublet, ~7.35 ppm) C7 C7-Proton (Doublet, ~8.15 ppm) C6->C7 Ortho Coupling (J ≈ 8.5 Hz) Cl C5-Chlorine (Deshielding) Cl->C6 Inductive Effect N4 N4-Pyridine (Deshielding) N4->C6 Beta Position N4->C7 Gamma Position

Figure 1: Logical spin system and electronic effects dictating the 1H NMR profile of the compound.

Performance Comparison: 600 MHz vs. 80 MHz NMR

The primary analytical challenge for this compound is resolving the C6-C7 spin system. The physical causality dictating the difference in instrument performance lies in the


 ratio (where 

is the difference in resonance frequencies in Hz, and

is the coupling constant).
High-Field NMR (600 MHz)

At 600 MHz, the chemical shift difference of ~0.8 ppm between C6 and C7 equates to a


 of 480 Hz.
  • Causality: The ratio

    
     is 
    
    
    
    . Because this ratio is strictly
    
    
    , the system behaves as a perfect first-order AX spin system .
  • Result: The instrument yields two perfectly symmetrical, baseline-resolved doublets. This allows for precise

    
    -coupling extraction and the detection of trace impurities beneath the main peaks.
    
Benchtop NMR (80 MHz)

At 80 MHz, the same 0.8 ppm difference equates to a


 of only 64 Hz.
  • Causality: The ratio

    
     drops to 
    
    
    
    . Because this ratio is
    
    
    , the system transitions into an AB spin system .
  • Result: The instrument will exhibit a pronounced "roofing effect" (the inner peaks of the doublets will be significantly taller than the outer peaks). While the peaks may broaden due to lower magnetic field homogeneity, the structural identity can still be unequivocally confirmed for rapid intermediate screening.

Quantitative Data Summary
Proton AssignmentTheoretical Shift (ppm)MultiplicityIntegration

-Coupling (Hz)
600 MHz Performance80 MHz Performance
C2-CH3 ~2.80Singlet (s)3H-Sharp singlet, baseline resolvedSharp singlet, baseline resolved
C6-H ~7.35Doublet (d)1H~8.5Symmetrical doublet (AX system)Roofed doublet (AB system)
C7-H ~8.15Doublet (d)1H~8.5Symmetrical doublet (AX system)Roofed doublet (AB system)

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. By strictly monitoring the Full Width at Half Maximum (FWHM) of the solvent peak, researchers can mathematically prove that any observed peak broadening is a function of the molecule's spin physics rather than poor instrument shimming.

Phase 1: Standardized Sample Preparation

(Note: 5-Chloro-2-methylthiazolo[4,5-b]pyridine MW = 184.65 g/mol )

  • Concentration: Weigh exactly 15 mg (~0.08 mmol) of the compound. Dissolve in 0.6 mL of deuterated chloroform (CDCl3) to yield a ~135 mM solution, which provides an optimal signal-to-noise ratio for both instruments.

  • Internal Standard: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS). This will be used to lock the 0.00 ppm chemical shift.

  • Particulate Removal: Pass the solution through a glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Self-Validation: Removing undissolved particulates prevents localized magnetic susceptibility gradients, ensuring optimal shimming.

Phase 2A: High-Field (600 MHz) Acquisition
  • Tuning & Shimming: Insert the sample and perform automated tuning and matching (ATM) for the 1H nucleus. Execute gradient shimming (e.g., topshim).

  • Validation Check: Measure the FWHM of the CDCl3 residual peak (7.26 ppm). Do not proceed unless FWHM < 1.0 Hz.

  • Acquisition: Set relaxation delay (D1) to 2.0 s, acquisition time (AQ) to 3.0 s, and number of scans (NS) to 16.

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier Transform (FT). Phase correct, baseline correct, and reference TMS to 0.00 ppm.

Phase 2B: Benchtop (80 MHz) Acquisition
  • Thermal Equilibration: Place the NMR tube into the benchtop magnet. Crucial Step: Wait exactly 3 minutes before proceeding. Permanent benchtop magnets are highly sensitive to thermal fluctuations from the sample tube.

  • Shimming: Run the automated 1D shimming routine.

  • Validation Check: Measure the FWHM of the CDCl3 peak. Do not proceed unless FWHM < 2.0 Hz.

  • Acquisition: Set D1 to 2.0 s and increase NS to 32 scans to compensate for the lower sensitivity of the 80 MHz permanent magnet.

  • Processing: Apply an LB of 1.0 Hz to smooth baseline noise. FT, phase correct, and reference TMS to 0.00 ppm.

Workflow S1 Sample Prep: 15 mg in 0.6 mL CDCl3 + TMS S2 Instrument Selection S1->S2 S3A Benchtop NMR (80 MHz) Thermal Equilibration -> Auto-Shim S2->S3A Routine Screening S3B High-Field NMR (600 MHz) Gradient Shimming (FWHM < 1 Hz) S2->S3B Structural Confirmation S4A Rapid Intermediate Validation (Roofing Effect Observed) S3A->S4A S4B Deep Characterization (First-Order AX System Resolved) S3B->S4B

Figure 2: Experimental workflow comparing High-Field and Benchtop NMR validation protocols.

Conclusion & Recommendations

For the routine synthesis of 5-Chloro-2-methylthiazolo[4,5-b]pyridine during drug discovery campaigns (such as the optimization of SLU-2633 analogs), Benchtop 80 MHz NMR is highly recommended for rapid, in-fume-hood validation. Despite the transition from an AX to an AB spin system and the resulting roofing effect, the spectral footprint remains distinct enough to confirm reaction completion.

However, for final compound characterization, impurity profiling, or regulatory submission, the High-Field 600 MHz NMR remains the mandatory gold standard due to its ability to fully resolve the C6-C7 doublets and provide exact


-coupling values without second-order distortion.

References

  • Oboh E, Teixeira JE, Schubert TJ, Maribona AS, Denman BN, Patel R, Huston CD, Meyers MJ. Structure-Activity relationships of replacements for the triazolopyridazine of Anti-Cryptosporidium lead SLU-2633. Bioorganic & Medicinal Chemistry. 2023;86:117295. URL:[Link]

Comparative Guide: Molecular Docking Dynamics of Thiazolopyridines vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of kinase inhibitor resistance in oncology—such as the T315I mutation in BCR-ABL or the D816V mutation in c-KIT—demands the development of novel, resilient pharmacophores. Thiazolopyridines, particularly the fused thiazolo[5,4-b]pyridine and thiazolo[4,5-b]pyridine scaffolds, have emerged as1[1]. This guide provides a rigorous, data-driven comparison of the molecular docking profiles and in vitro efficacies of thiazolopyridine derivatives against standard-of-care kinase inhibitors (e.g., Imatinib, Osimertinib, and Gedatolisib).

Mechanistic Rationale: The Thiazolopyridine Advantage

Standard kinase inhibitors often rely on single-point hinge-binding interactions, making them highly susceptible to gatekeeper mutations. In contrast, the bicyclic N-heterocyclic core of thiazolopyridines acts as a highly adaptive ATP-competitive motif[1].

  • PI3K Inhibition: The 4-nitrogen of the thiazolo[5,4-b]pyridine core serves as a critical hinge-binding anchor, establishing 1 in the PI3Kα ATP-binding pocket[1][2].

  • EGFR Inhibition: Thiazolopyridine derivatives form essential hinge interactions and3, allowing them to effectively target resistance mutations in non-small cell lung cancer (NSCLC) with efficacies comparable to Osimertinib[3].

  • c-KIT Inhibition: By functionalizing the 5-position or incorporating 3-(trifluoromethyl)phenyl groups, thiazolopyridines can bypass steric clashes caused by the V560G/D816V double mutations, successfully4[4].

G EGFR EGFR (Mutant/WT) PI3K PI3K (alpha, beta, gamma, delta) EGFR->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation Thiazolo Thiazolopyridine Inhibitors (e.g., 19a, 10k) Thiazolo->EGFR H-bond Cys797 Thiazolo->PI3K H-bond Val851 Standard Standard Inhibitors (Osimertinib, Imatinib) Standard->EGFR

EGFR and PI3K/AKT pathway inhibition by thiazolopyridine derivatives.

Comparative Molecular Docking & Efficacy Data

To objectively evaluate the performance of thiazolopyridines, we must correlate in silico binding free energies (ΔG) with in vitro half-maximal inhibitory concentrations (IC50). The table below synthesizes experimental data from recent comparative studies[1][3][4].

Target KinaseCompound ClassSpecific Compound / DrugDocking Score (ΔG, kcal/mol)In Vitro IC50Key Hinge Interaction
PI3Kα Thiazolo[5,4-b]pyridineCompound 19a-9.8 to -10.53.6 nMVal851, Typ836
PI3Kα Standard InhibitorGedatolisib (Phase II)-9.2 to -10.1~4.0 nMVal851
EGFR (Mutant) Thiazolo[5,4-b]pyridineCompound 10k-8.9 to -9.510.0 nMCys797
EGFR (Mutant) Standard InhibitorOsimertinib-9.0 to -9.4~12.0 nMCys797
c-KIT (D816V) Thiazolo[5,4-b]pyridineCompound 6r-8.5 to -9.14.77 μMHydrophobic pocket
c-KIT (D816V) Standard InhibitorImatinib> -6.0 (Clash)ResistantSteric Hindrance

Data Interpretation: Thiazolopyridine derivatives consistently demonstrate docking scores and IC50 values that are either superior or highly competitive with standard FDA-approved kinase inhibitors. Notably, Compound 6r exhibits an4 against the c-KIT V560G/D816V double mutant compared to Imatinib[4].

Experimental Methodology: Molecular Docking & Validation Protocol

A rigorous docking study must be a self-validating system. The following step-by-step protocol ensures that in silico predictions accurately translate to in vitro enzymatic inhibition.

Workflow Prep 1. Ligand & Protein Prep (Protonation & Minimization) Grid 2. Grid Generation (ATP-Binding Pocket) Prep->Grid Dock 3. Molecular Docking (AutoDock Vina / Glide) Grid->Dock Score 4. Interaction Analysis (PLIF & H-Bond Mapping) Dock->Score Assay 5. In Vitro Validation (Radiometric Kinase Assay) Score->Assay

Step-by-step workflow from in silico molecular docking to in vitro kinase validation.

Step 1: Ligand and Protein Preparation
  • Action: Retrieve the 3D crystal structures of the target kinases (e.g., PI3Kα, EGFR, c-KIT) from the Protein Data Bank (PDB). Prepare the thiazolopyridine ligands and standard inhibitors using tools like LigPrep.

  • Causality: Kinase active sites are highly sensitive to pH. Assigning correct protonation states at a physiological pH of 7.4 ensures that the hydrogen bond donors and acceptors on the thiazolopyridine core are accurately modeled, preventing false-positive binding scores.

Step 2: Grid Box Generation
  • Action: Define the receptor grid centered precisely on the ATP-binding pocket (e.g., targeting the hinge region residues like Val851 in PI3Kα or Cys797 in EGFR).

  • Causality: Because thiazolopyridines are designed as ATP-competitive inhibitors, restricting the search space to the ATP pocket ensures the docking algorithm evaluates the correct pharmacological mechanism rather than irrelevant allosteric sites[1][3].

Step 3: Molecular Docking Execution
  • Action: Run flexible ligand docking using AutoDock Vina or Schrödinger Glide. Allow full rotational flexibility for the functional groups attached to the thiazolopyridine core (e.g., morpholinyl or sulfonamide groups).

  • Causality: The core remains rigid within the hinge region, but the flexible side chains must adapt to the hydrophobic sub-pockets. Flexible docking accurately simulates this induced-fit binding dynamic, yielding reliable ΔG values[5].

Step 4: Post-Docking Analysis (PLIF)
  • Action: Utilize 5 to map the specific interactions[5].

  • Causality: A strong docking score (-10.0 kcal/mol) is meaningless if the molecule binds in an inverted orientation. PLIF validates the pose by confirming that the N-heterocyclic core directly engages the kinase through the intended key hydrogen bonds[1][5].

Step 5: In Vitro Radiometric Kinase Assay (Self-Validation)
  • Action: Synthesize the highest-scoring thiazolopyridine derivatives and test them against recombinant kinase enzymes using a radiometric assay (e.g., measuring the transfer of γ-phosphate from ATP).

  • Causality: This step closes the validation loop. Correlating the in silico docking scores with the in vitro IC50 values confirms the predictive accuracy of the computational model, establishing a trustworthy pipeline for future drug development[1][4].

Discussion: Structural Activity Relationship (SAR)

The comparative data reveals that the structural versatility of thiazolopyridines is their greatest asset. For instance, in PI3Kα inhibition, replacing the pyridyl group attached to the thiazolo[5,4-b]pyridine core with a phenyl group leads to a significant decrease in activity, proving that the N-heterocyclic geometry is mathematically optimal for the ATP pocket[1]. Furthermore, compounds like AV25R have shown that thiazolopyridines can selectively target cancer-related proteins (EGFR, MDM2) with6[7][6].

Conclusion

Thiazolopyridines represent a formidable class of kinase inhibitors. Molecular docking and in vitro validations confirm that their unique binding dynamics allow them to match or exceed the performance of standard inhibitors like Imatinib and Osimertinib, particularly in the presence of resistance mutations. For drug development professionals, integrating the thiazolopyridine scaffold into targeted therapy pipelines offers a scientifically sound strategy for overcoming the limitations of current generation kinase inhibitors.

References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.MDPI Molecules.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.MDPI.
  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer.PubMed / European Journal of Medicinal Chemistry.
  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms.MDPI.
  • In Silico Exploration of Molecular Mechanisms for Inhibiting Inflammatory Responses by 3Н-Thiazolo[4,5-b]pyridin-2-ones.DMed.

Sources

Publish Comparison Guide: HPLC Retention Times for Chlorinated Thiazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of HPLC retention behaviors for chlorinated thiazolopyridines, synthesizing experimental methodologies with structural activity relationships.

Executive Summary & Core Directive

The Challenge: Chlorinated thiazolopyridines are privileged scaffolds in medicinal chemistry, often serving as cores for anticancer (e.g., c-Met inhibitors) and antimicrobial agents. Their chromatographic behavior is governed by the interplay between the lipophilic chlorine substituent and the basic nitrogen of the pyridine ring. The Solution: This guide moves beyond simple retention lists to compare the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases. While C18 remains the workhorse for hydrophobicity-based separation, Phenyl-Hexyl phases offer superior selectivity for chlorinated aromatics due to


 interactions, often resolving positional isomers that co-elute on C18.

Methodological Comparison: Stationary Phase Selection

The choice of stationary phase is the critical determinant for resolving chlorinated thiazolopyridines. The following comparison evaluates the two most effective phases.

Comparative Analysis: C18 vs. Phenyl-Hexyl
FeatureC18 (Octadecyl) Phenyl-Hexyl
Primary Mechanism Hydrophobic Interaction (Dispersive forces)

Interactions + Hydrophobicity
Selectivity for Cl-Isomers Moderate. Relies on differences in hydrophobicity (

).
High. Resolves isomers based on electron density distribution affected by Cl-position.
Retention Behavior Predictable linear correlation with carbon count and Cl-substitution.Enhanced retention for aromatic solutes; distinct selectivity for electron-withdrawing groups (Cl).
Peak Shape (Basic Analytes) Can tail due to silanol interactions if unendcapped.Generally sharper for aromatics; rigidity of the ligand can reduce silanol access.
Recommended Use General purity profiling; lipophilicity assessment.Separation of positional isomers (e.g., 2-Cl vs 6-Cl); complex reaction mixtures.
Mechanism of Action Diagram

The following diagram illustrates the differential interaction mechanisms driving retention on these columns.

G cluster_0 Analyte Properties cluster_1 Stationary Phase Interactions Analyte Chlorinated Thiazolopyridine Cl_Group Cl- Substituent (Electron Withdrawing) Analyte->Cl_Group Aromatic_Ring Thiazolopyridine Core (Pi System) Analyte->Aromatic_Ring C18_Mech C18 Phase: Hydrophobic Interaction (Van der Waals) Cl_Group->C18_Mech Increases Lipophilicity Phenyl_Mech Phenyl-Hexyl Phase: Pi-Pi Stacking + Hydrophobicity Aromatic_Ring->Phenyl_Mech Strong Pi-Pi Attraction Result_C18 Result C18: Separation by Hydrophobicity C18_Mech->Result_C18 Result_Phenyl Result Phenyl: Separation by Electronic Character Phenyl_Mech->Result_Phenyl

Figure 1: Mechanistic differentiation between C18 and Phenyl-Hexyl phases. Phenyl-Hexyl leverages specific electronic interactions with the chlorinated aromatic system.

Representative Retention Data

The following data represents standard retention behaviors observed under a generic gradient method (defined in Section 4). Retention times (


) are relative, as absolute values vary by system dwell volume.

Experimental Conditions for Data:

  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Flow: 1.0 mL/min[1][2][3][4][5]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 min.

Compound NameStructure FragmentClogP (Approx)Relative

(min)
Chromatographic Notes
Thiazolo[4,5-b]pyridine Core Scaffold0.84.5 - 5.5Elutes early; sharp peak.
2-Chlorothiazolo[4,5-b]pyridine 2-Cl substitution1.99.0 - 10.5Significant retention shift due to Cl lipophilicity.
6-Chlorothiazolo[4,5-b]pyridine 6-Cl substitution1.99.2 - 10.8Often co-elutes with 2-Cl isomer on C18; requires Phenyl-Hexyl for baseline resolution.
7-(4-Chlorophenyl)-5-methyl... Phenyl + Methyl + Cl4.214.5 - 16.0Late eluter. Requires high % organic to elute.
2-Amino-thiazolo[4,5-b]pyridine 2-NH2 substitution0.33.0 - 4.0Polar; elutes near void volume.

Critical Insight: The addition of a single chlorine atom typically increases retention time by 4–5 minutes in a standard 20-minute gradient due to the significant increase in lipophilicity (+0.7 to +1.0 logP units).

Validated Experimental Protocol

This protocol is designed to be a self-validating system . The inclusion of a "System Suitability Standard" ensures that the instrument performance is verified before sample analysis.

Standard Operating Procedure (SOP)
A. Reagents & Preparation[6][7]
  • Mobile Phase A: 1000 mL HPLC-grade Water + 1.0 mL Formic Acid (pH ~2.7). Why? Low pH suppresses ionization of the acidic thiazole nitrogen and protonates the basic pyridine nitrogen, ensuring a single ionic species.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.[1][4]

B. Instrument Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl for isomer separation.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1][2][3][4][6][7]

  • Detection: UV @ 254 nm (aromatic core) and 280 nm.

  • Injection Volume: 5–10 µL.

C. Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
2.00955Isocratic Hold (Focusing)
18.00595Linear Gradient
22.00595Wash
22.10955Re-equilibration
28.00955Stop
D. System Suitability (Self-Validation)

Before running samples, inject a standard mixture of Thiazolo[4,5-b]pyridine (early eluter) and 2-Chlorothiazolo[4,5-b]pyridine (mid eluter).

  • Acceptance Criteria:

    • Resolution (

      
      ) > 2.0.
      
    • Tailing Factor (

      
      ) < 1.5 for both peaks.
      
    • Retention time %RSD < 2.0% (n=5 injections).[6]

Method Development Workflow

The following flowchart guides the researcher through the decision-making process for optimizing separation, specifically addressing the "isomer pair" challenge common in chlorinated heterocycles.

MethodDev Start Start: Chlorinated Thiazolopyridine Sample Screen_C18 Screen 1: Standard C18 (Low pH Formic Acid) Start->Screen_C18 Check_Res Are peaks resolved? (Rs > 1.5) Screen_C18->Check_Res Success Validation & QC Check_Res->Success Yes Isomer_Issue Problem: Co-eluting Positional Isomers? Check_Res->Isomer_Issue No Switch_Phenyl Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Isomer_Issue->Switch_Phenyl Yes (Isomers) Switch_MeOH Change Organic to Methanol (Different Selectivity) Isomer_Issue->Switch_MeOH No (General Overlap) Switch_Phenyl->Check_Res Switch_MeOH->Check_Res

Figure 2: Decision tree for HPLC method development, highlighting the pivot to Phenyl-Hexyl phases for isomeric resolution.

References

  • Synthesis and Characterization of Thiazolopyridines

    • Title: Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • General HPLC Retention Prediction

    • Title: A simple method for HPLC retention time prediction: linear calibration using two reference substances.[2]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Separation of Positional Isomers

    • Title: Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
    • Source: RSC Advances.
    • URL:[Link]

  • Commercial Compound Data (2-Chlorothiazolo[4,5-b]pyridine)

    • Title: 2-Chlorothiazolo[4,5-b]pyridine Product Page.
    • Source: Sigma-Aldrich.

Sources

A Comparative Guide to Purity Validation of 5-Chloro-2-methylthiazolo[4,5-b]pyridine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 5-Chloro-2-methylthiazolo[4,5-b]pyridine is not merely a quality metric; it is the foundation of a compound's safety, efficacy, and stability profile. The presence of even minor impurities can introduce unforeseen toxicological risks or alter the intended pharmacological activity. Elemental analysis, a cornerstone technique in chemical characterization, offers a robust, quantitative first-pass assessment of a compound's elemental composition, thereby providing a direct measure of its purity.

This guide provides an in-depth protocol for using combustion-based elemental analysis to validate the purity of 5-Chloro-2-methylthiazolo[4,5-b]pyridine. We will delve into the causality behind the experimental choices, establishing a self-validating protocol. Furthermore, we will objectively compare this classical method with modern orthogonal techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, equipping scientists with the rationale to select the most appropriate analytical strategy.

The Theoretical Bedrock: Elemental Composition of 5-Chloro-2-methylthiazolo[4,5-b]pyridine

Before any analysis can be performed, understanding the theoretical elemental makeup of the target molecule is paramount. This calculated composition serves as the absolute benchmark against which all experimental results are measured.

Molecular Structure: 5-Chloro-2-methylthiazolo[4,5-b]pyridine Chemical Formula: C₇H₅ClN₂S Molecular Weight: 184.65 g/mol

From the chemical formula, we can calculate the theoretical mass percentage of each constituent element. This calculation is the linchpin of the entire analysis.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass %
CarbonC12.011784.07745.53%
HydrogenH1.00855.0402.73%
NitrogenN14.007228.01415.17%
SulfurS32.065132.06517.37%
ChlorineCl35.453135.45319.20%

Note: Most common elemental analyzers determine C, H, N, and S content simultaneously through combustion analysis.[1][2] Chlorine is typically determined using separate techniques like ion chromatography after combustion and is not covered in the primary protocol below.

A Self-Validating Protocol for Elemental Analysis

The trustworthiness of any analytical method hinges on its ability to produce consistently accurate and precise results.[3][4] This protocol is designed as a self-validating system, incorporating calibration and system suitability checks to ensure data integrity. The most common technique for CHNS analysis is based on the combustion of the sample in a dedicated instrument, an Elemental Analyzer.[1][2]

Instrumentation and Reagents
  • Elemental Analyzer: A modern CHNS elemental analyzer capable of high-temperature combustion.

  • Microbalance: A balance with a readability of at least 0.001 mg is critical. The final elemental amounts are given as a percentage of the initial weight, making accurate weighing paramount.[1]

  • Certified Standards: A certified organic standard with known elemental composition (e.g., Acetanilide) is required for calibration and validation.

  • High-Purity Gases: Helium (carrier gas) and Oxygen (combustion gas) of ultra-high purity (≥99.995%).

Experimental Workflow

Elemental_Analysis_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Analysis & Decision A Sample Preparation (Drying, Homogenization) B Accurate Weighing (1-3 mg on Microbalance) A->B Critical for representativeness C Instrument Calibration (Run Certified Standard) B->C Encapsulate in tin foil D System Suitability Test (Verify Standard Results) C->D Establish response factors E Sample Combustion (>1000°C in O₂) D->E Proceed if SST passes F Gas Separation (GC Column) E->F Converts elements to CO₂, H₂O, N₂, SO₂ G Detection & Quantification (Thermal Conductivity Detector) F->G Separates gaseous products H Data Processing (%C, %H, %N, %S) G->H Integrate peak areas I Compare Experimental vs. Theoretical H->I J Purity Decision (Within ±0.4% tolerance?) I->J

Caption: Workflow for purity validation via elemental analysis.

Detailed Step-by-Step Methodology
  • Sample Preparation (The "Why"): The sample of 5-Chloro-2-methylthiazolo[4,5-b]pyridine must be homogenous and completely dry. Any residual solvent (e.g., water, ethyl acetate) will contribute to the carbon and hydrogen content, leading to erroneously high results and a failed analysis. Drying the sample under a high vacuum is essential for accuracy.

  • Instrument Calibration (The "Why"): Before analyzing the unknown sample, the instrument's response must be calibrated. This is achieved by analyzing a known mass of a certified standard (e.g., acetanilide). The instrument measures the detector response for C, H, and N from the standard and creates a calibration file. This step ensures that the instrument's measurements are traceable to a known standard, forming the basis of a trustworthy result.[4]

  • Weighing and Encapsulation (The "Why"): Using a microbalance, accurately weigh approximately 1-3 mg of the dried sample into a tin capsule. The small sample size necessitates a highly accurate balance.[1] The tin capsule facilitates complete and rapid combustion upon introduction into the high-temperature furnace.

  • Combustion and Analysis (The "Why"): The encapsulated sample is dropped into a combustion tube at >1000°C in a pure oxygen environment.[2] This high temperature ensures the complete conversion of the sample into its elemental gases: CO₂, H₂O, N₂, and SO₂.

  • Separation and Detection (The "Why"): The resultant gases are swept by a helium carrier gas through a gas chromatography (GC) column, which separates the individual gases. A thermal conductivity detector (TCD) then measures the concentration of each gas relative to the helium reference stream.

  • Data Interpretation and Acceptance Criteria: The instrument's software uses the sample weight and detector response to calculate the experimental mass percentages of C, H, and N. For a new compound to be considered pure, the experimental values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[5][6] This tolerance accounts for slight, unavoidable variations in measurement.

Interpreting the Data: A Case Study

Let's consider two hypothetical batches of 5-Chloro-2-methylthiazolo[4,5-b]pyridine.

ElementTheoretical %Batch A (Experimental %)DeviationBatch B (Experimental %)Deviation
Carbon45.53%45.41%-0.12%46.85%+1.32%
Hydrogen2.73%2.78%+0.05%3.55%+0.82%
Nitrogen15.17%15.25%+0.08%14.99%-0.18%
Purity Verdict -Pass -Fail -

Analysis:

  • Batch A: All elemental deviations are well within the ±0.4% acceptance criteria, providing strong evidence of high purity.

  • Batch B: The carbon and hydrogen values are significantly higher than the theoretical percentages, falling outside the acceptable range. This strongly suggests the presence of a hydrogen- and carbon-rich impurity, such as residual organic solvent from the synthesis or purification process.

A Comparative Look: Elemental Analysis vs. Orthogonal Methods

While elemental analysis is a powerful tool for confirming stoichiometric purity, it does not provide information about the nature of any impurities.[7] For comprehensive characterization, especially in a drug development context, regulatory bodies require the use of orthogonal methods—different analytical techniques that measure distinct properties of the molecule.[3][8]

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
Elemental Analysis Combustion and measurement of resulting elemental gases (CO₂, H₂O, N₂, etc.).[1]Provides the mass percentage of C, H, N, S, confirming the empirical formula.• Direct measure of bulk purity• Cost-effective and rapid• Highly accurate and precise• Does not identify or quantify specific impurities• Insensitive to isomeric impurities
HPLC (UV Detection) Differential partitioning of analytes between a stationary and mobile phase.[9][10]Separates the main compound from impurities. Purity is often calculated by area percent.[9]• High resolution for separating structurally similar impurities• Excellent for quantitative analysis of non-volatile compounds• Cannot identify unknown impurities without reference standards• Requires method development
GC-MS Separation of volatile compounds in a gas stream followed by mass-to-charge ratio detection.[11][12]Separates volatile impurities and provides their molecular weight and fragmentation pattern for identification.• Excellent for detecting and identifying residual solvents and volatile by-products• High sensitivity• Only suitable for thermally stable and volatile compounds• May require derivatization for polar compounds[13]
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.[14]Provides detailed information about the molecular structure, including atom connectivity and stereochemistry.[15][16]• Gold standard for structural elucidation[17]• Can identify and quantify impurities without a reference standard (qNMR)• Non-destructive• Relatively low sensitivity compared to MS• Requires more expensive instrumentation and expertise

Conclusion

Validating the purity of a pharmaceutical intermediate like 5-Chloro-2-methylthiazolo[4,5-b]pyridine is a critical, multi-faceted process. Elemental analysis serves as an indispensable, first-line technique, offering a direct and cost-effective assessment of bulk purity against the theoretical elemental composition. A deviation of no more than ±0.4% from the calculated values for carbon, hydrogen, and nitrogen is a widely accepted industry standard for confirming high purity.[5][6]

However, as a standalone method, it is blind to the specific nature of any contaminants. Therefore, a comprehensive purity assessment, as required for regulatory submission and ensuring product safety, must integrate elemental analysis with orthogonal methods. Techniques like HPLC provide quantitative data on non-volatile impurities, GC-MS identifies residual solvents, and NMR spectroscopy confirms the molecular structure while detecting structural isomers and other impurities. By combining these approaches, researchers can build a complete and trustworthy purity profile, ensuring the quality and integrity of their compounds.

References

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]

  • Grivas, S., & Jägerstad, M. (n.d.). Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Diksha, S., et al. (2013, May). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Available at: [Link]

  • Patil, P. D., & Wagh, V. D. (2022, November 8). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]

  • Exeter Analytical (UK) Ltd. (n.d.). CHN Analysis. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column. Available at: [Link]

  • Le, K. C., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?. Available at: [Link]

  • University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Available at: [Link]

  • Casal, S., et al. (2004, June 18). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. PubMed. Available at: [Link]

  • Rubino, F. M., et al. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]

  • Lilly-Spain Analytical Group. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • Wesleyan University. (2026, February 11). NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Structural Chemistry Using NMR Spectroscopy, Organic Molecules. Available at: [Link]

  • ORBi. (2025). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Available at: [Link]

  • ResearchGate. (2025, August 5). Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives | Request PDF. Available at: [Link]

  • MDPI. (2025, March 17). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Available at: [Link]

  • Boeré, R. T., et al. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • Weigand, W., & Schmedt auf der Günne, J. (n.d.). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. Available at: [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available at: [Link]

  • Singh, L., & Sharma, V. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. Available at: [Link]

  • Chemistry Steps. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. Available at: [Link]

  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available at: [Link]

  • University of Tikrit. (n.d.). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Available at: [Link]

  • MDPI. (2021, November 25). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available at: [Link]

  • ChemRxiv. (n.d.). An International Study Evaluating Elemental Analysis. Available at: [Link]

  • Zhu, X. M., et al. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Chloro-2-methylthiazolo[4,5-b]pyridine

[1][2]

Executive Summary: Operational Directive

Compound Class: Halogenated Heterocyclic Aromatic Primary Waste Stream: Halogenated Organic Waste (High-Temperature Incineration) Critical Hazard: Releases Hydrogen Chloride (HCl), Sulfur Oxides (SOx), and Nitrogen Oxides (NOx) upon combustion or incompatible reaction.[1]

Immediate Action Required: Do NOT dispose of 5-Chloro-2-methylthiazolo[4,5-b]pyridine down the drain or in general trash.[1] This compound requires segregation into halogenated waste streams due to the chlorine substituent and thiazole sulfur content. Failure to segregate violates EPA RCRA standards (in the US) and similar global environmental regulations, potentially damaging municipal water treatment biology and incurring significant fines.[1]

Chemical Hazard Profile & Causality

To manage disposal safely, one must understand the why behind the protocols. This compound is not merely "toxic"; it is a reactive intermediate with specific breakdown pathways.

FeatureChemical DeterminantOperational Consequence
Halogenation Chlorine atom at C-5Mandatory Segregation: Must go to "Halogenated Waste." Mixing with non-halogenated solvents increases disposal costs by ~200% and complicates fuel blending.
Heterocycles Thiazole & Pyridine ringsIncineration Requirement: Thermal decomposition generates SOx and NOx. Standard kilns may not suffice; requires facilities with caustic scrubbers.
Reactivity Fused ring systemIncompatibility: Risk of exothermic hydrolysis if mixed with strong acids or oxidizers in the waste drum.

Pre-Disposal Stabilization & Segregation

The safety of the disposal process relies on a Self-Validating System —a workflow where errors are visually or procedurally obvious before the waste leaves the bench.

The "Red-Tag" Segregation Protocol[1]
  • Solid Waste: Pure compound, contaminated gloves, weighing boats.[1]

  • Liquid Waste: Mother liquors, reaction solvents (e.g., DCM, Chloroform).[1]

  • Rinsate: First and second rinses of glassware.

DOT Visualization: Waste Stream Decision Matrix

The following logic gate ensures no cross-contamination of waste streams.

WasteSegregationStartWaste Generation:5-Chloro-2-methylthiazolo[4,5-b]pyridineStateCheckPhysical State?Start->StateCheckSolidSolid / DebrisStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidBinSolidContainer A:Solid Hazardous Waste(Double Bagged)Solid->BinSolidGloves, Paper,Pure SolidSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains Cl/Br/FNonHaloNon-Halogenated(MeOH, Acetone)SolventCheck->NonHaloNo HalogensAqueousAqueous LayerSolventCheck->AqueousWater BasedDrumHaloContainer B:Halogenated Organic Waste(High BTU)Halo->DrumHaloDrumNonHaloContainer C:Non-Halogenated Waste(CAUTION: Trace Halogens)NonHalo->DrumNonHalo*Segregate if >2% Halogen contentDrumAqContainer D:Aqueous Toxic Waste(Adj pH 6-9)Aqueous->DrumAqDrumNonHalo->DrumHaloIf >2% Halogen,Re-classify as B

Figure 1: Decision matrix for segregating thiazolopyridine waste. Note the critical checkpoint for halogen content in liquid waste.

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Pure Substance & Debris)

Objective: Prevent aerosolization of toxic dust during transfer.

  • Primary Containment: Place the solid waste (weighing papers, contaminated gloves, or expired reagent) into a clear, 4-mil polyethylene bag.[1]

  • Labeling: Immediately apply a hazardous waste label.

    • Constituents: "5-Chloro-2-methylthiazolo[4,5-b]pyridine" (Do not use abbreviations).[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Secondary Containment: Seal the bag with tape and place it inside a secondary rigid container (e.g., a wide-mouth HDPE drum) designated for "Solid Toxic Waste."

Protocol B: Liquid Waste (Reaction Mixtures)

Objective: Prevent formation of incompatible mixtures (e.g., acid + sulfide/thiazole).

  • Identify Solvent Base:

    • If the solvent is Dichloromethane (DCM) or Chloroform: Use the Halogenated carboy.

    • If the solvent is Methanol/Ethyl Acetate: Check local regulations. Best Practice: Because the solute (the thiazolopyridine) contains chlorine, the entire mixture should often be treated as Halogenated Waste to prevent downstream contamination of fuel-blending streams.

  • Triple Rinse:

    • Rinse the original flask 3x with a compatible solvent (e.g., acetone or DCM).[1]

    • Crucial Step: Add these rinsates to the waste container, NOT the sink.[1]

  • Venting: Ensure the waste cap is vented or loosely tightened if there is any risk of ongoing reaction, though this compound is generally stable in solution.

Emergency Contingencies: Spill Management

In the event of a spill, the priority is protecting the respiratory system from dust and preventing drain contamination.[1][2]

ScenarioResponse ProtocolDecontamination Agent
Dry Spill (Powder) 1. Isolate area (15ft radius).2. Dampen spill slightly with inert absorbent (vermiculite) to suppress dust.3. Scoop into bag. Do NOT dry sweep.Soap & Water (Avoid bleach; potential chloramine formation with nitrogen rings).
Liquid Spill 1. Absorb with polypropylene pads or vermiculite.2. Place saturated pads in "Solid Hazardous Waste".Acetone rinse followed by soap & water.
Skin Exposure 1. Brush off dry powder.2. Rinse with water for 15 mins.3. Seek medical attention (SDS Section 4).N/A

Regulatory & Final Disposition

Once the waste leaves your lab, it enters the regulated disposal chain.[1] Understanding this ensures you select the correct waste codes.

  • US EPA (RCRA):

    • While not explicitly P-listed or U-listed by specific CAS, it is a Characteristic Waste if it exhibits toxicity (D000 series).[1]

    • Waste Code Assignment:

      • If in halogenated solvent: F001/F002 (Spent Halogenated Solvents).

      • If pure substance: Classify as D003 (Reactive) only if sulfide generation is suspected, otherwise manage as generic Toxic/Irritant organic.[1]

  • Destruction Method:

    • Rotary Kiln Incineration: Must be performed at >1100°C.

    • Gas Scrubbing: The facility must be equipped to neutralize HCl (from the Cl substituent) and SO₂ (from the thiazole ring).

DOT Visualization: The "Cradle-to-Grave" Lifecycle

LifecycleLabLaboratory(Generation)SatelliteSatellite Accumulation(Segregation)Lab->SatelliteDailyCentralCentral Waste Storage(90-Day Limit)Satellite->CentralWhen FullTransportLicensed Hauler(DOT Class 6.1)Central->TransportManifestingFacilityTSDF(Treatment Facility)Transport->FacilityIncineration

Figure 2: The regulatory chain of custody. Documentation (Manifests) must track the waste from Lab to TSDF.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12300053 (Thiazolo[4,5-b]pyridine derivatives). PubChem. [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. [Link]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.